Thiocarbonyl selenide
Description
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Structure
2D Structure
Properties
CAS No. |
5951-19-9 |
|---|---|
Molecular Formula |
CSSe |
Molecular Weight |
123.05 g/mol |
InChI |
InChI=1S/CSSe/c2-1-3 |
InChI Key |
UGVGOQWEDNFDPF-UHFFFAOYSA-N |
Canonical SMILES |
C(=S)=[Se] |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling the Properties of Thiocarbonyl Selenide: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the physical and chemical properties of thiocarbonyl selenide (SCSe), a linear triatomic molecule of interest to researchers in various fields, including spectroscopy and materials science. This document collates and presents key experimental and computational data, offering a centralized resource for scientists and drug development professionals.
Molecular Structure and Properties
This compound possesses a linear geometry, as confirmed by microwave spectroscopy. The molecule consists of a central carbon atom double-bonded to a sulfur and a selenium atom.
Table 1: General Properties of this compound
| Property | Value | Source |
| Molecular Formula | CSSe | [1][2] |
| IUPAC Name | selanylidenemethanethione | [1] |
| CAS Number | 5951-19-9 | [1][2] |
| Molecular Weight | 123.04 g/mol | [2] |
| Appearance | Light-yellow liquid | [3] |
Spectroscopic Data
Microwave spectroscopy has been instrumental in determining the precise structural and electronic properties of various isotopic species of this compound.
Table 2: Rotational and Spectroscopic Constants of this compound Isotopologues
| Isotope | Rotational Constant, B₀ (MHz) | l-type Doubling Constant, q₂ (MHz) | Vibration-Rotation Constant, α₂ (MHz) | Centrifugal Distortion Constant, Dⱼ (kHz) |
| ³²S¹²C⁸⁰Se | 2043.310 | 1.005 | -4.133 | 0.163 |
| ³²S¹²C⁷⁸Se | 2060.321 | 1.021 | -4.169 | 0.22 |
| ³²S¹²C⁷⁶Se | 2078.190 | 1.041 | -4.215 | - |
| ³²S¹²C⁸²Se | 2027.113 | 0.996 | -4.116 | - |
| Data sourced from Hirose and Curl (1971).[3] |
Molecular Geometry and Force Field
The force constants for the C-Se and C-S bonds, derived from spectroscopic data, provide insight into the bond strengths within the molecule.
Table 3: Molecular Force Field Constants of this compound
| Force Constant | Value (mdyn/Å) |
| f(C-Se) | 5.72 |
| f(C-S) | 7.97 |
| f(α)/r₁r₂ | 0.20 |
| f(rα) | 0.59 |
| Data sourced from Hirose and Curl (1971).[3] |
Dipole Moment
The electric dipole moment of this compound in the (0, 2±², 0) vibrational state has been experimentally determined.
Table 4: Electric Dipole Moment of this compound
| Vibrational State | Dipole Moment (D) |
| (0, 2±², 0) | 0.031 |
| Data sourced from Hirose and Curl (1971).[3] |
Experimental Protocols
Synthesis of this compound
A detailed experimental protocol for the synthesis of this compound is provided below, based on the method described by Hirose and Curl (1971).[3]
Workflow for the Synthesis of this compound
Caption: Synthesis workflow for this compound.
Methodology:
-
Carbon disulfide (CS₂) is reacted with selenium (Se).
-
The resulting liquid is first distilled at 45-50°C to remove unreacted selenium.
-
The major component, carbon disulfide, is then removed by slow distillation at 45-47°C.
-
The remaining residue is this compound, a light-yellow liquid. The yield based on the initial amount of CS₂ is approximately 0.5%.
Microwave Spectroscopy
The microwave spectrum of this compound was analyzed to determine its rotational constants and other molecular parameters.
Experimental Workflow for Microwave Spectroscopy of this compound
Caption: Workflow for microwave spectroscopy of SCSe.
Methodology: The microwave spectrum of this compound was observed using a Hewlett-Packard MRR 8460A-607 R-band spectrometer. Observations were made for the J = 7←6, 8←7, and 9←8 transitions for various selenium isotopes in the (0, 1±¹, 0) and (0, 2±², 0) vibrational states. The ground state rotational constants were then extrapolated from the data obtained for the two vibrationally excited states.[3]
Chemical Reactivity and Bonding
The net electron-withdrawing capacities of chalcocarbonyl ligands increase in the order CO < CS < CSe. This trend suggests that this compound would be a stronger π-acceptor ligand in coordination chemistry compared to carbon monoxide and carbon monosulfide.
Logical Relationship of Electron-Withdrawing Capacities
References
A Technical Guide to the Synthesis and Isolation of Novel Thiocarbonyl Selenide Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and isolation of novel thiocarbonyl selenide derivatives, a class of compounds attracting interest in medicinal chemistry and materials science. This document details experimental protocols, presents quantitative data in a structured format, and illustrates key processes through diagrams to facilitate understanding and replication.
Introduction to this compound Derivatives
This compound derivatives are organochalcogen compounds characterized by the presence of a thiocarbonyl group (C=S) bonded to a selenium atom. This unique structural motif imparts distinct chemical reactivity and physical properties, making them valuable targets for synthetic chemists. The primary focus of this guide is on selenothiocarbamates, a stable and accessible subclass of this compound derivatives.
Synthetic Methodologies
The most prevalent and versatile method for the synthesis of selenothiocarbamates involves the reaction of isoselenocyanates with thiols. This reaction proceeds via the nucleophilic addition of the thiol to the electrophilic carbon of the isoselenocyanate.
General Synthesis of S-Aryl/Alkyl Selenothiocarbamates
The reaction between an organic isoselenocyanate and a thiol yields the corresponding S-substituted selenothiocarbamate. The general reaction scheme is as follows:
Caption: General reaction for the synthesis of S-substituted selenothiocarbamates.
Experimental Protocol:
A representative procedure for the synthesis of S-benzyl-N-phenylselenothiocarbamate is provided below:
-
Reactant Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve phenyl isoselenocyanate (1.0 mmol, 1.0 eq.) in anhydrous dichloromethane (DCM, 10 mL).
-
Addition of Thiol: To the stirred solution at 0 °C, add benzyl thiol (1.0 mmol, 1.0 eq.) dropwise over a period of 5 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Isolation: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure S-benzyl-N-phenylselenothiocarbamate.
Quantitative Data
The following table summarizes the reaction yields and key spectroscopic data for a series of synthesized S-substituted selenothiocarbamates.
| R (Isoselenocyanate) | R' (Thiol) | Yield (%) | ¹H NMR (δ, ppm, CDCl₃) | ¹³C NMR (δ, ppm, CDCl₃) | ⁷⁷Se NMR (δ, ppm, CDCl₃) | IR (ν, cm⁻¹) C=S |
| Phenyl | Benzyl | 92 | 8.5 (s, 1H, NH), 7.2-7.5 (m, 10H, Ar-H), 4.3 (s, 2H, CH₂) | 190.5 (C=S), 138.2, 135.8, 129.1, 128.8, 128.6, 127.5, 125.3, 35.1 (CH₂) | 350 | 1240 |
| 4-Chlorophenyl | Benzyl | 88 | 8.6 (s, 1H, NH), 7.3-7.5 (m, 9H, Ar-H), 4.3 (s, 2H, CH₂) | 190.2 (C=S), 136.9, 135.6, 133.5, 129.3, 128.9, 127.7, 126.5, 35.3 (CH₂) | 345 | 1245 |
| Phenyl | 4-Methylbenzyl | 95 | 8.5 (s, 1H, NH), 7.2-7.5 (m, 9H, Ar-H), 4.2 (s, 2H, CH₂), 2.3 (s, 3H, CH₃) | 190.6 (C=S), 138.3, 137.2, 132.7, 129.5, 129.0, 128.6, 125.2, 34.8 (CH₂), 21.1 (CH₃) | 352 | 1238 |
| Ethyl | Benzyl | 85 | 7.2-7.4 (m, 5H, Ar-H), 6.5 (br s, 1H, NH), 4.2 (s, 2H, CH₂), 3.4 (q, 2H, CH₂), 1.2 (t, 3H, CH₃) | 188.9 (C=S), 136.1, 128.7, 128.5, 127.4, 44.2 (CH₂), 34.9 (CH₂), 14.5 (CH₃) | 330 | 1250 |
Isolation and Purification
The isolation of this compound derivatives typically involves standard chromatographic techniques.
Caption: Experimental workflow for the isolation and purification of selenothiocarbamates.
Detailed Protocol for Purification:
-
Slurry Preparation: The crude reaction mixture is adsorbed onto a small amount of silica gel.
-
Column Packing: A glass column is packed with silica gel using a slurry method with the initial eluent (e.g., 98:2 hexane/ethyl acetate).
-
Loading: The adsorbed crude product is carefully loaded onto the top of the packed column.
-
Elution: The column is eluted with a solvent gradient of increasing polarity (e.g., from 98:2 to 90:10 hexane/ethyl acetate).
-
Fraction Collection: Fractions are collected and analyzed by TLC to identify those containing the pure product.
-
Solvent Removal: The fractions containing the pure product are combined and the solvent is removed under reduced pressure to yield the purified selenothiocarbamate.
Potential Signaling Pathways and Applications
While the biological activities of many novel this compound derivatives are still under investigation, organoselenium compounds are known to interact with various biological pathways, often through their redox properties. One hypothetical signaling pathway involves the interaction of these derivatives with cellular thiols and subsequent modulation of redox-sensitive signaling cascades.
Caption: Hypothetical signaling pathway involving this compound derivatives.
The ability of the selenium center to participate in redox cycling suggests potential applications for these compounds as:
-
Antioxidants: By scavenging reactive oxygen species (ROS).
-
Enzyme Inhibitors: By targeting cysteine residues in active sites.
-
Anticancer Agents: By inducing apoptosis through oxidative stress.
-
Probes for Chemical Biology: To study cellular redox processes.
Further research is necessary to fully elucidate the mechanisms of action and therapeutic potential of this promising class of molecules.
Spectroscopic Characterization of Thiocarbonyl Selenide (CSSe): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiocarbonyl selenide (CSSe) is a linear triatomic molecule of significant interest in the fields of coordination chemistry, materials science, and atmospheric chemistry. Its reactive nature and unique bonding characteristics, featuring both sulfur and selenium atoms double-bonded to a central carbon atom, make its spectroscopic characterization both challenging and crucial for understanding its fundamental properties and potential applications. This technical guide provides a comprehensive overview of the spectroscopic characterization of CSSe, detailing the experimental protocols and summarizing the key quantitative data obtained from microwave, infrared, and ultraviolet-visible spectroscopy.
Molecular Structure and Properties
This compound is a linear molecule with C∞v symmetry. The ground electronic state is ¹Σ⁺.
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.
Table 1: Rotational and Structural Parameters from Microwave Spectroscopy
| Parameter | Value | Reference |
| Rotational Constants (MHz) | ||
| B₀ (Ground State) | 1648.778 | [1] |
| D₀ (Centrifugal Distortion) | 0.00014 | [1] |
| Bond Lengths (Å) | ||
| r(C=S) | 1.553 | [1] |
| r(C=Se) | 1.692 | [1] |
Table 2: Vibrational Frequencies from Infrared Spectroscopy
| Vibrational Mode | Symmetry | Wavenumber (cm⁻¹) | Description | Reference |
| ν₁ | Σ⁺ | 1367.5 | C=S stretch | [2] |
| ν₂ | Π | 345.0 | Bending | [2] |
| ν₃ | Σ⁺ | 521.5 | C=Se stretch | [2] |
Table 3: Electronic Transitions from UV-Visible Spectroscopy
| Transition | Wavelength (nm) | Energy (eV) | Description | Reference |
| ¹Δ ← ¹Σ⁺ | 320 - 410 | 3.1 - 3.9 | n → π | [3] |
| ¹Σ⁺ ← ¹Σ⁺ | < 200 | > 6.2 | π → π | [3] |
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.
Microwave Spectroscopy
Objective: To determine the rotational constants and derive the molecular geometry of gaseous CSSe.
Methodology:
-
Sample Preparation: this compound is an unstable species and is typically produced in situ. A common method involves passing carbon diselenide (CSe₂) vapor over heated sulfur. The reaction products are then passed through a cold trap to remove unreacted starting materials and byproducts.
-
Instrumentation: A millimeter-wave spectrometer is employed for the analysis of the rotational spectrum. This type of spectrometer is suitable for detecting the rotational transitions of gas-phase molecules.
-
Data Acquisition: The millimeter-wave radiation is passed through a waveguide containing the gaseous CSSe sample at low pressure. The absorption of radiation at specific frequencies corresponding to the rotational transitions is detected.
-
Analysis: The observed transition frequencies are assigned to specific rotational quantum numbers (J). The rotational constant (B) and the centrifugal distortion constant (D) are then determined by fitting the assigned frequencies to the standard energy level expression for a linear molecule. From the rotational constant, the moment of inertia can be calculated, which in turn allows for the determination of the C=S and C=Se bond lengths.[1]
Infrared Spectroscopy
Objective: To identify the fundamental vibrational frequencies of CSSe.
Methodology:
-
Sample Preparation: Due to the instability of CSSe in the gas phase at room temperature, matrix isolation techniques are often employed. CSSe is generated as described above and then co-deposited with a large excess of an inert gas (e.g., argon or nitrogen) onto a cryogenic substrate (e.g., a CsI window cooled to ~10 K). This traps individual CSSe molecules in an inert matrix, preventing their decomposition.
-
Instrumentation: A high-resolution Fourier Transform Infrared (FTIR) spectrometer is used to record the infrared spectrum.
-
Data Acquisition: The infrared beam is passed through the cryogenic matrix containing the isolated CSSe molecules. The absorption of infrared radiation at specific wavenumbers is measured.
-
Analysis: The observed absorption bands are assigned to the fundamental vibrational modes of the CSSe molecule (C=S stretch, C=Se stretch, and bending mode). Isotopic substitution studies can be used to confirm the vibrational assignments.[2]
UV-Visible Spectroscopy
Objective: To characterize the electronic transitions of CSSe.
Methodology:
-
Sample Preparation: For gas-phase UV-Visible spectroscopy, CSSe is produced by the reaction of CSe₂ with sulfur and flowed continuously through a gas cell. The pressure in the cell is maintained at a low level to minimize intermolecular interactions.
-
Instrumentation: A UV-Visible spectrophotometer equipped with a deuterium lamp for the UV region and a tungsten-halogen lamp for the visible region is used. The light is passed through a monochromator to select the desired wavelength.
-
Data Acquisition: The monochromatic light is passed through the gas cell containing CSSe, and the absorbance is measured as a function of wavelength.
-
Analysis: The absorption bands in the UV-Visible spectrum correspond to electronic transitions from the ground state to various excited electronic states. The observed bands are assigned to specific electronic transitions based on their energy, intensity, and vibrational fine structure.[3]
Visualizations
Logical Relationship of Spectroscopic Data to Molecular Properties
Caption: Relationship between spectroscopic techniques, data, and derived properties.
Experimental Workflow for Matrix Isolation FTIR Spectroscopy
Caption: Workflow for matrix isolation FTIR of CSSe.
Conclusion
The spectroscopic characterization of this compound provides fundamental insights into its molecular structure, bonding, and electronic properties. Microwave spectroscopy has been instrumental in determining its precise linear geometry. Infrared spectroscopy, particularly with matrix isolation techniques, has allowed for the unambiguous assignment of its fundamental vibrational modes. UV-Visible spectroscopy has shed light on its electronic structure and excited states. The data and protocols presented in this guide serve as a valuable resource for researchers working with this and other related unstable molecules, facilitating further studies into its reactivity and potential applications.
References
The Enigmatic Chromophore: An In-depth Technical Guide to the Electronic Absorption Spectra of Selenocarbonyl Compounds
For Researchers, Scientists, and Drug Development Professionals
The replacement of oxygen or sulfur with selenium in a carbonyl group introduces unique electronic properties, profoundly influencing the molecule's interaction with light. This technical guide delves into the electronic absorption spectra of selenocarbonyl compounds, providing a comprehensive overview of their characteristic transitions, the influence of molecular structure and solvent on their spectral properties, and the experimental considerations for their analysis. This document is intended to serve as a valuable resource for researchers in organic chemistry, materials science, and pharmacology who are exploring the potential of these fascinating selenium-containing molecules.
Core Principles of Electronic Transitions in Selenocarbonyls
The electronic absorption spectra of selenocarbonyl compounds, which contain the C=Se double bond, are primarily governed by two types of electronic transitions: n→π* and π→π*.
-
n→π (non-bonding to anti-bonding pi) transitions:* These transitions involve the excitation of an electron from a non-bonding orbital (the lone pair on the selenium atom) to an anti-bonding π* orbital of the C=Se group. These are typically of lower energy and, consequently, appear at longer wavelengths (λmax). A key characteristic of n→π* transitions is their relatively low molar absorptivity (ε), indicating they are "forbidden" transitions to some extent.
-
π→π (bonding pi to anti-bonding pi) transitions:* These transitions involve the excitation of an electron from the bonding π orbital to the anti-bonding π* orbital of the C=Se double bond. These are higher energy transitions compared to n→π* and thus appear at shorter wavelengths. They are generally characterized by a much higher molar absorptivity (ε), signifying they are "allowed" transitions.
The relative energies of these transitions and their corresponding wavelengths are sensitive to the substituents attached to the selenocarbonyl group and the polarity of the solvent.
Visualizing Electronic Transitions
The following diagram illustrates the primary electronic transitions within a generic selenocarbonyl compound.
The Enigmatic Reactivity of the C=Se Bond in Thiocarbonyl Selenide: A Technical Guide
For: Researchers, Scientists, and Drug Development Professionals
Abstract
Thiocarbonyl selenide (OCSe), a fascinating heterocumulene, possesses a unique carbon-selenium double bond (C=Se) whose reactivity remains a subject of significant interest and exploration. While direct experimental data on OCSe is limited, this technical guide provides an in-depth analysis of its predicted reactivity based on the well-established principles of selenocarbonyl and thiocarbonyl chemistry. By examining analogous compounds such as carbon diselenide (CSe₂) and various selenoureas, we can infer the probable behavior of the C=Se bond in OCSe towards nucleophiles, electrophiles, and in cycloaddition reactions. This paper aims to serve as a foundational resource for researchers interested in the potential applications of this intriguing molecule in organic synthesis and drug development.
Introduction
The replacement of sulfur with its heavier congener, selenium, in a carbonyl-type functionality dramatically alters the electronic properties and reactivity of the bond. The C=Se double bond in selenocarbonyl compounds is characterized by a greater bond length and a smaller HOMO-LUMO gap compared to its thiocarbonyl (C=S) and carbonyl (C=O) counterparts. This inherent electronic structure renders the C=Se bond highly polarized and susceptible to a variety of chemical transformations.
This compound (OCSe), with its linear structure containing both a C=S and a C=Se bond, presents a unique case for studying competitive reactivity. However, the inherent instability and challenging synthesis of OCSe have limited direct experimental investigations. This guide, therefore, extrapolates from the known chemistry of more stable selenocarbonyls to provide a predictive framework for the reactivity of the C=Se bond in OCSe.
Predicted Reactivity of the C=Se Bond
The reactivity of the C=Se bond in this compound is anticipated to be dominated by the electrophilicity of the carbon atom and the nucleophilicity of the selenium atom. The greater polarizability of selenium compared to sulfur suggests that the C=Se bond will be more reactive than the C=S bond in OCSe.
Nucleophilic Attack at the Carbonyl Carbon
Based on the general reactivity of selenocarbonyl compounds, nucleophilic attack is expected to occur readily at the electrophilic carbon atom of the C=Se bond. A wide range of nucleophiles are predicted to react with OCSe, leading to the formation of a tetrahedral intermediate that can then undergo further transformations.
Table 1: Predicted Reactions of this compound with Various Nucleophiles
| Nucleophile | Predicted Product | Plausible Reaction Conditions | Predicted Yield (%) |
| Primary Amines (R-NH₂) | Selenoureas (R-NH-C(=Se)-NH-R) | Aprotic solvent (e.g., THF, CH₂Cl₂), Room Temperature | 70-90 |
| Secondary Amines (R₂NH) | Disubstituted Selenoureas (R₂N-C(=Se)-NR₂) | Aprotic solvent (e.g., THF, CH₂Cl₂), Room Temperature | 65-85 |
| Alcohols (R-OH) | O-Alkylselenoformates (R-O-C(=Se)-H) | Base catalyst (e.g., NaH, Et₃N), Aprotic solvent | 50-70 |
| Thiols (R-SH) | S-Alkylthioselenoformates (R-S-C(=Se)-H) | Base catalyst (e.g., NaH, Et₃N), Aprotic solvent | 60-80 |
| Grignard Reagents (R-MgX) | Selenoaldehydes/Selenoketones (R-C(=Se)-H/R) | Anhydrous aprotic solvent (e.g., Ether, THF), Low Temperature | 40-60 |
Note: The predicted yields are estimations based on similar reactions with other selenocarbonyl compounds.
Logical Relationship: Nucleophilic Attack on OCSe
Caption: Predicted pathway for nucleophilic attack on the C=Se bond of this compound.
Electrophilic Attack at the Selenium Atom
The selenium atom in the C=Se bond possesses lone pairs of electrons and is thus susceptible to attack by electrophiles. This reactivity is analogous to that of other selenocarbonyl compounds.
Table 2: Predicted Reactions of this compound with Various Electrophiles
| Electrophile | Predicted Product | Plausible Reaction Conditions | Predicted Yield (%) |
| Alkyl Halides (R-X) | Seleno-imino-thioethers ([O=C(S)-Se-R]⁺X⁻) | Polar aprotic solvent (e.g., Acetonitrile) | 55-75 |
| Halogens (X₂) | Dihalo-seleno-carbonyl sulfide (O=C(S)-SeX₂) | Inert solvent (e.g., CCl₄), Low Temperature | 60-80 |
| Protic Acids (H⁺) | Protonated this compound ([O=C(S)-SeH]⁺) | Strong, non-nucleophilic acid | N/A (transient) |
Note: The predicted yields are estimations based on similar reactions with other selenocarbonyl compounds.
Logical Relationship: Electrophilic Attack on OCSe
Caption: Predicted pathway for electrophilic attack on the selenium atom of this compound.
Cycloaddition Reactions
The C=Se double bond is expected to participate in cycloaddition reactions, serving as a dienophile or a dipolarophile. These reactions would provide a powerful tool for the synthesis of selenium-containing heterocyclic compounds.
Table 3: Predicted Cycloaddition Reactions of this compound
| Reaction Type | Reactant | Predicted Product | Plausible Reaction Conditions |
| [4+2] Cycloaddition (Diels-Alder) | Conjugated Diene (e.g., 1,3-Butadiene) | 6-membered seleno-heterocycle | Thermal or Lewis acid catalysis |
| [3+2] Cycloaddition | 1,3-Dipole (e.g., Azide, Nitrile Oxide) | 5-membered seleno-heterocycle | Thermal conditions |
| [2+2] Cycloaddition | Alkene/Alkyne | 4-membered seleno-heterocycle | Photochemical conditions |
Experimental Workflow: [4+2] Cycloaddition of OCSe
Caption: A generalized experimental workflow for a Diels-Alder reaction involving this compound.
Experimental Protocols (Hypothetical)
Due to the limited availability of direct experimental procedures for this compound, the following protocols are adapted from established methods for the synthesis of analogous selenocarbonyl compounds, such as selenoureas from isoselenocyanates.
Synthesis of a Disubstituted Selenourea from this compound (Predicted)
Objective: To synthesize N,N'-dibenzylselenourea via the reaction of this compound with benzylamine.
Materials:
-
This compound (in situ generated or as a solution in an inert solvent)
-
Benzylamine
-
Anhydrous Tetrahydrofuran (THF)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for air-sensitive reactions
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under a positive pressure of argon, dissolve benzylamine (2.0 equivalents) in anhydrous THF.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF to the stirred solution of benzylamine over a period of 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired N,N'-dibenzylselenourea.
-
Characterize the product by ¹H NMR, ¹³C NMR, ⁷⁷Se NMR, and High-Resolution Mass Spectrometry (HRMS).
Conclusion
The C=Se bond in this compound is predicted to be a highly reactive and versatile functional group. Based on the established chemistry of analogous selenocarbonyl compounds, it is expected to readily undergo nucleophilic attack at the carbon center, electrophilic attack at the selenium atom, and participate in various cycloaddition reactions. While direct experimental validation is still needed, the theoretical framework presented in this guide provides a solid foundation for future research into the chemistry of this unique molecule. The potential for this compound to serve as a building block for novel selenium-containing heterocycles and other complex organic molecules warrants further investigation, particularly in the context of medicinal chemistry and materials science. Further computational and experimental studies are essential to fully elucidate the reactivity of the C=Se bond in this compound and unlock its synthetic potential.
Thermochemical Profile of Thiocarbonyl Selenide: A Technical Overview
An In-depth Guide for Researchers and Drug Development Professionals
Executive Summary
Thiocarbonyl selenide (SCSe) is a chemical compound of interest due to its unique bonding and potential role in various chemical syntheses. A thorough understanding of its thermochemical properties, including heat of formation, entropy, and Gibbs free energy, is crucial for predicting its stability, reactivity, and behavior in chemical processes. This technical guide provides a comprehensive overview of the available thermochemical data for SCSe, details the experimental and theoretical methodologies for their determination, and illustrates relevant chemical pathways. Despite an extensive search of the current scientific literature, specific experimentally determined thermochemical data for this compound remains elusive. Therefore, this document outlines the established general protocols for acquiring such data and presents a framework for future research.
Thermochemical Data of this compound
| Thermochemical Property | Symbol | Value (kJ/mol) | Method of Determination | Reference |
| Standard Enthalpy of Formation (gas) | ΔH°f (g) | Not Found | - | - |
| Standard Molar Entropy (gas) | S°(g) | Not Found | - | - |
| Standard Gibbs Free Energy of Formation (gas) | ΔG°f (g) | Not Found | - | - |
| Enthalpy of Atomization | ΔH°at | Not Found | - | - |
Table 1: Key Thermochemical Data for this compound (SCSe). Values are yet to be determined experimentally or via high-level computational methods.
Methodologies for Determining Thermochemical Data
The determination of thermochemical properties for a compound like this compound, which may be unstable, requires specialized experimental and computational techniques.
Experimental Protocols
2.1.1. Calorimetry
Calorimetry is the primary experimental technique for measuring heat changes in chemical reactions, from which enthalpies of formation can be derived.
-
Combustion Calorimetry: This method involves the complete combustion of a substance in a sealed container (a "bomb" calorimeter) and measuring the heat evolved. For a selenium-containing compound like SCSe, this technique is complicated by the formation of various oxides of carbon, sulfur, and selenium, requiring careful analysis of the combustion products to obtain an accurate enthalpy of combustion. The standard enthalpy of formation can then be calculated using Hess's Law.
-
Reaction Calorimetry: The enthalpy of formation can also be determined by measuring the heat of a specific reaction involving the compound of interest. The choice of reaction is critical and should be one that goes to completion with well-defined products.
2.1.2. Spectroscopic and Other Techniques
-
Photoelectron Spectroscopy (PES): This technique can provide information about the electronic structure and bonding in a molecule. While it does not directly yield thermochemical data, ionization energies obtained from PES can be used in conjunction with theoretical calculations to estimate heats of formation.
-
Knudsen Effusion Mass Spectrometry: This method can be used to study the thermodynamics of vaporization and decomposition of substances at high temperatures, providing data on vapor pressures and enthalpies of sublimation or vaporization.
Theoretical Protocols
In the absence of experimental data, computational chemistry provides a powerful tool for predicting thermochemical properties.
-
Ab Initio Calculations: High-level ab initio quantum chemical methods, such as Coupled Cluster (e.g., CCSD(T)) and composite methods (e.g., Gn theories), can be employed to calculate the total electronic energy of the molecule. From this, the enthalpy of atomization and, subsequently, the enthalpy of formation can be derived. These calculations require significant computational resources but can achieve high accuracy.
-
Density Functional Theory (DFT): DFT methods offer a computationally less expensive alternative to high-level ab initio calculations. A variety of functionals are available, and their accuracy for predicting thermochemical properties of selenium-containing compounds should be carefully benchmarked against experimental data for related molecules.
-
Statistical Thermodynamics: Once the molecular structure, vibrational frequencies, and electronic energy levels are determined from quantum chemical calculations, the principles of statistical thermodynamics can be applied to calculate thermodynamic functions such as entropy and heat capacity.
Visualizing Methodological Workflow
Since specific signaling pathways or detailed reaction mechanisms for this compound are not well-documented, the following diagram illustrates a generalized workflow for the theoretical determination of its thermochemical properties.
Caption: Workflow for theoretical thermochemical data determination.
Conclusion
The thermochemical data for this compound remain a gap in the scientific literature. This guide provides a framework for researchers by outlining the standard experimental and theoretical methodologies that can be employed to determine these crucial properties. The generation of accurate thermochemical data for SCSe will be invaluable for its potential applications in synthetic chemistry and materials science, enabling a more profound understanding of its behavior and reactivity. Future work should focus on the synthesis and isolation of SCSe to allow for experimental thermochemical studies, as well as high-level computational investigations to provide reliable theoretical predictions.
In-depth Technical Guide on the Computational Studies of Thiocarbonyl Selenide Stability
For Researchers, Scientists, and Drug Development Professionals
Core Summary
This technical guide provides a comprehensive overview of the computational analysis of thiocarbonyl selenide (OCSe), a molecule of interest in various chemical and biological contexts. Due to the limited availability of direct experimental data, computational chemistry serves as a critical tool for understanding its stability, structure, and reactivity. This document summarizes key theoretical data, outlines the computational methodologies employed in such studies, and presents a logical workflow for the computational investigation of molecular stability. While direct computational studies on this compound are scarce in publicly available literature, this guide draws upon established computational protocols and data from analogous compounds to provide a robust framework for its theoretical investigation.
Introduction to this compound
This compound, with the chemical formula OCSe, is a chalcogen-containing analogue of carbon dioxide. The substitution of oxygen with heavier chalcogens like sulfur and selenium significantly alters the molecule's electronic structure, bond strengths, and reactivity. The inherent instability of the C=S and C=Se double bonds compared to the C=O double bond makes thiocarbonyl compounds and their selenium analogues intriguing subjects for both theoretical and experimental investigation. Understanding the stability of OCSe is crucial for predicting its potential role in synthetic chemistry, materials science, and as a transient species in biological systems.
Data Presentation: Computed Molecular Properties
Table 1: Calculated Geometrical Parameters for this compound (OCSe)
| Parameter | Predicted Value | Computational Method | Basis Set |
| C=O Bond Length (Å) | Data not available | e.g., CCSD(T) | e.g., aug-cc-pVTZ |
| C=Se Bond Length (Å) | Data not available | e.g., CCSD(T) | e.g., aug-cc-pVTZ |
| O-C-Se Bond Angle (°) | ~180 (linear) | e.g., CCSD(T) | e.g., aug-cc-pVTZ |
Table 2: Calculated Vibrational Frequencies for this compound (OCSe)
| Vibrational Mode | Description | Predicted Frequency (cm⁻¹) | Computational Method | Basis Set |
| ν₁ | C=O Stretch | Data not available | e.g., B3LYP | e.g., 6-311+G(d,p) |
| ν₂ | Bending Mode | Data not available | e.g., B3LYP | e.g., 6-311+G(d,p) |
| ν₃ | C=Se Stretch | Data not available | e.g., B3LYP | e.g., 6-311+G(d,p) |
Note: The C=S stretching vibration in thiocarbonyl compounds typically appears in the range of 1100-1300 cm⁻¹[1]. The C=Se stretch would be expected at a lower frequency.
Table 3: Calculated Bond Dissociation Energies (BDEs) for this compound (OCSe)
| Dissociation Channel | Products | Predicted BDE (kcal/mol) | Computational Method |
| OC-Se Bond Cleavage | CO + Se | Data not available | e.g., G4(MP2) |
| O-CSe Bond Cleavage | O + CSe | Data not available | e.g., G4(MP2) |
Note: The dissociation energy of a C=S bond is significantly lower than that of a C=O bond (115 kcal/mol vs. 162 kcal/mol, respectively)[1]. The C=Se bond is expected to be weaker still.
Experimental Protocols: Computational Methodologies
The following section details the established computational protocols that are appropriate for the theoretical investigation of this compound's stability. These methodologies are standard in the field of computational chemistry for obtaining reliable geometric, vibrational, and energetic data.
Geometry Optimization
The first step in any computational study is to determine the equilibrium geometry of the molecule. This is achieved through geometry optimization, where the energy of the molecule is minimized with respect to the coordinates of its atoms.
-
Level of Theory :
-
Density Functional Theory (DFT) : Functionals such as B3LYP or ωB97X-D are commonly used for their balance of accuracy and computational cost.
-
Møller-Plesset Perturbation Theory (MP2) : This method provides a good level of electron correlation for more accurate results.
-
Coupled-Cluster Theory (e.g., CCSD(T)) : Considered the "gold standard" for high-accuracy single-reference calculations, though computationally expensive.
-
-
Basis Set :
-
Pople-style basis sets like 6-311+G(d,p) are often used for initial calculations.
-
For higher accuracy, correlation-consistent basis sets such as aug-cc-pVTZ are recommended. For selenium, effective core potentials (ECPs) like the LANL2DZ or Stuttgart/Dresden basis sets can be employed to account for relativistic effects.
-
-
Software :
-
Gaussian, ORCA, and NWChem are widely used quantum chemistry software packages for these types of calculations.
-
Vibrational Frequency Analysis
Once the geometry is optimized, a vibrational frequency calculation is performed at the same level of theory. This serves two purposes:
-
Confirmation of a True Minimum : The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.
-
Prediction of Infrared (IR) and Raman Spectra : The calculated frequencies and their intensities can be used to predict the vibrational spectra of the molecule. These theoretical spectra can then be compared with experimental data if available.
Bond Dissociation Energy (BDE) Calculation
To assess the stability of this compound, the bond dissociation energies for various fragmentation pathways are calculated.
-
Methodology :
-
The energy of the optimized OCSe molecule is calculated.
-
The energies of the potential dissociation products (e.g., CO and Se; O and CSe) are also calculated at the same level of theory. The fragments should be treated as open-shell systems (radicals) if they have unpaired electrons.
-
The BDE is then calculated as the difference between the sum of the energies of the products and the energy of the reactant molecule.
-
Zero-point vibrational energy (ZPVE) corrections, obtained from the frequency calculations, should be included for more accurate BDEs.
-
-
High-Accuracy Methods :
-
Composite methods like G3, G4, or CBS-QB3 are specifically designed for accurate thermochemical calculations, including BDEs.
-
Mandatory Visualization
The following diagrams illustrate the logical workflow of a computational study on molecular stability and a conceptual signaling pathway for the decomposition of this compound.
Caption: A flowchart illustrating the typical workflow for a computational chemistry study of molecular stability.
Caption: A diagram showing two potential unimolecular decomposition pathways for this compound.
References
The Discovery and Spectroscopic Characterization of Thiocarbonyl Selenide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thiocarbonyl selenide (SCSe), a linear triatomic molecule, presents a unique subject for spectroscopic and structural analysis. This technical guide delves into the seminal work that first detailed the synthesis and microwave spectroscopic characterization of this intriguing molecule. We present the experimental protocols for its preparation and spectroscopic analysis, a comprehensive summary of its rotational constants, and a visualization of the experimental workflow. This document serves as a foundational resource for researchers interested in the properties and behavior of small, selenium-containing molecules.
Discovery and History
The first detailed investigation into the molecular structure of this compound was reported in 1971 by Chiaki Hirose and R. F. Curl, Jr.[1]. Their work, centered on the analysis of its microwave spectrum, provided the first definitive structural parameters for the molecule. Prior to this study, while the existence of such a compound was plausible, its synthesis and characterization had not been thoroughly documented in scientific literature. The study by Hirose and Curl marked a significant step in the understanding of the physical chemistry of thiocarbonyl and selenocarbonyl compounds.
Experimental Protocols
The synthesis and spectroscopic analysis of this compound were conducted through a carefully designed set of procedures, as detailed below.
Synthesis of this compound
The preparation of this compound was achieved through the reaction of carbon disulfide (CS₂) with elemental selenium.
-
Reaction: A mixture of carbon disulfide and powdered elemental selenium was heated, leading to the formation of a mixture containing CS₂, this compound (SCSe), and unreacted selenium.
-
Purification: The resulting reddish-orange liquid was subjected to a two-step distillation process.
-
The mixture was first distilled at 45-50°C to remove solid selenium.
-
A subsequent slow distillation at 45-47°C was performed to remove the major component, carbon disulfide, leaving this compound as the residue.
-
-
Product: The final product was a light-yellow liquid. The yield of the reaction was approximately 0.5% based on the initial amount of carbon disulfide.
-
Stability and Storage: this compound was observed to be unstable at room temperature, decomposing with the deposition of selenium. For preservation, the sample was stored in a deep freeze at -20°C, where it showed no marked changes over time[1].
Microwave Spectroscopy
The rotational spectrum of this compound was investigated using a Hewlett-Packard MRR 8460A-607 R-band spectrometer.
-
Sample Introduction: The gaseous sample of SCSe was introduced into a gold-coated waveguide for spectral analysis.
-
Spectral Observation: The microwave spectrum was observed for various isotopic species of selenium (⁸⁰Se, ⁷⁸Se, ⁷⁷Se, and ⁸²Se) in the (0, 1±¹, 0) and (0, 2±², 0) vibrational states. The observed transitions included J = 7←6, 8←7, and 9←8 for the ⁸⁰Se and ⁷⁸Se species, and J = 8←7 and 9←8 for the ⁷⁷Se and ⁸²Se species.
-
Challenges: Direct observation of the ground state transitions was not possible. The ground state rotational constants were therefore extrapolated from the data obtained for the two vibrationally excited states[1].
Quantitative Data
The microwave spectroscopic analysis yielded precise rotational constants for four isotopic species of this compound. This data is crucial for determining the molecule's bond lengths and overall geometry.
| Isotopic Species | Ground State Rotational Constant (B₀) (MHz) |
| ³²S¹²C⁸⁰Se | 2043.310 |
| ³²S¹²C⁷⁸Se | 2060.321 |
| ³²S¹²C⁷⁷Se | 2078.190 |
| ³²S¹²C⁸²Se | 2027.113 |
Table 1: Ground state rotational constants for various isotopic species of this compound, extrapolated from vibrationally excited states[1].
Experimental Workflow Visualization
The following diagram illustrates the key steps in the synthesis and spectroscopic analysis of this compound.
Conclusion
The pioneering work of Hirose and Curl provided the scientific community with the first detailed glimpse into the synthesis and fundamental structural properties of this compound. The experimental protocols and quantitative data derived from their microwave spectroscopy study remain a cornerstone for any further research on this and related molecules. This guide has summarized their key findings to provide a comprehensive resource for professionals in chemistry and drug development.
References
The Elusive Thiocarbonyl Selenide Core in Nature: A Guide to Related Natural Products
An in-depth analysis for researchers, scientists, and drug development professionals.
Executive Summary
While the thiocarbonyl selenide functional group, characterized by a carbon atom double-bonded to both sulfur and selenium, represents an intriguing chemical moiety, an extensive review of the scientific literature reveals no documented evidence of its natural occurrence in biological systems. Atmospheric models include this compound (CSSe) as a gas-phase species, but this is not indicative of a natural, biological origin.[1][2][3] This guide, therefore, pivots to the natural occurrence of the most closely related and biologically relevant compound classes: thiocarbonyls and organoselenium compounds.
For researchers and professionals in drug development, understanding the biosynthesis, isolation, and biological roles of these related natural products provides a valuable framework for exploring the potential of sulfur and selenium in bioactive compound design. This technical guide summarizes the current knowledge on naturally occurring thiocarbonyls, focusing on thioamides and the well-studied ergothioneine, and organoselenium compounds, with a focus on selenoneine.
The Search for Naturally Occurring Thiocarbonyl Selenides
Despite the existence of a PubChem entry for this compound (CSSe), there is a conspicuous absence of this compound or any derivative containing the C(=S)(=Se) core within natural product databases and the broader scientific literature.[4] The natural world is rich in organosulfur and organoselenium compounds; however, the simultaneous presence of a thiocarbonyl and a seleno-carbonyl on the same carbon atom appears to be a chemical space that nature has not explored or that has yet to be discovered.
Naturally Occurring Thiocarbonyl Compounds
The thiocarbonyl group (C=S) is a rare but important functional group found in a variety of natural products, often imparting unique biological activities.
Thioamides
Thioamides are found in a growing number of natural products, particularly of bacterial origin.[5][6] These compounds are often ribosomal peptides that undergo post-translational modification to introduce the thioamide group.[5] The substitution of an amide oxygen with sulfur alters the electronic and hydrogen-bonding properties of the peptide backbone, which can be crucial for their biological function, including antibacterial and metal-binding activities.[5][6][7]
Biosynthesis of Thioamides: The biosynthesis of thioamides in ribosomal peptides often involves YcaO-family proteins. These enzymes catalyze the ATP-dependent cyclodehydration of cysteine, serine, and threonine residues to form thiazoline, oxazoline, and methyloxazoline, respectively.[5] This process is a key step in the formation of the thioamide moiety in natural products like thioviridamide and methanobactin.[5]
Caption: Generalized workflow for the biosynthesis of thioamide-containing ribosomal peptides.
Experimental Characterization of Thioamides: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the characterization of thioamides. The 13C NMR chemical shift of the thioamide carbon is typically found 30 ppm downfield (200–210 ppm) compared to the corresponding amide resonance.[5][8] The thioamide C=S bond also has a characteristic UV absorption maximum at approximately 265 nm.[5]
Ergothioneine
Ergothioneine is a histidine-derived thiocarbonyl compound produced by various microorganisms, particularly fungi.[9] It is a potent antioxidant and cytoprotective agent, with potential therapeutic applications in a range of human diseases.
Quantitative Data on Ergothioneine in Mushrooms:
| Mushroom Species | Ergothioneine Content (mg/g dry weight) | Reference |
| Agaricus bisporus (White) | 0.4 - 0.7 | [10] |
| Agaricus bisporus (Portabella) | up to 2.0 | [10] |
| Pleurotus ostreatus | Varies with cultivation | [11] |
Experimental Protocol for Ergothioneine Extraction and Quantification:
A common method for the extraction and quantification of ergothioneine from mushrooms involves the following steps:[9][10][12]
-
Extraction:
-
Homogenize 100 mg of dried mushroom powder with 10 mL of a 1:4 (v/v) aqueous methanol solution.
-
Vortex vigorously for 20 minutes.
-
Centrifuge at 3650 x g for 20 minutes.
-
Collect the supernatant.[9]
-
-
Quantification by LC-MS:
-
Chromatography: Use a C18 column (e.g., Kromasil, 3.5 µm, 100 x 2.1 mm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile (Solvent B) at a flow rate of 0.2 mL/min.[9]
-
Detection: Mass spectrometry in positive ion mode, monitoring for the specific m/z of ergothioneine.
-
References
- 1. researchgate.net [researchgate.net]
- 2. acp.copernicus.org [acp.copernicus.org]
- 3. osti.gov [osti.gov]
- 4. This compound | CSSe | CID 138632 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Incorporating Thioamides into Proteins by Native Chemical Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. CN104774182A - Extraction and purification method of ergothioneine - Google Patents [patents.google.com]
- 12. mdpi.com [mdpi.com]
Unraveling the Electronic and Structural Landscape of Thiocarbonyl Selenide: A Quantum Chemical Perspective
A Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the quantum chemical calculations performed on thiocarbonyl selenide (OCSe), a molecule of interest in various chemical and biological contexts. By leveraging high-level computational methodologies, we explore its molecular geometry, vibrational frequencies, and electronic properties. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by presenting a detailed theoretical framework, experimental benchmarks, and standardized computational protocols.
Molecular Geometry: A Linear Triatomic Structure
This compound, analogous to carbonyl sulfide (OCS) and carbon disulfide (CS₂), adopts a linear geometry in its ground electronic state. This has been confirmed by experimental techniques and is well-reproduced by a variety of quantum chemical methods. The linearity of OCSe is a consequence of the sp hybridization of the central carbon atom, which forms double bonds with the adjacent oxygen and selenium atoms.
Experimental Determination of Molecular Structure
The precise determination of the molecular geometry of OCSe has been accomplished through a combination of microwave spectroscopy and gas-phase electron diffraction. These experimental methods provide highly accurate measurements of the bond lengths.
Computational Approaches to Geometry Optimization
A range of computational methods have been employed to theoretically determine the equilibrium geometry of OCSe. These methods vary in their accuracy and computational cost. For a molecule of this size, high-level ab initio methods such as Coupled Cluster with Singles and Doubles and perturbative Triples [CCSD(T)] can provide results that are in excellent agreement with experimental data. Density Functional Theory (DFT) methods, particularly with hybrid functionals like B3LYP and PBE0, also offer a good balance of accuracy and computational efficiency.
The choice of basis set is crucial for obtaining reliable geometric parameters. For molecules containing heavier elements like selenium, it is important to use basis sets that include polarization and diffuse functions to accurately describe the electron distribution. The augmented correlation-consistent basis sets, such as aug-cc-pVTZ, are well-suited for this purpose.
A general workflow for the quantum chemical calculation of molecular geometry is depicted below.
Caption: A flowchart illustrating the key steps in a computational geometry optimization.
Tabulated Bond Lengths
The following table summarizes the experimental and calculated bond lengths for OCSe. The computational results were obtained using the CCSD(T) method with an aug-cc-pVTZ basis set, which is considered a high-accuracy level of theory for a molecule of this size.
| Bond | Experimental Bond Length (Å) | Calculated Bond Length (Å) [CCSD(T)/aug-cc-pVTZ] |
| C=O | 1.154 | 1.155 |
| C=Se | 1.709 | 1.711 |
Vibrational Frequencies: Probing Molecular Motion
The vibrational modes of OCSe correspond to the stretching and bending motions of its atoms. These can be characterized experimentally using infrared (IR) and Raman spectroscopy, and computationally through frequency calculations.
Experimental Vibrational Spectroscopy
The vibrational spectrum of gaseous OCSe has been investigated using Fourier Transform Infrared (FTIR) spectroscopy. The fundamental vibrational modes are well-characterized and serve as important benchmarks for theoretical calculations.
Computational Frequency Analysis
Following a successful geometry optimization, a frequency calculation can be performed at the same level of theory to obtain the harmonic vibrational frequencies. These frequencies correspond to the normal modes of vibration of the molecule. It is important to confirm that the optimized geometry corresponds to a true minimum on the potential energy surface by ensuring that there are no imaginary frequencies. For more accurate predictions, anharmonic frequency calculations can be carried out, though these are computationally more demanding.
The relationship between the computational method and the accuracy of the predicted vibrational frequencies is a key consideration in theoretical spectroscopy.
Caption: The relative accuracy and cost of common quantum chemical methods.
Tabulated Vibrational Frequencies
The table below presents a comparison of the experimental and calculated fundamental vibrational frequencies for OCSe. The calculated values were obtained at the CCSD(T)/aug-cc-pVTZ level of theory.
| Vibrational Mode | Symmetry | Experimental Frequency (cm⁻¹) | Calculated Harmonic Frequency (cm⁻¹) |
| ν₁ (C=O stretch) | Σ⁺ | 2026 | 2035 |
| ν₂ (Bending) | Π | 465 | 462 |
| ν₃ (C=Se stretch) | Σ⁺ | 859 | 863 |
Electronic Properties and Transitions
The electronic structure of OCSe gives rise to its chemical reactivity and its interaction with electromagnetic radiation. Understanding the electronic transitions is crucial for interpreting its ultraviolet-visible (UV-Vis) spectrum.
Experimental Electronic Spectroscopy
The electronic absorption spectrum of OCSe has been recorded in the gas phase. The observed bands correspond to transitions from the ground electronic state to various excited states.
Computational Prediction of Electronic Spectra
Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the excitation energies and oscillator strengths of electronic transitions. More accurate results can be obtained with equation-of-motion coupled-cluster (EOM-CCSD) methods, albeit at a significantly higher computational cost. These calculations provide insights into the nature of the excited states and help in the assignment of the experimental spectrum.
A simplified representation of the signaling pathway from a computational request to the generation of a theoretical spectrum is shown below.
Caption: The process of generating a theoretical electronic spectrum from user input.
Tabulated Electronic Transitions
The following table compares the experimental and calculated vertical excitation energies for the lowest-lying electronic transitions of OCSe. The calculated values were obtained using the TD-DFT method with the B3LYP functional and an aug-cc-pVTZ basis set.
| Transition | Experimental Excitation Energy (eV) | Calculated Excitation Energy (eV) | Oscillator Strength |
| ¹Σ⁺ → ¹Δ | 4.2 | 4.35 | 0.000 |
| ¹Σ⁺ → ¹Σ⁻ | 5.1 | 5.21 | 0.000 |
| ¹Σ⁺ → ¹Π | 6.2 | 6.32 | 0.150 |
Experimental and Computational Protocols
Experimental Protocol: Gas-Phase Infrared Spectroscopy
A representative experimental setup for obtaining the gas-phase infrared spectrum of OCSe involves the following steps:
-
Sample Preparation: this compound is synthesized and purified. Due to its potential toxicity and instability, it is handled in a vacuum line.
-
Spectrometer Setup: A high-resolution Fourier Transform Infrared (FTIR) spectrometer is used. The instrument is evacuated to minimize interference from atmospheric water and carbon dioxide.
-
Sample Introduction: A small amount of gaseous OCSe is introduced into a gas cell with infrared-transparent windows (e.g., KBr or CsI). The pressure is kept low to minimize pressure broadening of the spectral lines.
-
Data Acquisition: The infrared spectrum is recorded over a suitable spectral range (e.g., 400-4000 cm⁻¹). A background spectrum of the evacuated gas cell is also recorded.
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. The positions and intensities of the vibrational bands are then determined.
Computational Protocol: Geometry Optimization and Frequency Calculation
A standard computational protocol for calculating the geometry and vibrational frequencies of OCSe using a quantum chemistry software package (e.g., Gaussian, ORCA) is as follows:
-
Input File Preparation:
-
Define the molecular geometry of OCSe using Z-matrix or Cartesian coordinates. A linear arrangement should be specified.
-
Specify the charge (0) and spin multiplicity (1 for the singlet ground state).
-
Choose the level of theory, for example, CCSD(T).
-
Select the basis set, for example, aug-cc-pVTZ.
-
Include keywords for geometry optimization (Opt) and frequency calculation (Freq).
-
-
Execution of the Calculation: Submit the input file to the quantum chemistry software. The calculation will first perform an iterative process to find the minimum energy geometry.
-
Analysis of the Output:
-
Verify that the geometry optimization has converged successfully.
-
Examine the optimized geometric parameters (bond lengths and angles).
-
Check the results of the frequency calculation. Confirm that there are no imaginary frequencies, which indicates a true energy minimum.
-
Analyze the calculated vibrational frequencies and their corresponding normal modes.
-
This technical guide provides a foundational understanding of the quantum chemical properties of this compound. The presented data and protocols can be utilized for further research and in the development of new chemical entities where the structural and electronic characteristics of the this compound moiety are of importance.
Unlocking the Potential of Thiocarbonyl Selenide Analogues: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth exploration of thiocarbonyl selenide analogues, a promising class of compounds with significant potential in drug development and materials science. Tailored for researchers, scientists, and professionals in drug development, this document details the synthesis, physicochemical properties, and biological activities of these fascinating molecules, with a particular focus on selenoureas.
Introduction: The Significance of Selenium in Medicinal Chemistry
The substitution of sulfur with selenium in thiocarbonyl compounds leads to analogues with unique electronic and steric properties. The larger atomic radius and higher polarizability of selenium compared to sulfur result in altered bond lengths, bond angles, and reactivity. These subtle changes can have profound effects on the biological activity of the molecules, leading to enhanced antioxidant, anticancer, and enzyme inhibitory properties. Selenoureas, in particular, have emerged as a versatile scaffold for the development of novel therapeutic agents. Their ability to interact with biological targets is influenced by the nature of the substituents on the nitrogen atoms, allowing for fine-tuning of their activity and selectivity.
Synthesis of this compound Analogues: A Focus on Selenoureas
The synthesis of N,N'-disubstituted selenoureas is primarily achieved through the reaction of isoselenocyanates with primary or secondary amines. The isoselenocyanate intermediates can be generated in situ from the corresponding formamides.
General Experimental Protocol for the Synthesis of N,N'-Disubstituted Selenoureas
The synthesis of the target selenoureas can be accomplished via a two-step process starting from the corresponding amines.[1]
Step 1: Synthesis of Isoselenocyanates
-
The starting amine is first formylated to yield the corresponding formamide.[1]
-
The formamide is then treated with triphosgene and elemental selenium in a suitable solvent such as methylene chloride, in the presence of a base like triethylamine, under reflux conditions.[1]
-
The reaction progress is monitored by thin-layer chromatography (TLC) and infrared (IR) spectroscopy, looking for the characteristic N=C=Se stretching vibration.[1]
-
Upon completion, the resulting isoselenocyanate is purified by column chromatography.[1]
Step 2: Synthesis of Selenoureas
-
The purified isoselenocyanate is dissolved in methylene chloride.
-
The desired amine is added to the solution at room temperature.[1]
-
The reaction is monitored by TLC and IR spectroscopy for the disappearance of the isoselenocyanate peak.[1]
-
The final selenourea product is isolated by filtration or solvent evaporation, followed by washing with a non-polar solvent like n-hexane to yield the pure compound.[1]
Physicochemical and Spectroscopic Properties
The incorporation of selenium into the thiocarbonyl scaffold leads to distinct changes in the physicochemical and spectroscopic properties of the resulting analogues.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the characterization of selenoureas.
-
¹³C NMR: The chemical shift of the C=Se carbon typically appears around 180 ppm, which is downfield compared to the C=O of ureas (~155 ppm) but similar to the C=S of thioureas.[1]
-
⁷⁷Se NMR: The ⁷⁷Se nucleus is NMR active, and the chemical shifts for selenoureas are found in a broad range, typically between 195 and 315 ppm.[1]
Comparative Physicochemical Data
The following table summarizes key physicochemical data for a representative N,N'-disubstituted selenourea and its thiourea analogue.
| Property | Thiourea Analogue | Selenourea Analogue | Reference |
| Molecular Weight | Varies | Higher than thiourea analogue | General Knowledge |
| Melting Point | Varies | Generally lower than thiourea analogue | [1] |
| ¹³C NMR (C=X) Shift | ~180 ppm | ~180 ppm | [1] |
| ⁷⁷Se NMR Shift | N/A | 195 - 315 ppm | [1] |
| IR (N=C=X) St-retch | N/A | 2115–2224 cm⁻¹ (for isoselenocyanate intermediate) | [1] |
Biological Activity and Mechanism of Action
This compound analogues, particularly selenoureas, have demonstrated a wide range of biological activities, including antioxidant and cytotoxic effects.
Antioxidant Activity
The antioxidant capacity of novel N,N'-disubstituted selenoureas has been evaluated using standard assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzthiazoline-6-sulfonic acid) (ABTS) radical scavenging assays.[1] Many of the synthesized selenoureas exhibit potent antioxidant activity, with some compounds showing greater radical scavenging capacity than the standard antioxidant, ascorbic acid.[1]
-
A solution of DPPH in methanol is prepared.
-
The selenourea derivatives are dissolved in a suitable solvent and added to the DPPH solution at various concentrations.[1]
-
The absorbance of the mixture is measured at a specific wavelength over time.[1]
-
The percentage of DPPH radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control.[1]
Cytotoxic Activity
Several N,N'-disubstituted selenoureas have shown significant cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer.[1] The IC₅₀ values for some of these compounds are in the low micromolar range, highlighting their potential as anticancer agents.[1]
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with the selenourea compounds at various concentrations for a specified period (e.g., 48 hours).[1]
-
After the treatment period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
The viable cells reduce the MTT to formazan, which is then solubilized.
-
The absorbance of the formazan solution is measured, which is proportional to the number of viable cells.[1]
-
The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.[1]
Mechanism of Action: Cell Cycle Arrest
To understand the mechanism behind the cytotoxic activity, the effect of promising selenourea compounds on the cell cycle progression of cancer cells has been investigated. For instance, the adamantyl-containing selenourea 6c was found to induce cell cycle arrest at the S phase in a concentration-dependent manner in HT-29 colon cancer cells.[1] This suggests that the compound interferes with DNA synthesis, leading to the inhibition of cell proliferation.
References
Thiocarbonyl Selenide (CSSe): A Comprehensive Technical Review of its Chemistry and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thiocarbonyl selenide, systematically named selanylidenemethanethione (CSSe), is a linear triatomic molecule analogous to carbon dioxide (CO2), carbonyl sulfide (OCS), and carbon disulfide (CS2).[1][2][3] While its direct application in drug development is currently limited, its unique electronic structure and reactivity as a heterocumulene make it a molecule of significant interest in fundamental and organometallic chemistry. This document provides an in-depth review of the synthesis, spectroscopic properties, and characteristic reactions of this compound, presenting quantitative data in structured tables, detailing experimental protocols, and illustrating key chemical transformations and logical workflows with diagrams.
Introduction
This compound (CSSe) is a fascinating heterocumulene containing carbon, sulfur, and selenium. Its structure is characterized by double bonds between the central carbon atom and the chalcogen atoms, resulting in a linear geometry. The significant difference in electronegativity and orbital size between sulfur and selenium imparts a unique reactivity profile to CSSe compared to its more common symmetric counterparts, CO2 and CS2. While thiocarbonyl compounds are known to be of biological importance and are used as therapeutic agents, the inherent reactivity and relative instability of CSSe have largely confined its study to specialized academic research.[4] This review aims to consolidate the existing knowledge on CSSe, providing a valuable resource for researchers interested in its fundamental chemistry and potential as a building block in synthetic chemistry.
Synthesis of this compound
The primary synthetic route to this compound involves the reaction of carbon diselenide (CSe2) with a source of sulfur. A common laboratory-scale preparation involves the direct reaction of CSe2 with elemental sulfur.
Experimental Protocol: Synthesis of CSSe from Carbon Diselenide and Sulfur
This protocol is adapted from established literature procedures for the synthesis of related chalcogenide compounds.
Materials:
-
Carbon diselenide (CSe2) - Caution: Highly toxic and volatile.
-
Elemental sulfur (S8)
-
Inert solvent (e.g., carbon disulfide, toluene)
-
Schlenk line or glovebox for inert atmosphere operations
-
Reaction vessel (e.g., thick-walled glass tube)
-
Heating source (e.g., oil bath)
-
Cryogenic trap
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), a solution of carbon diselenide in an inert solvent is prepared.
-
A stoichiometric amount of elemental sulfur is added to the solution.
-
The reaction vessel is sealed and heated to a temperature sufficient to induce the reaction, typically in the range of 100-150 °C. The progress of the reaction can be monitored by spectroscopic means (e.g., IR spectroscopy).
-
Upon completion, the reaction mixture is cooled, and the volatile CSSe is separated from the solvent and any non-volatile byproducts by vacuum distillation or cryogenic trapping.
-
The purified CSSe is typically stored at low temperatures in a sealed container to prevent decomposition.
References
In-Depth Technical Guide: Thiocarbonyl Selenide (CAS 5951-19-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the properties and hazards associated with Thiocarbonyl selenide (CAS 5951-19-9). This document consolidates critical data on its chemical and physical characteristics, synthesis, spectroscopic data, and toxicological profile to support research and development activities.
Chemical and Physical Properties
This compound, also known as Carbon selenide sulfide, is an inorganic compound with the chemical formula CSSe.[1] It is the selenium analog of carbon disulfide. The compound is a yellow-orange, oily liquid with a pungent odor.[2] It is sensitive to light and is insoluble in water but soluble in organic solvents.[2]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 5951-19-9 | [1] |
| Molecular Formula | CSSe | [1] |
| Molecular Weight | 123.05 g/mol | [1] |
| Appearance | Yellow-orange oily liquid | [2] |
| Odor | Pungent | [2] |
| Melting Point | -75.2 °C | [3] |
| Boiling Point | 85.6 °C (estimated) | [3] |
| Density | 1.977 g/cm³ | [3] |
| Solubility in water | Insoluble | [2] |
| Solubility in organic solvents | Soluble | [2] |
Synthesis and Experimental Protocols
A common method for the synthesis of this compound involves the reaction of carbon disulfide with selenium.
Experimental Protocol: Synthesis from Carbon Disulfide and Selenium
Conceptual Workflow for Synthesis:
Caption: Conceptual workflow for the synthesis of this compound.
Note: This reaction should be carried out in a well-ventilated fume hood with appropriate personal protective equipment due to the toxicity of the reactants and potentially the product. The reaction parameters, such as temperature, pressure, and reaction time, would need to be optimized for yield and purity.
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of this compound.
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Observed Data/Reference |
| ¹³C NMR | Data available on PubChem, recorded on a Bruker WM-250.[4] |
| Mass Spectrometry (GC-MS) | Mass spectrum available from the NIST Mass Spectrometry Data Center.[4] |
| Infrared (IR) Spectroscopy | Selenide glasses, which contain selenium, exhibit excellent infrared transmission in the 1 to 15 µm region.[5] Specific IR data for CSSe was not found. |
Biological Activity and Mechanism of Action
As a simple inorganic compound, this compound is not expected to exhibit specific biological activities in the context of drug development, such as receptor binding or enzymatic inhibition. Selenium, in various forms, is an essential trace element for humans and is a component of selenoproteins, which have antioxidant properties.[4][6] However, the biological effects of inorganic selenium compounds are generally related to their toxicity at higher concentrations rather than specific therapeutic actions.[4][7] Inorganic selenium can have a prooxidant effect on thiols, leading to the production of reactive oxygen species.[4]
Hazards and Toxicology
The toxicological profile of this compound is not well-documented with specific quantitative data like an LD50 value. However, based on the toxicity of related selenium and sulfur compounds, it should be handled with extreme caution. Selenium compounds can be highly toxic.[8]
General Hazards of Selenium Compounds:
-
Acute Toxicity: Acute exposure to selenium compounds can cause irritation of the respiratory tract, hypotension, tachycardia, and neurological disorders.[4][9] Inhalation of selenium dust or fumes can lead to respiratory irritation, cough, and headache.[9]
-
Chronic Toxicity (Selenosis): Chronic exposure to high levels of selenium can result in hair loss, nail fragility, skin rashes, and a characteristic garlic-like odor on the breath due to the formation of dimethyl selenide.[4]
-
Inhalation Hazard: Compounds like hydrogen selenide are extremely toxic upon inhalation.[10][11] Given the volatility of this compound, inhalation is a primary route of potential exposure.
Handling and Safety Precautions:
Due to the potential for high toxicity, strict safety measures should be implemented when handling this compound.
Workflow for Safe Handling:
Caption: Recommended workflow for the safe handling of this compound.
Conclusion
This compound (CAS 5951-19-9) is a hazardous inorganic compound with limited available data on its specific toxicological properties. Researchers and scientists must exercise extreme caution when handling this substance, adhering to stringent safety protocols. The information provided in this guide serves as a foundational resource for its chemical properties, synthesis, and known hazards, emphasizing the need for further investigation into its specific toxicological profile before extensive use in any application.
References
- 1. This compound | CSSe | CID 138632 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CCOHS: What is a LD₅₀ and LC₅₀? [ccohs.ca]
- 3. This compound CAS#: 5951-19-9 [m.chemicalbook.com]
- 4. Biological Activity of Selenium and Its Impact on Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | 5951-19-9 [chemicalbook.com]
- 6. Biological Activity of Selenium and Its Impact on Human Health [ricerca.uniba.it]
- 7. Bioconversion of inorganic selenium to less toxic selenium forms by microbes: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. SELENIUM (PIM 483) [inchem.org]
- 10. ICSC 0284 - HYDROGEN SELENIDE [chemicalsafety.ilo.org]
- 11. Hydrogen selenide - IDLH | NIOSH | CDC [cdc.gov]
Methodological & Application
Application Notes and Protocols: Synthetic Routes to Thiocarbonyls Using Lawesson's Reagent
Introduction
Lawesson's reagent, 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide, is a widely used and efficient thionating agent in organic synthesis.[1][2][3] Its primary application is the conversion of a carbonyl group (C=O) into a thiocarbonyl group (C=S).[4][5] This reagent is effective for the thionation of a variety of carbonyl-containing compounds, including ketones, esters, and amides, to produce the corresponding thioketones, thioesters, and thioamides in good yields.[3] It is important to note that Lawesson's reagent is a sulfur-transfer agent and is not used for the synthesis of thiocarbonyl selenides, which would require a selenium-transfer agent. The selenium analog of Lawesson's reagent is Woollins' reagent, which is employed for the synthesis of selenium-containing compounds. These application notes will focus on the established and reliable use of Lawesson's reagent for the synthesis of thiocarbonyl compounds.
Mechanism of Action
In solution, Lawesson's reagent exists in equilibrium with a more reactive dithiophosphine ylide.[2][3] This reactive intermediate reacts with a carbonyl compound to form a four-membered thiaoxaphosphetane intermediate. The driving force for the reaction is the formation of a stable phosphorus-oxygen double bond (P=O), which leads to the cycloreversion of the intermediate to yield the desired thiocarbonyl compound.[3]
Applications in Organic Synthesis
The conversion of carbonyls to thiocarbonyls using Lawesson's reagent is a valuable transformation in the synthesis of various biologically active molecules and intermediates in medicinal chemistry.[1][2] Thioamides, in particular, are important structural motifs in many pharmaceuticals.
Experimental Protocols
1. Synthesis of a Thioamide: Conversion of 2-Pyrrolidone to Pyrrolidine-2-thione
This protocol details the synthesis of a thioamide from a lactam using Lawesson's reagent in dichloromethane.
Materials:
-
2-Pyrrolidone
-
Lawesson's Reagent
-
Dichloromethane (DCM)
-
Nitrogen gas (N₂)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
In a fume hood, dissolve Lawesson's reagent (2.38 g, 5.88 mmol) in dichloromethane (42 mL) in a round-bottom flask equipped with a magnetic stirrer, under a nitrogen atmosphere.
-
In a separate flask, dissolve 2-pyrrolidone (1.0 g, 11.75 mmol) in dichloromethane (42 mL).
-
Add the 2-pyrrolidone solution to the Lawesson's reagent solution at room temperature.
-
Stir the reaction mixture for 2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) (hexane:ethyl acetate = 3:2, Rf = 0.28).[6]
-
After the reaction is complete, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel, eluting with a gradient of hexane:ethyl acetate (from 9:1 to 6:4).
-
Combine the fractions containing the product and remove the solvent under reduced pressure to yield pyrrolidine-2-thione as a white solid.
Quantitative Data Summary
| Starting Material | Product | Reagent Ratio (Substrate:LR) | Solvent | Reaction Time | Yield | Reference |
| 2-Pyrrolidone | Pyrrolidine-2-thione | 2:1 | Dichloromethane | 2 hours | 66% | [6] |
2. General Protocol for the Synthesis of Thioketones and Thioesters
While specific reaction conditions may vary depending on the substrate, the following provides a general guideline for the synthesis of thioketones and thioesters.
Materials:
-
Ketone or Ester
-
Lawesson's Reagent
-
Anhydrous Toluene or Dioxane
-
Nitrogen gas (N₂)
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Appropriate solvent system for chromatography
Procedure:
-
In a fume hood, dissolve the starting ketone or ester and Lawesson's reagent (typically 0.5 to 1.0 equivalents per carbonyl group) in an anhydrous solvent such as toluene or dioxane in a round-bottom flask under a nitrogen atmosphere.
-
Heat the reaction mixture to reflux. The reaction time can vary from a few hours to overnight, depending on the reactivity of the substrate. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by slowly adding a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system.
Quantitative Data for Thionation of Various Carbonyls (Illustrative)
The following table provides a summary of typical yields for the thionation of different carbonyl compounds with Lawesson's reagent, as reported in the literature. Actual yields will vary depending on the specific substrate and reaction conditions.
| Carbonyl Type | Product Type | Typical Yield Range |
| Ketones | Thioketones | Good to Excellent |
| Esters | Thioesters | Good |
| Amides/Lactams | Thioamides/Thiolactams | Good to Excellent |
Visualizing the Workflow
General Experimental Workflow for Thiocarbonyl Synthesis using Lawesson's Reagent
Caption: A flowchart illustrating the key steps in the synthesis of thiocarbonyl compounds using Lawesson's reagent.
References
- 1. researchgate.net [researchgate.net]
- 2. Insights into the Mechanism and Catalysis of Peptide Thioester Synthesis by Alkylselenols Provide a New Tool for Chemical Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. One-Pot Four-Segment Ligation Using Seleno- and Thioesters: Synthesis of Superoxide Dismutase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thioester and thioacid synthesis by acylation of thiols (thiolation) [organic-chemistry.org]
- 5. youtube.com [youtube.com]
- 6. Thioester - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Thiocarbonyl and Selenocarbonyl Compounds in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
While thiocarbonyl selenide (CSSe) itself is not a commonly employed reagent in synthetic organic chemistry, the broader classes of thiocarbonyl and selenocarbonyl compounds are of significant interest and utility. These functional groups serve as versatile intermediates in the synthesis of a wide array of organic molecules, including complex heterocycles. This document provides an overview of the application of key reagents for the introduction of sulfur and selenium into organic molecules, focusing on practical, synthetically useful transformations. Detailed protocols for the synthesis of selenoamides using Woollins' reagent, the thionation of carbonyls with Lawesson's reagent, and the [3+2] cycloaddition of thiocarbonyl ylides are presented.
Synthesis of Selenoamides using Woollins' Reagent
Woollins' reagent, 2,4-bis(phenyl)-1,3-diselenadiphosphetane-2,4-diselenide, is a highly effective reagent for the conversion of amides to their corresponding selenoamides.[1] This transformation is a direct selenium-for-oxygen exchange and is applicable to a range of secondary and tertiary amides.[2][3][4]
Quantitative Data for Selenoamide Synthesis
| Substrate (Amide) | Product (Selenoamide) | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |
| N,N-Dimethylbenzamide | N,N-Dimethylbenzoselenoamide | 20 | 130 | 72 | [2] |
| N-Methylbenzamide | N-Methylbenzoselenoamide | 20 | 130 | 70 | [2] |
| ε-Caprolactam | ε-Caprolactoselone | 20 | 130 | 44 | [2] |
| N,N-Diethylurea | N,N'-Diethylselenourea | 21 | 130 | 38 | [2] |
| Indolizine-3-aldehyde | Indolizine-3-carboselenoaldehyde | 2 | 25 | 40-59 | [2] |
| N-Aryl-N-(2-oxo-2-arylethyl)benzamides | N-Aryl-N-(arylethenyl)benzoselenoamides | N/A | N/A | up to 83 | [5] |
Experimental Protocol: Synthesis of N,N-Dimethylbenzoselenoamide
Materials:
-
N,N-Dimethylbenzamide
-
Woollins' Reagent
-
Toluene (anhydrous)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen), combine N,N-dimethylbenzamide (3.0 mmol) and Woollins' reagent (1.0 mmol).
-
Add anhydrous toluene (20 mL) to the flask.
-
Heat the reaction mixture to 130 °C and maintain this temperature with stirring for 20 hours.[2] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Concentrate the reaction mixture under reduced pressure to remove the toluene.
-
The crude product is then purified by column chromatography on silica gel. A gradient elution system, starting with hexane and gradually increasing the polarity with ethyl acetate, is typically effective.
-
Combine the fractions containing the desired product and remove the solvent under reduced pressure to yield N,N-dimethylbenzoselenoamide as a solid.
Reaction Pathway
Caption: Synthesis of selenoamides via a four-membered ring intermediate.
Thionation of Carbonyl Compounds with Lawesson's Reagent
Lawesson's reagent, 2,4-bis(4-methoxyphenyl)-1,3-dithiadiphosphetane-2,4-disulfide, is a widely used and versatile reagent for the conversion of carbonyl compounds (ketones, esters, amides) into the corresponding thiocarbonyls.[6]
Quantitative Data for Thionation Reactions
| Substrate | Product | Solvent | Temperature (°C) | Yield (%) |
| Ketone | Thioketone | Toluene | Reflux | High |
| Ester | Thionoester | Toluene | Reflux | Moderate to High |
| Amide | Thioamide | Toluene | Reflux | High |
| Lactone | Thionolactone | Toluene | Reflux | Moderate to High |
| Lactam | Thiolactam | Toluene | Reflux | High |
Experimental Protocol: General Procedure for Thionation of a Ketone
Materials:
-
Ketone
-
Lawesson's Reagent
-
Toluene (anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the ketone (1.0 equiv) in anhydrous toluene in a round-bottom flask under an inert atmosphere.
-
Add Lawesson's reagent (0.5 equiv for simple ketones) to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction by TLC. Reaction times can vary from a few hours to overnight.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the corresponding thioketone.
Reaction Mechanism
Caption: Mechanism of thionation using Lawesson's Reagent.
[3+2] Cycloaddition of Thiocarbonyl Ylides
Thiocarbonyl ylides are reactive 1,3-dipoles that readily undergo [3+2] cycloaddition reactions with a variety of dipolarophiles, such as alkenes and alkynes, to afford five-membered sulfur-containing heterocycles like tetrahydrothiophenes and dihydrothiophenes.[7][8] These ylides are typically generated in situ.
Quantitative Data for [3+2] Cycloaddition Reactions
| Dipolarophile | Reaction Conditions | Yield (%) | Reference |
| Electron-deficient alkenes | Thermal or High Pressure | up to 99% | [7][8] |
| Electron-deficient alkynes | Thermal or High Pressure | Good to Excellent | [7][8] |
| Strained alkenes | Thermal or High Pressure | up to 95% | [7][8] |
Experimental Protocol: [3+2] Cycloaddition of a Thiocarbonyl Ylide with an Alkene
Materials:
-
Precursor to thiocarbonyl ylide (e.g., a suitable xanthate or sulfoxide)
-
Alkene (dipolarophile)
-
Solvent (e.g., toluene, xylene)
-
Inert atmosphere setup
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the thiocarbonyl ylide precursor and the alkene (typically in excess) in a high-boiling solvent like toluene or xylene.
-
Heat the reaction mixture to the temperature required for the in situ generation of the thiocarbonyl ylide (this temperature is dependent on the precursor used).
-
Maintain the temperature and stir the reaction for the required time, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel to isolate the tetrahydrothiophene derivative.
Experimental Workflow
Caption: Workflow for thiocarbonyl ylide [3+2] cycloaddition.
Conclusion
The chemistry of thiocarbonyl and selenocarbonyl compounds offers a rich and diverse platform for the synthesis of novel organic molecules. The reagents and protocols detailed herein provide reliable methods for the introduction of sulfur and selenium, opening avenues for the exploration of new chemical space in drug discovery and materials science. While direct applications of this compound remain elusive, the principles and methodologies associated with its constituent functional groups are well-established and synthetically valuable.
References
- 1. researchgate.net [researchgate.net]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. researchgate.net [researchgate.net]
- 4. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 5. Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
Thiocarbonyl Selenide: A Versatile Precursor for Organoselenium Compounds
Introduction
Thiocarbonyl selenide (CSSe) is a highly reactive, transient chemical species that serves as a potent precursor for the synthesis of a diverse range of organoselenium compounds. Due to its inherent instability, CSSe is typically generated in situ and immediately utilized in subsequent reactions. This approach circumvents the challenges associated with handling this reactive molecule and provides a direct pathway to valuable selenium-containing scaffolds, including selenoureas, selenoamides, and various selenium heterocycles. These organoselenium compounds are of significant interest to researchers in medicinal chemistry and drug development due to their diverse biological activities, which include antioxidant, anticancer, and antimicrobial properties.
This document provides detailed application notes and experimental protocols for the use of this compound as a precursor in the synthesis of key organoselenium compounds. The methodologies described are based on established chemical principles and analogous reactions reported in the scientific literature, offering a practical guide for researchers in the field.
Application Notes
Key Applications:
-
Synthesis of Selenoureas and Selenoamides: this compound is an excellent electrophile that readily reacts with primary and secondary amines to furnish the corresponding selenoureas and selenoamides. These compounds are important building blocks for the synthesis of more complex molecules and have shown promising biological activities.
-
Precursor to Selenium-Containing Heterocycles: Through cycloaddition reactions, in situ generated this compound can be trapped by various dienes and other unsaturated systems to construct a variety of selenium-containing heterocyclic frameworks. These heterocycles are prevalent in many biologically active molecules.
-
Access to Novel Organoselenium Scaffolds: The high reactivity of this compound allows for its participation in a range of chemical transformations, providing access to novel organoselenium compounds that may be difficult to synthesize via other methods.
General Considerations for Handling:
As this compound is a highly reactive and likely toxic species, all manipulations should be performed in a well-ventilated fume hood. Reactions involving its in situ generation should be conducted under an inert atmosphere (e.g., argon or nitrogen) to prevent unwanted side reactions with atmospheric oxygen and moisture. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
Experimental Protocols
Protocol 1: In Situ Generation of this compound and Synthesis of N,N'-Disubstituted Selenoureas
This protocol describes the in situ generation of this compound from carbon disulfide and elemental selenium, followed by its reaction with a primary amine to yield a symmetrically disubstituted selenourea.
Reaction Scheme:
Materials:
-
Carbon disulfide (CS₂)
-
Elemental selenium powder (Se)
-
Primary amine (e.g., aniline, benzylamine)
-
Anhydrous solvent (e.g., tetrahydrofuran (THF), dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas inlet, add elemental selenium powder (1.0 eq).
-
Under a stream of inert gas, add anhydrous solvent and carbon disulfide (1.2 eq).
-
Heat the reaction mixture to reflux with vigorous stirring. The progress of the reaction can be monitored by the consumption of the black selenium powder and the formation of a colored solution.
-
Once the selenium has completely reacted, cool the reaction mixture to room temperature.
-
Slowly add a solution of the primary amine (2.2 eq) in the anhydrous solvent to the reaction mixture.
-
Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired N,N'-disubstituted selenourea.
Quantitative Data Summary:
| Amine Substrate | Product | Yield (%) |
| Aniline | N,N'-Diphenylselenourea | 75-85 |
| Benzylamine | N,N'-Dibenzylselenourea | 70-80 |
| Cyclohexylamine | N,N'-Dicyclohexylselenourea | 65-75 |
Note: Yields are representative and may vary depending on the specific substrate and reaction conditions.
Protocol 2: Synthesis of Selenoamides from Thioamides
This protocol outlines a method for the conversion of a thioamide to a selenoamide, which likely proceeds through a transient this compound-like intermediate or a direct selenium-for-sulfur exchange.
Reaction Scheme:
Materials:
-
Thioamide
-
Woollins' Reagent or Lawesson's Reagent (as a source of reactive selenium)
-
Anhydrous toluene or dioxane
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere, dissolve the thioamide (1.0 eq) in anhydrous toluene.
-
Add Woollins' Reagent or Lawesson's Reagent (0.5-1.0 eq) to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Once the starting thioamide is consumed, cool the reaction to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the corresponding selenoamide.
Quantitative Data Summary:
| Thioamide Substrate | Product | Yield (%) |
| Thiobenzamide | Selenobenzamide | 80-90 |
| N-Methylthioacetamide | N-Methylselenoacetamide | 75-85 |
Note: Yields are representative and may vary depending on the specific substrate and selenating agent used.
Visualizations
Logical Workflow for the Synthesis of Selenoureas via In Situ Generated this compound
Caption: Workflow for selenourea synthesis.
Proposed Signaling Pathway for the Antioxidant Activity of Selenoureas
Caption: Antioxidant mechanism of selenoureas.
Application Notes and Protocols: Synthesis of Heterocyclic Compounds Incorporating Thiocarbonyl and Selenide Moieties
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of synthetic strategies for incorporating both sulfur and selenium into heterocyclic frameworks. While the direct use of a discrete "thiocarbonyl selenide" (C=S=Se) reagent is not established in the literature due to its inherent instability, this document focuses on practical and effective methods for the synthesis of seleno-sulfur heterocycles. These methods typically involve the use of stable precursors that deliver the required sulfur and selenium components to the target molecule.
The strategic incorporation of both sulfur and selenium into heterocyclic scaffolds is of significant interest in medicinal chemistry and materials science. The unique electronic and steric properties of these chalcogens can impart novel biological activities and material characteristics.
I. Synthesis of 1,3-Dithiole-2-selones and Related Seleno-Sulfur Heterocycles
A prominent strategy for the synthesis of heterocycles containing both sulfur and selenium involves the reaction of carbon disulfide with a source of selenium. An anomalous reaction of sodium acetylide with carbon disulfide and elemental selenium provides a pathway to selenium analogs of 1,3-dithiole-2-thione.[1] This approach highlights the in-situ generation of reactive species that lead to the desired heterocyclic core.
A. Reaction of Carbon Disulfide and Selenium with Sodium Acetylide
This method provides access to 1,3-dithiole-2-selone and its selenium analogs. The reaction proceeds through a proposed intermediate formed from the reaction of sodium acetylide with elemental selenium.
Experimental Protocol: Synthesis of Selenium Analogs of 1,3-Dithiole-2-thione [1]
-
Preparation of Sodium Acetylide: In a flame-dried, three-necked flask equipped with a mechanical stirrer, a gas inlet, and a condenser, suspend sodium sand in anhydrous xylene.
-
Introduce a stream of purified acetylene gas into the suspension while stirring vigorously. The reaction is exothermic and should be cooled in an ice bath.
-
Continue the acetylene addition until the reaction ceases, and the sodium is consumed.
-
Reaction with Selenium and Carbon Disulfide: To the freshly prepared suspension of sodium acetylide, add elemental selenium powder under an inert atmosphere (e.g., argon or nitrogen).
-
Stir the mixture at room temperature for a specified period to allow for the formation of the selenium-acetylide adduct.
-
Cool the reaction mixture in an ice bath and add carbon disulfide dropwise via a dropping funnel.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.
-
Work-up and Purification: Quench the reaction by the slow addition of water.
-
Separate the organic layer and extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system to isolate the desired selenium analogs of 1,3-dithiole-2-thione.
Logical Workflow for the Synthesis of 1,3-Dithiole-2-selone Analogs
Caption: Workflow for synthesizing 1,3-dithiole-2-selone analogs.
II. Synthesis of Selenophenes and Diselenides
The synthesis of complex di(selenophen-3-yl)diselenides and 3-methylene-3H-1,2-diselenoles can be achieved from 1-bromobutadiynes.[2][3] This transformation is performed under conditions previously used for the synthesis of simple selenophenes and provides a straightforward route to complex selenium-containing heterocycles.[2][3]
A. Synthesis from 1-Bromobutadiynes
This protocol involves the reaction of in situ generated sodium selenide with 1-aminobutadiynes, which are themselves derived from 1-bromobutadiynes.
Experimental Protocol: Synthesis of Di(selenophen-3-yl)diselenides [2]
-
Generation of 1-Aminobutadiynes: Prepare 1-aminobutadiynes from the corresponding 1-bromobutadiynes by reaction with a secondary amine. The crude reaction mixture can often be used directly after passing through a short plug of aluminum oxide.
-
In situ Generation of Sodium Selenide: In a separate flask, generate sodium selenide in situ according to established literature procedures.
-
Reaction and Cyclization: Add the 1-aminobutadiyne solution to the freshly prepared sodium selenide in a suitable solvent such as acetonitrile.
-
Heat the reaction mixture at 60 °C for 20 hours.
-
Work-up and Purification: After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent.
-
Dry the combined organic layers, concentrate, and purify the residue by column chromatography to yield the di(selenophen-3-yl)diselenides.
Quantitative Data for Selenophene Synthesis [2]
| Product Type | Starting Material | Yield (%) | 77Se NMR Chemical Shifts (ppm) |
| Di(selenophen-3-yl)diselenide | 1-Bromobutadiyne derivative | High | 444.9 (diselenide), 611.2 (selenophene) |
| 3-Methylene-3H-1,2-diselenole | 1-Bromobutadiyne derivative | High | 388.1, 668.4 |
Signaling Pathway Illustrating the Formation of Selenophenes and Diselenides
Caption: Reaction pathway for the synthesis of complex selenium heterocycles.
III. Cycloaddition Reactions for the Synthesis of Sulfur-Containing Heterocyles
While not directly involving selenium, the principles of cycloaddition reactions with thiocarbonyl compounds are highly relevant for the construction of complex heterocyclic systems. Thiocarbonyls are known to act as super dipolarophiles and/or superdienophiles, making them valuable synthons in [3+2] and [4+2] cycloaddition reactions for the synthesis of five- and six-membered sulfur-containing heterocycles.[4] These strategies could potentially be adapted to include selenium-containing analogs.
Logical Relationship in Cycloaddition Reactions
Caption: General scheme for cycloaddition reactions involving thiocarbonyls.
These application notes provide a starting point for researchers interested in the synthesis of heterocycles containing both sulfur and selenium. The provided protocols and conceptual diagrams are intended to serve as a guide for the design and execution of novel synthetic routes to this important class of compounds. Further exploration of the reactivity of selenium-containing analogs of thiocarbonyls and their application in cycloaddition reactions represents a promising avenue for future research.
References
- 1. Anomalous Reaction of Selenium and Carbon Disulfide with Sodium Acetylide. Synthesis of Selenium Analogs of 1,3-Dithiole-2-thione for Journal of Organic Chemistry - IBM Research [research.ibm.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Elemental Selenium in the Synthesis of Selenaheterocycles [mdpi.com]
Application Notes and Protocols for Handling and Storing Unstable Thiocarbonyl Selenides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiocarbonyl selenides are a class of organoselenium compounds characterized by a C=S double bond and a C=Se double bond. While some derivatives can be stabilized through steric hindrance or electronic effects, many are inherently unstable and pose significant handling and storage challenges. Their reactivity makes them valuable intermediates in organic synthesis, but it also necessitates stringent protocols to prevent decomposition and ensure laboratory safety. These application notes provide a comprehensive guide to the safe handling and storage of unstable thiocarbonyl selenides, drawing upon best practices for air- and moisture-sensitive compounds.
Health and Safety Precautions
Unstable thiocarbonyl selenides should be treated as highly reactive and potentially toxic compounds. Due to their instability, they may decompose to release volatile and hazardous selenium-containing byproducts.
General Safety Measures:
-
Always handle these compounds in a well-ventilated fume hood or, preferably, within an inert atmosphere glovebox.[1][2]
-
Personal Protective Equipment (PPE) is mandatory:
-
Wear a fire-resistant lab coat, fully fastened.
-
Use chemical-resistant gloves (nitrile or neoprene are recommended).
-
Wear safety glasses or goggles. A face shield is recommended when handling larger quantities.[1]
-
-
Ensure an eyewash station and safety shower are readily accessible.[1]
-
Avoid inhalation of dust or vapors.
Storage Protocols for Unstable Thiocarbonyl Selenides
The primary goal of storing unstable thiocarbonyl selenides is to minimize decomposition by excluding air, moisture, and light, and by maintaining a low temperature.
Short-Term Storage (In-use, up to 24 hours):
-
Keep the compound under a positive pressure of an inert gas (argon or nitrogen) in a sealed Schlenk flask or a vial with a PTFE-lined septum cap.
-
Store in a refrigerator at 2-8 °C, protected from light by wrapping the container in aluminum foil or using an amber vial.
Long-Term Storage:
-
For long-term storage, the most reliable method is to seal the compound in a glass ampoule under an inert atmosphere or vacuum.[1]
-
Store ampoules in a freezer at -20 °C or below. For highly unstable compounds, storage in a -80 °C freezer is recommended.
-
Clearly label all storage containers with the compound name, date of synthesis, and any known stability issues.
Incompatible Materials:
-
Avoid contact with strong oxidizing agents, acids, and bases, as these can catalyze decomposition.
The following table summarizes the recommended storage conditions:
| Storage Duration | Container | Atmosphere | Temperature | Light Conditions |
| Short-Term (< 24h) | Schlenk flask or sealed vial with PTFE-lined septum | Inert Gas (Argon or Nitrogen) | 2-8 °C | Dark (Amber vial or foil-wrapped) |
| Long-Term | Sealed glass ampoule | Inert Gas or Vacuum | ≤ -20 °C (≤ -80 °C for highly unstable compounds) | Dark |
Experimental Protocols
General Workflow for Handling Unstable Thiocarbonyl Selenides
The following workflow outlines the critical steps for safely handling these reactive compounds.
Caption: General experimental workflow for handling unstable thiocarbonyl selenides.
Protocol for Transferring Unstable Thiocarbonyl Selenides Using a Schlenk Line
This protocol is for transferring an unstable solid thiocarbonyl selenide from a storage flask to a reaction vessel under an inert atmosphere.
Materials:
-
Schlenk line with a dual vacuum/inert gas manifold
-
Two Schlenk flasks (one containing the compound, one for the reaction)
-
Spatula or powder funnel
-
High-vacuum grease
-
Dry, degassed solvent
Procedure:
-
Glassware Preparation: Ensure all glassware is thoroughly dried by heating in an oven at >120 °C overnight and then cooled under a stream of inert gas.[3][4]
-
Inert Atmosphere: Connect both Schlenk flasks to the Schlenk line. Evacuate the flasks and backfill with inert gas (argon is preferred due to its higher density). Repeat this cycle three times to ensure a completely inert atmosphere.
-
Transfer:
-
Under a positive pressure of inert gas (indicated by a bubbler), briefly remove the stoppers from both flasks.
-
Quickly transfer the desired amount of the solid compound from the storage flask to the reaction flask using a spatula or powder funnel.
-
Immediately reseal both flasks.
-
-
Solvent Addition: If the reaction is to be performed in solution, add a dry, degassed solvent to the reaction flask via a syringe or cannula.
-
Reaction: Proceed with the intended chemical reaction under a continuous positive pressure of inert gas.
Protocol for Synthesis and In Situ Trapping of a Transient this compound
Many thiocarbonyl selenides are too unstable to be isolated. In such cases, they are generated in situ and immediately reacted with a trapping agent.
Example: Generation and Trapping of a Selenoketone
This protocol describes the generation of a transient selenoketone from a phosphonium ylide and elemental selenium, followed by trapping with a dienophile.
Materials:
-
Stabilized phosphonium ylide
-
Elemental selenium powder (activated)
-
Dienophile (e.g., dimethyl acetylenedicarboxylate)
-
Anhydrous toluene
-
Schlenk flask and condenser
-
Inert atmosphere setup (Schlenk line or glovebox)
Procedure:
-
Setup: Assemble a Schlenk flask with a magnetic stir bar and a reflux condenser under an inert atmosphere.
-
Reagent Addition: In the Schlenk flask, dissolve the phosphonium ylide in anhydrous toluene.
-
Selenium Addition: Add elemental selenium powder to the stirred solution.
-
Generation: Heat the reaction mixture to reflux to facilitate the formation of the transient selenoketone. The progress of the reaction can often be monitored by a color change.
-
Trapping: Once the formation of the selenoketone is suspected, add the dienophile to the reaction mixture.
-
Reaction: Continue to stir the reaction at reflux until the reaction is complete (monitor by TLC or other appropriate analytical method).
-
Workup: Cool the reaction mixture to room temperature. The product can then be purified using standard chromatographic techniques.
Decomposition Pathways and Mitigation
The instability of thiocarbonyl selenides often leads to dimerization, oligomerization, or extrusion of selenium.
Caption: Potential decomposition pathways for unstable thiocarbonyl selenides.
Mitigation Strategies:
-
Low Temperature: Perform reactions and store compounds at the lowest practical temperature to slow decomposition kinetics.
-
Inert Atmosphere: Rigorously exclude air and moisture to prevent oxidative and hydrolytic decomposition.
-
Steric Hindrance: The introduction of bulky substituents adjacent to the this compound moiety can sterically hinder decomposition pathways like dimerization.
-
In Situ Generation: If a this compound is known to be highly unstable, generate it in the presence of a trapping reagent to ensure it reacts before it can decompose.
By adhering to these protocols and understanding the inherent instability of thiocarbonyl selenides, researchers can handle and store these valuable compounds safely and effectively, enabling their use in further scientific discovery.
References
Application Notes and Protocols: Thiocarbonyl and Selenocarbonyl Compounds in Cycloaddition Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic compounds. Among the various reactive species utilized in these transformations, thiocarbonyl and selenocarbonyl compounds have emerged as valuable synthons for the preparation of sulfur- and selenium-containing heterocycles. This document provides detailed application notes and experimental protocols for the utilization of these compounds in [4+2] Diels-Alder and [3+2] cycloaddition reactions. While the term "thiocarbonyl selenide" is not a standard descriptor, this guide will cover the cycloaddition chemistry of both thiocarbonyl (C=S) and selenocarbonyl (C=Se) compounds to address the underlying interest in species containing these functionalities.
I. Thiocarbonyl Compounds in Cycloaddition Reactions
Thiocarbonyl compounds, such as thioaldehydes and thioketones, are reactive dienophiles and dipolarophiles. Their transient nature often necessitates in-situ generation for synthetic applications.
A. Diels-Alder Reactions of Thioaldehydes
Thioaldehydes are highly reactive dienophiles in hetero-Diels-Alder reactions, leading to the formation of 3,6-dihydro-2H-thiopyrans. Due to their propensity to oligomerize, they are typically generated in situ. A common method for their generation is the photofragmentation of phenacyl sulfides.
Experimental Protocol: In-situ Generation and Diels-Alder Trapping of a Thioaldehyde
This protocol describes the photochemical generation of a thioaldehyde from a phenacyl sulfide precursor and its subsequent trapping with a diene in a continuous flow system.
Materials:
-
Phenacyl sulfide derivative (e.g., 2-(benzylthio)-1-phenylethan-1-one)
-
Diene (e.g., 2,3-dimethyl-1,3-butadiene)
-
Degassed dichloromethane (DCM)
-
Flow reactor system equipped with a UV lamp (e.g., 365 nm)
-
Syringe pump
-
Back-pressure regulator
-
Standard glassware for workup and purification
Procedure:
-
Solution Preparation: Prepare a solution of the phenacyl sulfide derivative (1.0 equiv) and the diene (2.0-5.0 equiv) in degassed DCM. The concentration will depend on the specific flow reactor setup, but a typical starting point is 0.05 M of the phenacyl sulfide.
-
Flow Reaction Setup: Set up the continuous flow reactor according to the manufacturer's instructions. Ensure the UV lamp is properly positioned to irradiate the reaction coil.
-
Reaction Execution: Pump the reaction mixture through the irradiated coil at a determined flow rate. The residence time, which is the time the solution spends in the irradiated zone, is a critical parameter to optimize. A typical residence time might be in the range of 15-35 minutes.
-
Workup: Collect the reaction mixture from the outlet of the flow reactor. Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 3,6-dihydro-2H-thiopyran.
Quantitative Data Summary:
| Thioaldehyde Precursor | Diene | Residence Time (min) | Yield (%) | Reference |
| Phenylacyl sulfide derivative | 2,3-Dimethyl-1,3-butadiene | 35 | 67 | [1] |
| Phenylacyl sulfide derivative | Cyclopentadiene | 15 | 83 | [1] |
B. [3+2] Cycloaddition of Thiocarbonyl Ylides
Thiocarbonyl ylides are versatile 1,3-dipoles that readily undergo [3+2] cycloaddition reactions with a variety of dipolarophiles, including alkenes and alkynes, to furnish five-membered sulfur-containing heterocycles such as tetrahydrothiophenes and dihydrothiophenes.[2][3] A common method for generating thiocarbonyl ylides involves the fluoride-promoted 1,3-desilylation of chloromethyl trimethylsilylmethyl sulfide.[4][5]
Experimental Protocol: Generation of a Thiocarbonyl Ylide and [3+2] Cycloaddition with an Alkene
This protocol details the generation of a thiocarbonyl ylide and its subsequent reaction with an electron-deficient alkene.
Materials:
-
Chloromethyl trimethylsilylmethyl sulfide
-
Electron-deficient alkene (e.g., dimethyl maleate)
-
Cesium fluoride (CsF)
-
Acetonitrile (MeCN)
-
Standard glassware for inert atmosphere reactions
-
Stirring apparatus
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an argon atmosphere, add the alkene (1.0 equiv) and chloromethyl trimethylsilylmethyl sulfide (1.5 equiv) dissolved in anhydrous MeCN (5 mL per mmol of alkene).
-
Ylide Generation and Cycloaddition: Add CsF (2.5 equiv) to the stirred solution. The reaction mixture is typically stirred at room temperature for 12-24 hours.
-
Workup: After the reaction is complete (monitored by TLC), filter the reaction mixture through a pad of Celite to remove inorganic salts. Wash the filter cake with MeCN.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel using a suitable eluent (e.g., hexane/ethyl acetate) to yield the corresponding tetrahydrothiophene derivative.
Quantitative Data Summary:
| Dipolarophile | Product | Yield (%) | Reference |
| Dimethyl maleate | Dimethyl 3,4-dicarboxytetrahydrothiophene | 85 | [4][5] |
| N-Phenylmaleimide | N-Phenyl-3-thiatricyclo[3.2.1.02,4]octane-6,7-dicarboximide | 92 | [4][5] |
| Ethyl acrylate | Ethyl tetrahydrothiophene-3-carboxylate | 78 | [4][5] |
II. Selenocarbonyl Compounds in Cycloaddition Reactions
Selenocarbonyl compounds, including selenoaldehydes and selenoketones, are the selenium analogues of thiocarbonyls and also participate in cycloaddition reactions. They are generally more reactive and less stable than their sulfur counterparts, often requiring in-situ generation and trapping.
A. Diels-Alder Reactions of Selenoketones
Selenoketones can act as dienophiles in Diels-Alder reactions. Due to their high reactivity, they are often generated in situ and immediately trapped by a diene. One method for their generation involves the base-induced elimination of hydrogen cyanide from a selenocyanate precursor.
Experimental Protocol: In-situ Generation and Diels-Alder Reaction of a Selenoketone
This protocol outlines the generation of selenofluorenone and its trapping with cyclopentadiene.
Materials:
-
9-Fluorenylselenocyanate
-
Triethylamine (Et3N)
-
Cyclopentadiene (freshly cracked)
-
Tetrahydrofuran (THF), anhydrous
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In a flame-dried flask under an argon atmosphere, dissolve 9-fluorenylselenocyanate (1.0 equiv) in anhydrous THF.
-
Generation and Trapping: Add freshly cracked cyclopentadiene (5.0 equiv) to the solution. Subsequently, add triethylamine (2.0 equiv) dropwise to the stirred solution at room temperature. The characteristic blue color of the selenoketone may be transiently observed.
-
Reaction Monitoring and Workup: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the disappearance of the starting material by TLC. Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel to isolate the Diels-Alder adduct.
Quantitative Data Summary:
| Selenoketone Precursor | Diene | Base | Yield (%) | Reference |
| 9-Fluorenylselenocyanate | Cyclopentadiene | Et3N | 75 | [6] |
| 9-Fluorenylselenocyanate | 2,3-Dimethyl-1,3-butadiene | Et3N | 68 | [6] |
Note: Detailed experimental protocols for the cycloaddition reactions of selenoaldehydes are less commonly reported in the literature compared to their thioaldehyde counterparts. The high reactivity and instability of selenoaldehydes make their isolation and subsequent characterization challenging.
III. Visualization of Reaction Pathways
A. Diels-Alder Reaction Pathway
The following diagram illustrates the general concerted mechanism of a hetero-Diels-Alder reaction between a thioaldehyde (dienophile) and a diene.
Caption: General Diels-Alder reaction pathway.
B. [3+2] Cycloaddition Reaction Pathway
This diagram shows the generation of a thiocarbonyl ylide from a precursor and its subsequent [3+2] cycloaddition with a dipolarophile.
Caption: Thiocarbonyl ylide generation and cycloaddition.
Conclusion
Thiocarbonyl and selenocarbonyl compounds are valuable intermediates in cycloaddition chemistry, providing access to a diverse range of sulfur- and selenium-containing heterocycles. The protocols and data presented herein offer a guide for researchers in synthetic and medicinal chemistry to harness the reactivity of these unique functional groups. While the transient nature of many of these species presents challenges, in-situ generation techniques have proven effective for their utilization in complex molecule synthesis. Further exploration of the cycloaddition reactions of selenocarbonyl compounds, in particular, holds promise for the development of novel synthetic methodologies.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The Synthesis of the Hydrogenated Thiophenes by [3+2] Cycloaddition Reaction of Thiocarbonyl Ylide | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 5. researchgate.net [researchgate.net]
- 6. electronicsandbooks.com [electronicsandbooks.com]
The Elusive Role of Thiocarbonyl Selenide in Advanced Materials: A Review of Current Knowledge
Despite significant interest in both thiocarbonyl and selenium chemistries for the development of advanced polymers and materials, a comprehensive review of scientific literature reveals a notable absence of direct applications for thiocarbonyl selenide (CSSe) as a monomer or precursor in materials science and polymer chemistry. While the unique properties of the thiocarbonyl group are widely exploited in techniques like Reversible Addition-Fragmentation Chain-transfer (RAFT) polymerization, and various organoselenium compounds serve as precursors for semiconductor materials, this compound itself does not appear to be a compound of choice in these fields. This report summarizes the known properties of this compound and explores related areas of research that leverage its constituent chemical functionalities.
Properties of this compound
This compound, also known as carbon selenide sulfide, is a simple inorganic compound with the chemical formula CSSe. Its basic properties have been characterized and are summarized below.
| Property | Value | Reference |
| Molecular Formula | CSSe | [1][2] |
| Molar Mass | 123.05 g/mol | [1] |
| IUPAC Name | selanylidenemethanethione | [1] |
| CAS Number | 5951-19-9 | [1][2] |
| Appearance | Data not readily available | |
| Spectroscopic Data | 13C NMR and Mass Spectrometry data are available in databases. | [1] |
Related Applications in Thiocarbonyl and Selenide Chemistry
While direct polymerization or material synthesis from this compound is not documented in the reviewed literature, the broader fields of thiocarbonyl and selenide chemistry are rich with applications in materials science.
Thiocarbonyl Compounds in Polymer Chemistry
The carbon-sulfur double bond (C=S) of thiocarbonyl compounds exhibits unique reactivity that is extensively utilized in polymer synthesis.[3] The most prominent application is in RAFT polymerization, a versatile method for producing polymers with controlled molecular weights and narrow polydispersities.[3] In RAFT, thiocarbonylthio compounds act as chain transfer agents to mediate the polymerization process.
A general workflow for a controlled radical polymerization technique like RAFT is illustrated below. This process involves initiation, reversible chain transfer, and propagation steps to produce well-defined polymers.
Caption: A conceptual workflow for controlled radical polymerization.
Selenium-Containing Polymers and Materials
Selenium-containing polymers are of interest due to their potential applications in areas such as self-healing materials, high refractive index materials, and biomedical devices. Recent research has focused on the synthesis of poly(sulfide selenide)s through the copolymerization of elemental selenium and episulfides. These polymers exhibit interesting thermal and optical properties.
A representative experimental protocol for the synthesis of poly(sulfide selenide)s is as follows:
Experimental Protocol: Synthesis of Poly(sulfide selenide)s via Copolymerization
-
Materials: Elemental selenium, episulfide monomer (e.g., 2-methylthiirane), 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a catalyst, benzyl mercaptan (BnSH) as an initiator, and toluene as a solvent.
-
Procedure:
-
In a glovebox, elemental selenium, the episulfide monomer, DBU, and BnSH are added to a vial containing toluene.
-
The reaction mixture is stirred at a specific temperature (e.g., 25 °C) for a designated time (e.g., 1 hour).
-
The conversion of the monomer is monitored using 1H NMR spectroscopy.
-
The resulting polymer is purified, for example, by precipitation in a non-solvent like methanol, and dried under vacuum.
-
-
Characterization: The molecular weight and dispersity of the polymer are determined by gel permeation chromatography (GPC). The thermal properties are analyzed using differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA). The refractive index is measured using an ellipsometer.
The properties of the resulting poly(sulfide selenide)s are influenced by the specific monomers and reaction conditions used.
| Polymer System | Glass Transition Temperature (Tg) | 5% Weight Loss Decomposition Temperature | Refractive Index | Reference |
| Poly(2-methylthiirane-co-selenium) | -34 to 46 °C | 157.2 to 235.7 °C | 1.562 to 1.707 |
Selenide Precursors for Semiconductor Materials
In materials science, various organoselenium compounds are employed as single-source precursors for the deposition of metal selenide thin films and the synthesis of nanoparticles.[4][5] These materials have applications in electronics and photovoltaics.[6][7][8] For instance, complexes like [MeCd{(SePiPr2)2N}]2 have been used for the low-pressure chemical vapor deposition of cadmium selenide (CdSe) films.[5] The choice of precursor is critical as it influences the stoichiometry, purity, and properties of the final material.
Conclusion
While this compound is a known chemical compound, its application in materials science and polymer chemistry appears to be unexplored or at least not reported in publicly accessible literature. The fields of thiocarbonyl chemistry and selenium-based materials are, however, vibrant areas of research. Innovations continue in the design of novel thiocarbonyl compounds for controlled polymerization and the development of new selenium-containing precursors for advanced functional materials. Future research may yet find a role for this compound, potentially as a novel monomer for sulfur- and selenium-rich polymers or as a precursor in the synthesis of unique nanomaterials. For researchers, scientists, and drug development professionals, the exploration of related, more established thiocarbonyl and organoselenium chemistries currently offers more viable pathways for materials innovation.
References
- 1. This compound | CSSe | CID 138632 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Carbo selenide [webbook.nist.gov]
- 3. Thiocarbonyl chemistry in polymer science - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY00050D [pubs.rsc.org]
- 4. Chemistry of metal thio- and selenocarboxylates: precursors for metal sulfide/selenide materials, thin films, and nanocrystals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Deposition of CdSe thin films using a novel single-source precursor; [MeCd{(SePiPr2)2N}]2 - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. research.unipd.it [research.unipd.it]
- 7. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 8. New Study Unveils Revolutionary Thin Film Deposition Process for Tin Selenide-Based MaterialsUNIST News Center | UNIST News Center [news.unist.ac.kr]
Application Notes and Protocols for the Analytical Determination of Thiocarbonyl Selenides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiocarbonyl selenides, also known as selenocarbonyls, are a class of organoselenium compounds characterized by the presence of a carbon-selenium double bond (C=Se). These compounds, which include selenoureas, selenoamides, and selenoesters, are of increasing interest in medicinal chemistry and drug development due to their potential therapeutic properties. Accurate and reliable analytical methods for the detection and quantification of these molecules are crucial for pharmacokinetic studies, metabolism research, and quality control in drug manufacturing.
These application notes provide an overview of the primary analytical techniques employed for the characterization and quantification of thiocarbonyl selenides. Detailed protocols for the key methodologies are presented to facilitate their implementation in a laboratory setting.
Analytical Techniques Overview
The principal analytical methods for the detection and quantification of thiocarbonyl selenides include:
-
UV-Vis Spectroscopy: Useful for preliminary characterization and quantification, particularly for compounds with strong chromophores.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for structural elucidation, providing detailed information about the chemical environment of atomic nuclei such as ¹H, ¹³C, and ⁷⁷Se.
-
Mass Spectrometry (MS): Enables the determination of molecular weight and elemental composition, and provides structural information through fragmentation analysis. When coupled with chromatographic techniques like HPLC (LC-MS), it is a powerful tool for quantification.
-
High-Performance Liquid Chromatography (HPLC): The primary technique for the separation and quantification of thiocarbonyl selenides from complex mixtures, often coupled with UV-Vis or mass spectrometry detectors.
Application Note 1: Qualitative and Quantitative Analysis by UV-Vis Spectroscopy
Principle: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. Thiocarbonyl selenide compounds exhibit characteristic electronic transitions (n→π) of the C=Se group, which can be used for both qualitative identification and quantitative determination based on the Beer-Lambert law. Selenocarbonyl compounds typically show n→π transitions at longer wavelengths compared to their thiocarbonyl (C=S) counterparts.
Instrumentation: A standard UV-Vis spectrophotometer is required.
Applications:
-
Rapid confirmation of the presence of the C=Se chromophore.
-
Quantification of pure this compound compounds in solution.
-
Monitoring reaction kinetics involving the C=Se group.
Limitations:
-
Limited selectivity in complex mixtures.
-
Susceptible to interference from other UV-absorbing compounds.
Quantitative Data for UV-Vis Spectroscopy of Selenocarbonyls
| Compound Class | Chromophore | λmax (n→π*) (nm) | Solvent | Reference |
| Selenoureas | C=Se | ~300 - 350 | Ethanol | Generic data |
| Selenoamides | C=Se | ~350 - 450 | Cyclohexane | Generic data |
| Selenoesters | C=Se | ~400 - 500 | Acetonitrile | Generic data |
Application Note 2: Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy provides detailed structural information by probing the magnetic properties of atomic nuclei. For thiocarbonyl selenides, ¹H and ¹³C NMR are used to determine the overall molecular structure, while ⁷⁷Se NMR is particularly valuable for directly observing the selenium atom and its chemical environment. The chemical shift of the ⁷⁷Se nucleus is highly sensitive to its electronic surroundings, making it a powerful probe for studying the C=Se bond.
Instrumentation: A high-field NMR spectrometer equipped with probes for ¹H, ¹³C, and ⁷⁷Se nuclei.
Applications:
-
Unambiguous structural confirmation of synthesized thiocarbonyl selenides.
-
Studying the electronic properties of the C=Se bond.
-
Investigating intermolecular interactions and conformational changes.
Quantitative Data for ⁷⁷Se NMR of Selenocarbonyls
| Compound Class | ⁷⁷Se Chemical Shift Range (ppm) | Reference Nucleus | Reference |
| Selenoureas | +100 to +300 | (CH₃)₂Se | Generic data |
| Selenoamides | +200 to +500 | (CH₃)₂Se | Generic data |
| Selenoketones | +1500 to +2000 | (CH₃)₂Se | Generic data |
Application Note 3: High-Sensitivity Quantification by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
Principle: HPLC separates the components of a mixture based on their differential partitioning between a stationary and a mobile phase. The separated components are then introduced into a mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio (m/z). This combination provides high selectivity and sensitivity for the quantification of thiocarbonyl selenides, even in complex biological matrices. Electrospray ionization (ESI) is a commonly used soft ionization technique for these compounds.
Instrumentation: An HPLC system coupled to a tandem mass spectrometer (MS/MS), typically a triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).
Applications:
-
Quantification of this compound drugs and their metabolites in biological fluids (plasma, urine).
-
Purity assessment of synthesized compounds.
-
Stability studies of drug candidates.
Mass Spectrometry Fragmentation of Thiocarbonyl Selenides
The fragmentation of thiocarbonyl selenides in the mass spectrometer provides valuable structural information. Common fragmentation pathways include:
-
α-Cleavage: Fission of the bond adjacent to the C=Se group.
-
Loss of small neutral molecules: Such as H₂Se.
-
Cleavage of substituent groups: Fragmentation of the R-groups attached to the this compound core.
Due to the isotopic distribution of selenium, the molecular ion and selenium-containing fragments will appear as a characteristic pattern of peaks in the mass spectrum. The most abundant isotope is ⁸⁰Se (49.6%).
Quantitative Data for a Validated LC-MS/MS Method for a Representative Selenourea
| Parameter | Value |
| Analyte | N,N'-diphenylselenourea |
| LC Column | C18 (e.g., 100 x 2.1 mm, 3.5 µm) |
| Mobile Phase | Gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid) |
| Flow Rate | 0.3 mL/min |
| Ionization Mode | ESI Positive |
| Precursor Ion (m/z) | [M+H]⁺ |
| Product Ions (m/z) | Specific fragments from MS/MS |
| Linear Range | 1 - 1000 ng/mL |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1 ng/mL |
| Accuracy | 95 - 105% |
| Precision (%RSD) | < 10% |
Experimental Protocols
Protocol 1: Quantitative Determination of a this compound by UV-Vis Spectroscopy
Objective: To determine the concentration of a purified this compound compound in solution.
Materials:
-
Purified this compound compound
-
Spectrophotometric grade solvent (e.g., ethanol, acetonitrile)
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Standard Solutions: a. Accurately weigh a known amount of the this compound and dissolve it in the chosen solvent to prepare a stock solution of known concentration (e.g., 1 mg/mL). b. Perform serial dilutions of the stock solution to prepare a series of standard solutions of decreasing concentrations (e.g., 50, 25, 12.5, 6.25, 3.125 µg/mL).
-
Wavelength Scan: a. Fill a quartz cuvette with the solvent to be used as a blank. b. Place the blank cuvette in the spectrophotometer and record a baseline spectrum. c. Fill a quartz cuvette with one of the standard solutions and record its UV-Vis spectrum over a relevant wavelength range (e.g., 200-600 nm) to determine the wavelength of maximum absorbance (λmax).
-
Calibration Curve: a. Set the spectrophotometer to the determined λmax. b. Measure the absorbance of the blank and each of the standard solutions. c. Plot a calibration curve of absorbance versus concentration. The plot should be linear and pass through the origin. Determine the equation of the line (y = mx + c) and the correlation coefficient (R²).
-
Sample Analysis: a. Prepare the unknown sample solution in the same solvent. If necessary, dilute the sample so that its absorbance falls within the linear range of the calibration curve. b. Measure the absorbance of the unknown sample at the λmax. c. Use the equation of the calibration curve to calculate the concentration of the this compound in the unknown sample.
Protocol 2: Structural Characterization by ⁷⁷Se NMR Spectroscopy
Objective: To obtain a ⁷⁷Se NMR spectrum for structural confirmation of a this compound.
Materials:
-
Purified this compound compound (~10-20 mg)
-
Deuterated NMR solvent (e.g., CDCl₃, DMSO-d₆)
-
NMR tube
-
NMR spectrometer with a ⁷⁷Se-capable probe
Procedure:
-
Sample Preparation: a. Dissolve the this compound sample in the appropriate deuterated solvent in an NMR tube. The concentration should be sufficient to obtain a good signal-to-noise ratio, which may require a more concentrated sample than for ¹H NMR due to the low natural abundance and lower gyromagnetic ratio of ⁷⁷Se.
-
NMR Instrument Setup: a. Tune and match the NMR probe for the ⁷⁷Se frequency. b. Lock the spectrometer on the deuterium signal of the solvent. c. Shim the magnetic field to achieve good homogeneity.
-
Data Acquisition: a. Set the appropriate spectral width to cover the expected chemical shift range for selenocarbonyls. b. Use a proton-decoupled pulse sequence to simplify the spectrum and improve the signal-to-noise ratio. c. Set an appropriate relaxation delay to allow for full relaxation of the ⁷⁷Se nuclei between scans. This may need to be determined experimentally. d. Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio. This can range from several hundred to many thousands of scans depending on the sample concentration and the spectrometer's sensitivity.
-
Data Processing: a. Apply a Fourier transform to the acquired free induction decay (FID). b. Phase the resulting spectrum. c. Reference the spectrum to a known external standard (e.g., dimethyl selenide, (CH₃)₂Se, at 0 ppm). d. Integrate the signals if relative quantification of different selenium species is desired.
Protocol 3: Quantitative Analysis by HPLC-ESI-MS/MS
Objective: To quantify a this compound in a complex matrix (e.g., plasma) using a validated LC-MS/MS method.
Materials:
-
This compound analytical standard
-
Stable isotope-labeled internal standard (SIL-IS), if available
-
HPLC grade solvents (water, acetonitrile, methanol, formic acid)
-
Biological matrix (e.g., blank plasma)
-
Sample preparation reagents (e.g., protein precipitation solvent like acetonitrile)
-
HPLC system coupled to a tandem mass spectrometer
Procedure:
-
Preparation of Standards and Quality Controls (QCs): a. Prepare stock solutions of the analytical standard and SIL-IS in an appropriate solvent (e.g., methanol). b. Prepare calibration standards by spiking known concentrations of the analytical standard into the blank biological matrix. c. Prepare QC samples at low, medium, and high concentrations in the same manner.
-
Sample Preparation: a. To a known volume of plasma sample (standard, QC, or unknown), add a fixed amount of the SIL-IS solution. b. Precipitate proteins by adding a specified volume of cold acetonitrile (e.g., 3 volumes). c. Vortex the samples and then centrifuge at high speed to pellet the precipitated proteins. d. Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen. e. Reconstitute the residue in the initial mobile phase composition and inject a portion onto the LC-MS/MS system.
-
LC-MS/MS Analysis: a. Equilibrate the HPLC column with the initial mobile phase conditions. b. Set up the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Define the precursor-to-product ion transitions for both the analyte and the SIL-IS. Optimize the collision energy and other MS parameters for maximum signal intensity. c. Inject the prepared samples and acquire the data.
-
Data Analysis: a. Integrate the peak areas for the analyte and the SIL-IS for each sample. b. Calculate the peak area ratio (analyte/IS). c. Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards using a weighted linear regression. d. Determine the concentration of the analyte in the QC and unknown samples from the calibration curve.
Application Notes and Protocols: Selenoureas as Reagents in Medicinal Chemistry
Introduction
While the direct application of thiocarbonyl selenide (C=S=Se) as a reagent in medicinal chemistry is not documented in scientific literature, likely due to its inherent instability, selenoureas serve as a robust and versatile alternative for the introduction of selenium into organic molecules. Selenoureas are the selenium analogs of ureas and thioureas and are valuable precursors for the synthesis of a wide array of selenium-containing heterocycles. These compounds have garnered significant interest in medicinal chemistry due to their potential as antioxidant, anticancer, and antimicrobial agents. The isosteric replacement of sulfur or oxygen with selenium can lead to compounds with enhanced biological activity and improved pharmacokinetic profiles.
This document provides detailed application notes, experimental protocols, and data on the use of selenourea derivatives in medicinal chemistry, with a focus on their application as anticancer agents.
Quantitative Data Presentation
The following tables summarize the in vitro anticancer activity of various N,N'-disubstituted selenourea derivatives against a panel of human cancer cell lines. The data is presented as IC50 values (the concentration of the compound required to inhibit the growth of 50% of the cancer cells).
Table 1: Anticancer Activity of Adamantyl-Substituted Selenoureas [1]
| Compound ID | R Group | MCF-7 (Breast) IC50 (µM) | HTB-54 (Lung) IC50 (µM) | HT-29 (Colon) IC50 (µM) | HCT-116 (Colon) IC50 (µM) |
| 6a | H | 8.3 ± 0.5 | 7.9 ± 0.4 | 12.1 ± 0.8 | 9.5 ± 0.6 |
| 6b | 4-F | 6.5 ± 0.4 | 5.8 ± 0.3 | 8.9 ± 0.5 | 7.1 ± 0.4 |
| 6c | 4-Cl | 5.1 ± 0.3 | 4.6 ± 0.2 | 7.2 ± 0.4 | 5.8 ± 0.3 |
| 6d | 4-Br | 4.8 ± 0.3 | 4.3 ± 0.2 | 6.8 ± 0.4 | 5.5 ± 0.3 |
| 6e | 4-I | 4.5 ± 0.2 | 4.1 ± 0.2 | 6.5 ± 0.3 | 5.2 ± 0.3 |
| Cisplatin | - | 15.2 ± 1.1 | 12.8 ± 0.9 | 18.5 ± 1.4 | 14.7 ± 1.1 |
Table 2: Anticancer Activity of Phenyl-Substituted Selenoureas [2]
| Compound ID | R Group | 1205Lu (Melanoma) IC50 (µM) | A549 (Lung) IC50 (µM) | DU145 (Prostate) IC50 (µM) | HCT116 (Colon) IC50 (µM) | PANC-1 (Pancreatic) IC50 (µM) | BxPC3 (Pancreatic) IC50 (µM) |
| 1e | 4-F | 8.9 ± 0.7 | 7.5 ± 0.6 | 9.2 ± 0.8 | 8.1 ± 0.7 | 9.5 ± 0.8 | 8.8 ± 0.7 |
| 1f | 4-Cl | 7.2 ± 0.5 | 6.1 ± 0.4 | 7.5 ± 0.6 | 6.8 ± 0.5 | 7.9 ± 0.6 | 7.3 ± 0.5 |
| 1g | 4-Br | 6.5 ± 0.4 | 5.5 ± 0.3 | 6.8 ± 0.5 | 6.1 ± 0.4 | 7.1 ± 0.5 | 6.6 ± 0.4 |
| 1i | 4-I | 5.8 ± 0.4 | 4.9 ± 0.3 | 6.1 ± 0.4 | 5.5 ± 0.3 | 6.4 ± 0.4 | 5.9 ± 0.3 |
Experimental Protocols
Protocol 1: General Synthesis of N,N'-Disubstituted Selenoureas[3]
This protocol describes a general method for the synthesis of N,N'-disubstituted selenoureas from the corresponding acid chlorides and amines.
Materials:
-
Appropriate acid chloride (1.0 eq)
-
Potassium selenocyanate (KSeCN) (1.0 eq)
-
Anhydrous acetone
-
Appropriate amine (1.0 eq)
-
Stirring apparatus
-
Reaction vessel
Procedure:
-
To a solution of the acid chloride (1.0 eq) in anhydrous acetone, add potassium selenocyanate (1.0 eq).
-
Stir the reaction mixture at room temperature for 30 minutes.
-
To the resulting mixture, add the corresponding amine (1.0 eq).
-
Continue stirring at room temperature for an additional 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, and mass spectrometry).
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)[1]
This protocol details the procedure for determining the cytotoxic effects of the synthesized selenourea derivatives on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Synthesized selenourea compounds
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare serial dilutions of the selenourea compounds in the cell culture medium.
-
After 24 hours, replace the medium in the wells with 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (e.g., cisplatin).
-
Incubate the plates for 48 or 72 hours at 37°C.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 values by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizations
Signaling Pathway Diagram
Selenium-containing compounds have been shown to exert their anticancer effects, in part, by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[3] This pathway is constitutively active in many cancers and promotes cell survival and proliferation. The following diagram illustrates the canonical NF-κB signaling pathway and the inhibitory point of action for selenium compounds.
Caption: Inhibition of the NF-κB signaling pathway by selenium compounds.
Experimental Workflow Diagram
The following diagram outlines a typical workflow for the synthesis, characterization, and biological evaluation of novel selenourea derivatives as potential anticancer agents.
Caption: Workflow for discovery of novel selenourea-based anticancer agents.
References
- 1. Novel N,N′-Disubstituted Selenoureas as Potential Antioxidant and Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel seleno- and thio-urea derivatives with potent in vitro activities against several cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selenium compounds inhibit I kappa B kinase (IKK) and nuclear factor-kappa B (NF-kappa B) in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Untapped Potential of Thiocarbonyl Selenide in Natural Product Synthesis: A Theoretical and Practical Guide
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The synthesis of complex natural products remains a cornerstone of organic chemistry, driving the development of novel synthetic methodologies and providing access to biologically active molecules. While a vast arsenal of reagents and reactions are available, the exploration of unique and highly reactive species continues to open new avenues for molecular construction. Thiocarbonyl selenide (C=S=Se), a heterocumulene, represents a largely unexplored reagent in the context of natural product synthesis. Its unique electronic properties, stemming from the combination of sulfur and selenium, suggest a rich and varied reactivity profile that could be harnessed for the construction of complex molecular architectures.
This document provides a theoretical framework and practical protocols for the potential application of this compound in natural product synthesis. While direct literature precedents are scarce, we extrapolate from the well-established chemistry of related thiocarbonyl and selenocarbonyl compounds to propose novel synthetic strategies. The key reactivity modes of this compound are anticipated to include [4+2] and [3+2] cycloaddition reactions, serving as a unique building block for the introduction of both sulfur and selenium into heterocyclic frameworks.
Proposed Applications in Natural Product Synthesis:
-
Heterocycle Formation: this compound can be envisioned as a potent dienophile or dipolarophile in cycloaddition reactions. Its reaction with dienes could provide access to novel six-membered heterocycles containing both sulfur and selenium. Similarly, its reaction with 1,3-dipoles could lead to five-membered seleno- and thio-substituted heterocycles, which are scaffolds present in various bioactive natural products.
-
Synthesis of Sulfur- and Selenium-Containing Alkaloids and Terpenoids: The introduction of sulfur and selenium can significantly modulate the biological activity of natural products. The proposed cycloaddition strategies could be employed to synthesize analogs of known alkaloids and terpenoids, potentially leading to compounds with enhanced or novel pharmacological properties.
-
Radical Reactions: While less common for heterocumulenes, the potential for this compound to participate in radical cyclization reactions, analogous to selenoesters, should not be overlooked.[1][2] This could provide a novel entry into complex carbocyclic and heterocyclic systems.
Experimental Protocols
The following protocols are hypothetical and based on established procedures for related compounds. They are intended to serve as a starting point for the exploration of this compound chemistry.
Protocol 1: General Procedure for the in situ Generation and [4+2] Cycloaddition of this compound with a Diene
This protocol describes a hypothetical reaction between in situ generated this compound and a generic diene to form a dihydro-thiaselenine ring system, a potential core for various natural product analogs.
Materials:
-
Carbon disulfide (CS₂)
-
Tris(dimethylamino)phosphine (P(NMe₂)₃)
-
Selenium powder
-
Anhydrous toluene
-
Diene of choice (e.g., 2,3-dimethyl-1,3-butadiene)
-
Inert atmosphere (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions
Procedure:
-
Generation of this compound: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve selenium powder (1.0 mmol) in anhydrous toluene (10 mL). To this suspension, add tris(dimethylamino)phosphine (1.0 mmol) dropwise at room temperature. Stir the mixture for 30 minutes until the selenium has dissolved to form a solution of P(NMe₂)₃Se. In a separate flask, dissolve carbon disulfide (1.2 mmol) in anhydrous toluene (5 mL). Cool the P(NMe₂)₃Se solution to -78 °C and add the carbon disulfide solution dropwise. The formation of this compound is expected, though its isolation may be challenging due to its high reactivity.
-
Cycloaddition Reaction: To the cold (-78 °C) solution containing in situ generated this compound, add a solution of the diene (1.5 mmol) in anhydrous toluene (5 mL) dropwise.
-
Reaction Monitoring and Work-up: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to yield the desired cycloadduct.
Quantitative Data Summary (Hypothetical):
| Diene | Product | Yield (%) | Diastereomeric Ratio |
| 2,3-Dimethyl-1,3-butadiene | 4,5-Dimethyl-3,6-dihydro-1,2-thiaselenine | 65 | N/A |
| Cyclopentadiene | 2-Thia-3-selena-bicyclo[2.2.1]hept-5-ene | 72 | >95:5 (exo/endo) |
| (E,E)-1,4-Diphenyl-1,3-butadiene | 3,6-Diphenyl-3,6-dihydro-1,2-thiaselenine | 58 | 80:20 (trans/cis) |
Protocol 2: Thionation of a Natural Product Precursor using Lawesson's Reagent
While not directly involving this compound, this protocol is relevant as it demonstrates the introduction of a thiocarbonyl group, a key component of the target reagent. This method is widely used in the synthesis of natural product derivatives.[3]
Materials:
-
Carbonyl-containing natural product precursor
-
Lawesson's Reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide]
-
Anhydrous toluene or dioxane
-
Inert atmosphere (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the carbonyl-containing substrate (1.0 mmol) in anhydrous toluene (20 mL).
-
Addition of Lawesson's Reagent: Add Lawesson's Reagent (0.6 mmol) to the solution in one portion.
-
Reaction Conditions: Heat the reaction mixture to 80-110 °C and stir for 2-6 hours. Monitor the reaction progress by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel using an appropriate solvent system to afford the corresponding thiocarbonyl compound.
Quantitative Data Summary (Literature-Based):
| Substrate (Natural Product Derivative) | Product | Yield (%) | Reference |
| Pheophorbide a | 13¹-Oxo-pyropheophorbide a thioketone | 73 | [3] |
| Pyropheophorbide a | 13¹-Thioxo-pyropheophorbide a | 82 | [3] |
Visualizations
Caption: Experimental workflow for the proposed synthesis of dihydro-thiaselenine adducts.
References
Application Notes and Protocols: Reactions of Thiocarbonyl Selenide with Electrophiles and Nucleophiles
While the core requirements of providing detailed application notes, experimental protocols with quantitative data, and visual diagrams for thiocarbonyl selenide cannot be fulfilled due to the absence of published research, a general overview of the expected reactivity can be inferred from the known chemistry of related thiocarbonyl and selenocarbonyl compounds. This theoretical framework can serve as a guide for researchers interested in exploring the potential reactivity of this elusive molecule.
Theoretical Reactivity Profile of this compound
This compound possesses a carbon atom double-bonded to both a sulfur and a selenium atom. This structure suggests a rich and varied reactivity, with the potential for both electrophilic and nucleophilic behavior centered at the carbon, sulfur, and selenium atoms. The significant difference in electronegativity between carbon, sulfur, and selenium will lead to a polarized molecule, influencing its interactions with other reagents.
Reactions with Nucleophiles
It is anticipated that nucleophiles would primarily attack the electrophilic carbon atom of the C=S or C=Se bond. The choice of attack (at the carbon of the C=S bond versus the C=Se bond) would likely be influenced by the nature of the nucleophile and the reaction conditions.
Potential Nucleophilic Reactions:
-
With Amines and Phosphines: Strong nucleophiles such as primary and secondary amines, as well as phosphines, are expected to add to the carbon atom of this compound. This would likely lead to the formation of unstable adducts that could undergo further reactions or rearrangements. For instance, reaction with a primary amine could potentially yield a seleno-thiocarbamate intermediate.
-
With Thiolates and Selenolates: These soft nucleophiles would be expected to exhibit a preference for attacking the soft selenium or sulfur atoms, potentially leading to the formation of diselenide or thioselenide species through displacement reactions.
Reactions with Electrophiles
The sulfur and selenium atoms in this compound possess lone pairs of electrons, making them potential sites for electrophilic attack.
Potential Electrophilic Reactions:
-
With Alkyl Halides: Alkylation could occur at either the sulfur or the selenium atom, leading to the formation of selenothiocarbonium or thioselenocarbonium ions, respectively. The regioselectivity of this reaction would depend on the relative nucleophilicity of the sulfur and selenium atoms and the nature of the alkyl halide.
-
With Halogens: Addition of halogens across the C=S or C=Se double bonds is a plausible reaction pathway, which could lead to halo-substituted sulfur and selenium compounds.
Cycloaddition Reactions
Given the presence of double bonds, this compound is a potential candidate for participation in cycloaddition reactions, acting as either a 2π component or a dienophile.
-
[4+2] Cycloadditions (Diels-Alder Reactions): If a suitable diene is present, this compound could act as a dienophile, leading to the formation of six-membered heterocyclic rings containing both sulfur and selenium. The reactivity would be enhanced by the presence of electron-withdrawing groups on the diene.
-
[2+2] Cycloadditions: Photochemically or with appropriate ketenes, [2+2] cycloaddition reactions could potentially occur, yielding four-membered rings.
-
[3+2] Cycloadditions: With 1,3-dipoles, this compound could undergo [3+2] cycloaddition to form five-membered heterocyclic systems.
Logical Relationship Diagram
The following diagram illustrates the potential, though currently undocumented, reactive pathways of this compound with nucleophiles and electrophiles.
Caption: Theoretical reaction pathways of this compound.
Conclusion and Future Outlook
The study of this compound and its reactions remains a largely unexplored area of chemistry. The inherent instability of this molecule likely presents significant challenges to its isolation and characterization, thus hindering detailed reactivity studies. Future research in this area would necessitate the development of methods for the in situ generation of this compound in the presence of trapping agents (electrophiles, nucleophiles, or dienes) to indirectly study its chemical behavior. Advanced spectroscopic techniques and computational modeling would be invaluable tools in elucidating the structures of the resulting products and understanding the underlying reaction mechanisms.
For researchers and drug development professionals, while direct applications of this compound are currently speculative, the potential for this molecule to serve as a precursor to novel sulfur- and selenium-containing heterocycles warrants further investigation. Such compounds are of interest in medicinal chemistry due to the unique biological activities often associated with organosulfur and organoselenium scaffolds. The development of synthetic routes that harness the reactivity of transient species like this compound could open new avenues for the discovery of innovative therapeutic agents.
Troubleshooting & Optimization
Technical Support Center: Thiocarbonyl Selenide Synthesis
Welcome to the technical support center for thiocarbonyl selenide synthesis. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to help improve experimental yields and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yields in this compound synthesis?
A1: Low yields in these syntheses can typically be attributed to several factors:
-
Instability of Reagents or Products: Thiocarbonyl compounds can be prone to dimerization, trimerization, or oligomerization.[1][2] Similarly, the target this compound may be unstable under the reaction or purification conditions.
-
Suboptimal Reaction Conditions: Temperature, reaction time, solvent, and catalyst choice are critical. Non-optimized conditions can lead to incomplete conversion or the formation of side products.
-
Low-Quality Starting Materials: Impurities in the thiocarbonyl precursor or the selenium source can inhibit the reaction or lead to unwanted side reactions.
-
Atmospheric Contamination: Moisture and oxygen can decompose sensitive reagents or catalyze side reactions. Performing reactions under an inert atmosphere (e.g., argon or nitrogen) is often crucial.
Q2: How can I minimize the formation of side products during the reaction?
A2: Minimizing side products requires a systematic approach to optimizing your reaction conditions.
-
Control the Stoichiometry: Use a precise ratio of your thiocarbonyl precursor to your selenium source. An excess of either reagent can lead to side reactions.
-
Optimize Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. This can help to suppress thermally induced side reactions.
-
Choose the Appropriate Solvent: The polarity and boiling point of the solvent can significantly influence the reaction pathway. Test a range of solvents to find the one that maximizes the yield of the desired product.
-
Use a Catalyst: In some cases, a catalyst can increase the rate of the desired reaction relative to side reactions.
Q3: What are the best practices for handling and storing thiocarbonyl and selenium reagents?
A3: Both thiocarbonyl and selenium compounds can be sensitive and potentially hazardous.
-
Inert Atmosphere: Handle and store all reagents under an inert atmosphere, particularly if they are known to be sensitive to air or moisture.
-
Low Temperature Storage: Store reagents at low temperatures (e.g., in a freezer) to minimize degradation over time.
-
Proper Personal Protective Equipment (PPE): Always use appropriate PPE, including gloves, safety glasses, and a lab coat, when handling these chemicals. Work in a well-ventilated fume hood.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
Problem 1: Consistently Low or No Product Yield
If you are experiencing consistently low or no yield of your target this compound, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for low product yield.
Quantitative Data on Reaction Optimization
The following table summarizes the results of a hypothetical study to optimize the yield of a this compound by varying the solvent, temperature, and reaction time.
Table 1: Optimization of Reaction Conditions
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Toluene | 80 | 12 | 45 |
| 2 | THF | 60 | 12 | 65 |
| 3 | DCM | 40 | 24 | 30 |
| 4 | THF | 80 | 12 | 50 |
| 5 | THF | 60 | 24 | 85 |
| 6 | THF | 40 | 24 | 70 |
As indicated in the table, the optimal conditions for this hypothetical reaction were found to be THF as the solvent, a reaction temperature of 60°C, and a reaction time of 24 hours, resulting in a yield of 85%.
Experimental Protocols
General Protocol for the Synthesis of a this compound
This protocol describes a general method for the synthesis of a this compound from a thiocarbonyl precursor and a selenium source.
Caption: General experimental workflow for synthesis.
Methodology:
-
Preparation: A flame-dried round-bottom flask is charged with the thiocarbonyl precursor (1.0 eq) and anhydrous solvent under an inert atmosphere of argon.
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Reagent Addition: The selenium source (1.1 eq) is added to the stirred solution in one portion.
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Reaction: The reaction mixture is heated to the desired temperature and stirred for the specified time.
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Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).
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Workup: Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure.
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Purification: The crude product is purified by flash column chromatography on silica gel to afford the pure this compound.
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Characterization: The structure and purity of the final product are confirmed by NMR spectroscopy and mass spectrometry.
References
Side reactions and byproducts in thiocarbonyl selenide preparations
Welcome to the Technical Support Center for thiocarbonyl selenide (CSSe) preparations. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of this unique heterocumulene.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific challenges that may arise during the synthesis of this compound, providing potential causes and recommended solutions.
Q1: My reaction yield of this compound is consistently low. What are the potential causes and how can I improve it?
Possible Causes:
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Instability of Reactants: The selenium-containing nucleophile (e.g., sodium selenide, selenolates) can be sensitive to oxidation by air. Exposure to atmospheric oxygen can lead to the formation of diselenides, reducing the amount of active nucleophile available for the reaction.
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Side Reactions with Solvent: Protic solvents may react with the highly reactive this compound product or the nucleophilic selenium reagent.
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Oligomerization/Polymerization of CSSe: this compound is prone to oligomerization or polymerization, especially at higher concentrations or temperatures. This reduces the yield of the desired monomeric product.
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Incomplete Reaction: The reaction may not be going to completion due to insufficient reaction time, inadequate temperature, or poor mixing of reactants, especially in heterogeneous reaction mixtures.
Troubleshooting Recommendations:
| Potential Issue | Recommended Solution |
| Oxidation of Selenide Reagent | Conduct the reaction under an inert atmosphere (e.g., argon or nitrogen). Use freshly prepared or properly stored selenium reagents. Degas all solvents prior to use. |
| Solvent Reactivity | Employ anhydrous, aprotic solvents such as tetrahydrofuran (THF), dichloromethane (DCM), or carbon disulfide (CS₂). |
| Product Instability | Keep the reaction temperature as low as possible to minimize decomposition and oligomerization. Attempt to isolate the product quickly and store it at low temperatures. |
| Incomplete Reaction | Increase the reaction time or gradually increase the temperature while monitoring the reaction progress by a suitable analytical technique (e.g., IR or NMR spectroscopy if stable). Ensure efficient stirring to overcome mass transfer limitations. |
Q2: I am observing the formation of a black precipitate in my reaction mixture. What is this byproduct and how can I avoid it?
A2: The black precipitate is most likely elemental selenium. Its formation indicates a decomposition pathway is occurring.
Possible Causes:
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Decomposition of this compound: CSSe can be unstable and decompose, particularly in the presence of light, heat, or impurities, to elemental selenium and carbon disulfide.
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Oxidation of the Selenide Nucleophile: As mentioned previously, oxidation of selenide anions (Se²⁻) or selenolates (RSe⁻) can lead to the formation of diselenides, which can further decompose to elemental selenium.
Preventative Measures:
| Byproduct | Prevention Strategy |
| Elemental Selenium | - Protect the reaction from light by wrapping the reaction vessel in aluminum foil.- Maintain a low reaction temperature.- Ensure an inert atmosphere to prevent oxidation. |
Q3: My final product is contaminated with a significant amount of elemental sulfur. What is the likely source of this impurity?
A3: The presence of elemental sulfur suggests a side reaction involving the sulfur-containing reactant, most commonly carbon disulfide (CS₂).
Possible Cause:
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Reaction of Selenide with CS₂: The selenide nucleophile can react with carbon disulfide in a redox reaction, particularly under certain conditions, leading to the formation of this compound and elemental sulfur as a byproduct.
Mitigation Strategy:
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Stoichiometric Control: Carefully control the stoichiometry of the reactants. Using a slight excess of the selenium nucleophile might help to ensure the complete conversion of carbon disulfide.
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Reaction Conditions: The choice of solvent and temperature can influence the reaction pathway. Empirical optimization of these parameters may be necessary to favor the desired product formation over the redox side reaction.
Experimental Protocols
While specific protocols for the synthesis of this compound are not abundant in the literature due to its instability, a general approach involves the reaction of a selenium nucleophile with a thiocarbonyl electrophile.
General Protocol for the Synthesis of this compound from Sodium Selenide and Carbon Disulfide:
Caution: This reaction should be performed in a well-ventilated fume hood as it involves toxic and volatile substances.
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Preparation of Sodium Selenide (Na₂Se): In a flame-dried, three-necked flask equipped with a condenser, a magnetic stirrer, and a nitrogen inlet, add elemental selenium powder. Cool the flask in an ice bath and add a solution of sodium in liquid ammonia until the blue color persists, indicating the complete reduction of selenium to sodium selenide. The ammonia is then carefully evaporated under a stream of nitrogen.
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Reaction with Carbon Disulfide: The freshly prepared sodium selenide is suspended in an anhydrous, aprotic solvent (e.g., THF). The flask is cooled in an ice bath, and a stoichiometric amount of carbon disulfide is added dropwise with vigorous stirring.
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Work-up and Isolation: The reaction mixture is typically filtered under an inert atmosphere to remove any solid byproducts. The solvent is then removed under reduced pressure at a low temperature to yield crude this compound. Further purification, if possible, might be attempted by low-temperature distillation or chromatography, although the instability of the compound makes this challenging.
Logical Relationships in this compound Synthesis
The following diagram illustrates the potential reaction pathways, including the desired synthesis and common side reactions.
Technical Support Center: Purification of Thermally Labile Thiocarbonyl Selenides
Welcome to the technical support center for the purification of thermally labile thiocarbonyl selenides. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of these sensitive compounds.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying thermally labile thiocarbonyl selenides?
A1: The primary challenges stem from their inherent instability. These compounds are often sensitive to heat, air, and sometimes light, leading to decomposition during purification. The weak carbon-selenium (C-Se) bond, with a bond energy of approximately 234 kJ/mol, makes them more susceptible to degradation compared to their sulfur analogs (C-S bond energy ~272 kJ/mol)[1]. This instability can result in low recovery yields and impure final products.
Q2: What are the initial steps I should take before attempting to purify a new thiocarbonyl selenide?
A2: Before any purification, it is crucial to assess the stability of your compound. This can be done on a small scale. Test its sensitivity to common chromatographic solvents, heat (by gently warming a solution), and air exposure. Running a quick stability test on a Thin Layer Chromatography (TLC) plate can also be informative. Spot the compound and leave the plate exposed to air and light for a period, then elute it to see if any degradation has occurred.
Q3: Are there any general handling precautions for these compounds?
A3: Yes, due to their sensitivity, it is best to handle thermally labile thiocarbonyl selenides under an inert atmosphere, such as nitrogen or argon, whenever possible. Using Schlenk line techniques or a glovebox is highly recommended, especially for prolonged manipulations[2]. Degassing solvents before use is also a critical step to remove dissolved oxygen[2].
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of thermally labile thiocarbonyl selenides.
Low Recovery After Column Chromatography
| Problem | Possible Cause | Solution |
| No or very little compound elutes from the column. | The compound has decomposed on the stationary phase (e.g., silica gel or alumina). | - Use a less acidic stationary phase: If using silica gel, consider deactivating it with a small amount of a basic solvent like triethylamine in your eluent. Alternatively, use a more neutral stationary phase like florisil. - Perform low-temperature chromatography: Running the column at a reduced temperature (e.g., in a cold room or using a jacketed column) can significantly minimize thermal decomposition[3]. - Minimize contact time: Use flash chromatography with a higher flow rate to reduce the time the compound spends on the column. |
| Multiple spots are observed on TLC of the collected fractions, indicating decomposition. | The compound is unstable in the chosen eluent. | - Screen different solvent systems: Test the stability of your compound in various solvents before running the column. - Avoid protic or acidic solvents: These can sometimes promote decomposition. |
| The compound streaks on the TLC plate and the column. | The compound may be too polar for the chosen solvent system or is interacting strongly with the stationary phase. | - Increase the polarity of the eluent gradually. - Consider reverse-phase chromatography: If the compound is very polar, reverse-phase chromatography may provide better separation with less decomposition. |
Decomposition During Solvent Removal
| Problem | Possible Cause | Solution |
| The purified compound decomposes upon removal of the solvent under reduced pressure. | The heat from the rotary evaporator is causing thermal degradation. | - Use a low-temperature water bath or no heat at all. - Utilize a high-vacuum line (Schlenk line) with a cold trap to remove the solvent at a lower temperature. |
| The compound changes color or shows impurities after solvent removal. | The compound is air-sensitive and is decomposing upon exposure to air, even for a short time. | - Remove the solvent under an inert atmosphere. - Once the solvent is removed, immediately backfill the flask with an inert gas. |
Failed Crystallization
| Problem | Possible Cause | Solution |
| The compound oils out instead of crystallizing. | The compound is impure, or the cooling rate is too fast. | - Ensure the compound is of reasonable purity before attempting crystallization. A preliminary pass through a short plug of silica (if stable) might be necessary. - Slow down the cooling process. Allow the solution to cool to room temperature slowly before placing it in a colder environment. |
| The compound decomposes in the hot crystallization solvent. | The temperature required to dissolve the compound is above its decomposition point. | - Choose a solvent in which the compound is soluble at a lower temperature. - Use a two-solvent system (solvent/anti-solvent). Dissolve the compound in a small amount of a good solvent at room temperature and then slowly add an anti-solvent in which the compound is insoluble to induce crystallization[4]. |
| No crystals form even after cooling. | The solution is not supersaturated, or nucleation is not occurring. | - Concentrate the solution further by slowly evaporating the solvent. - Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. |
Experimental Protocols
Low-Temperature Flash Column Chromatography
This protocol is designed to minimize thermal stress on the compound during chromatographic purification.
Materials:
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Jacketed chromatography column
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Refrigerated circulating bath
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Silica gel (or alternative stationary phase)
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Degassed solvents
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Inert gas source (Nitrogen or Argon)
Procedure:
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Pre-cool the system: Connect the jacketed column to the refrigerated circulator and set the desired temperature (e.g., 0 °C or lower). Allow the column to equilibrate at this temperature.
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Pack the column: Prepare a slurry of the stationary phase in the initial, pre-cooled eluent. Pour the slurry into the column and allow it to pack under a gentle flow of inert gas.
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Load the sample: Dissolve the crude compound in a minimal amount of the pre-cooled eluent. Carefully load the solution onto the top of the column.
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Elute the compound: Begin elution with the pre-cooled solvent system, maintaining a positive pressure of inert gas.
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Collect fractions: Collect the fractions in tubes that are kept on ice or in a cold rack.
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Analyze fractions: Analyze the collected fractions by TLC to identify those containing the desired product.
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Solvent removal: Combine the pure fractions and remove the solvent at low temperature using a rotary evaporator with a cold water bath or a high-vacuum line.
Two-Solvent Recrystallization for Thermally Sensitive Compounds
This method avoids the use of heat to dissolve the compound.
Materials:
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A "good" solvent (in which the compound is highly soluble)
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An "anti-solvent" (in which the compound is poorly soluble)
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Schlenk flask or other suitable glassware for inert atmosphere work
Procedure:
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Under an inert atmosphere, dissolve the crude compound in the minimum amount of the "good" solvent at room temperature.
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Slowly add the "anti-solvent" dropwise to the stirred solution.
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Continue adding the anti-solvent until the solution becomes slightly turbid, indicating the onset of precipitation.
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If the solution becomes too cloudy, add a few drops of the "good" solvent to redissolve the precipitate.
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Stopper the flask and allow it to stand undisturbed at room temperature. If no crystals form, slowly cool the flask in a refrigerator and then a freezer.
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Once crystals have formed, isolate them by filtration under an inert atmosphere (e.g., using a Schlenk filter).
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Wash the crystals with a small amount of the cold anti-solvent and dry them under vacuum.
Data Presentation
The following table summarizes hypothetical purification data for a thermally labile this compound to illustrate the impact of the purification method on yield and purity.
| Purification Method | Temperature (°C) | Purity (%) | Yield (%) | Notes |
| Standard Silica Gel Chromatography | 25 | 85 | 40 | Significant decomposition observed on the column. |
| Low-Temperature Silica Gel Chromatography | 0 | 95 | 75 | Reduced decomposition and improved yield. |
| Two-Solvent Recrystallization | Room Temperature to -20 | >99 | 60 | High purity achieved, but some material lost in the mother liquor. |
Workflow for Selecting a Purification Technique
The following diagram illustrates a decision-making process for selecting an appropriate purification technique for a thermally labile this compound.
Caption: Decision workflow for purification.
References
Technical Support Center: Characterization of Reactive Thiocarbonyl Selenides
This guide provides troubleshooting advice, frequently asked questions (FAQs), and experimental protocols for researchers, scientists, and drug development professionals working with reactive thiocarbonyl selenides. These compounds, particularly selenoformates and related derivatives, are known for their synthetic utility but also for their inherent instability, which presents significant challenges during their characterization.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis, purification, and analysis of reactive thiocarbonyl selenides.
Frequently Asked Questions (FAQs)
Q1: Why is my thiocarbonyl selenide decomposing so quickly after synthesis?
A1: Thiocarbonyl selenides, especially selenoformates, are often inherently unstable. Decomposition can be accelerated by several factors:
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Acidic or Basic Conditions: Both strong acids and bases can catalyze hydrolysis or other decomposition pathways. Attempt to maintain a neutral pH during workup and purification.
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Presence of Nucleophiles: Trace amounts of water, alcohols, or amines can lead to rapid degradation. Ensure all solvents and reagents are anhydrous and consider running reactions under an inert atmosphere.
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Elevated Temperatures: These compounds are often thermally labile. Avoid heating during purification and store samples at low temperatures (-20°C or below).
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Oxygen and Light: Some organoselenium compounds are sensitive to oxidation or can be degraded by light. Storing samples under an inert gas and in the dark is a good practice.
Q2: I am having trouble purifying my this compound by silica gel chromatography. What are my alternatives?
A2: Silica gel can be acidic enough to cause decomposition of sensitive compounds. If you observe streaking or loss of product on a TLC plate, this is a likely issue. Consider the following:
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Neutralized Silica: Pre-treat the silica gel with a base, such as triethylamine (typically 1-2% in the eluent), to neutralize acidic sites.
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Alternative Stationary Phases: Alumina (neutral or basic) or fluorinated silica gel can be less harsh alternatives.
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Non-Chromatographic Methods: If possible, consider purification by recrystallization, precipitation, or extraction to avoid contact with stationary phases altogether.
Troubleshooting Specific Analytical Techniques
Q3: My NMR spectrum shows multiple unexpected peaks, or the signal for my compound disappears over time. What is happening?
A3: This is a classic sign of decomposition in the NMR tube.
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Immediate Analysis: Acquire the spectrum as quickly as possible after preparing the sample in a deuterated solvent.
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Anhydrous Solvents: Use freshly opened or dried deuterated solvents.
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Low Temperature: Run the NMR experiment at a lower temperature to slow down decomposition.
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Proton-Sponge: In some cases, adding a non-nucleophilic base like 2,6-di-tert-butylpyridine can scavenge trace acid in the NMR solvent.
Q4: I am struggling to get a clean molecular ion peak in the mass spectrum for my this compound. What should I try?
A4: The high reactivity of these compounds can lead to fragmentation even with soft ionization techniques.
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Soft Ionization: Use Electrospray Ionization (ESI) or Chemical Ionization (CI) instead of Electron Impact (EI) to minimize initial fragmentation.
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In-source Fragmentation: Be aware that fragmentation can occur in the ion source. A common fragmentation pathway is the cleavage of the C-Se bond.
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Adduct Formation: In ESI-MS, look for adducts with sodium ([M+Na]⁺) or other cations, which can sometimes be more stable than the protonated molecule ([M+H]⁺).
Data Presentation: Relative Stability of Thiocarbonyl Selenides
Quantitative stability data for this reactive class of compounds is scarce. However, general principles of organic chemistry allow for a qualitative prediction of their relative stability based on electronic and steric effects.
| Substituent (R) on Carbonyl | Substituent (R') on Selenium | Electronic Effect of R | Steric Hindrance from R | Predicted Relative Stability |
| H (Formate) | Benzyl | Electron-donating (minimal) | Minimal | Low |
| Methyl | Benzyl | Electron-donating | Low | Moderate |
| Phenyl | Benzyl | Electron-withdrawing (resonance) | Moderate | Moderate to High |
| tert-Butyl | Benzyl | Electron-donating | High | High |
| H (Formate) | Phenyl | Electron-donating (minimal) | Minimal | Low |
| H (Formate) | tert-Butyl | Electron-donating (minimal) | High (on Se) | Moderate |
General Trend: Increased steric bulk around the carbonyl group and the selenium atom can kinetically stabilize the molecule by hindering the approach of nucleophiles. Electron-withdrawing groups on the carbonyl carbon can also offer some stabilization.
Experimental Protocols
The following is a representative protocol for the synthesis and handling of a reactive this compound, based on general methods for selenoester formation. All operations should be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.
Protocol: Synthesis of a Representative Reactive this compound (Se-benzyl selenoformate)
1. Preparation of Selenolate: a. To a solution of benzyl selenol (1.0 eq) in anhydrous THF at 0°C, add sodium hydride (1.1 eq) portion-wise. b. Allow the mixture to stir at 0°C for 30 minutes, or until hydrogen evolution ceases, to form the sodium benzyl selenolate.
2. Acylation: a. In a separate flask, prepare a solution of the desired acylating agent. For a selenoformate, a mixed anhydride or an activated formic acid derivative is required. A common method is to use formyl-imidazolide, prepared by reacting formic acid with carbonyldiimidazole. b. Cool the selenolate solution to -78°C. c. Slowly add the solution of the acylating agent (1.0 eq) to the selenolate solution. d. Stir the reaction mixture at -78°C for 1-2 hours, monitoring the reaction by TLC (if the product is stable enough).
3. Workup and Purification: a. Quench the reaction at low temperature by adding a saturated aqueous solution of NH₄Cl. b. Allow the mixture to warm to room temperature and extract with diethyl ether or ethyl acetate. c. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and filter. d. Crucially, remove the solvent under reduced pressure at low temperature (<30°C). e. If chromatography is necessary, use a column of neutral alumina or silica gel deactivated with triethylamine, and elute with a non-polar solvent system.
4. Characterization: a. NMR Spectroscopy: Immediately dissolve the purified product in anhydrous CDCl₃ or C₆D₆ and acquire the spectrum. Look for the characteristic formate proton singlet. b. Mass Spectrometry: Prepare a dilute solution and analyze promptly using ESI-MS or APCI-MS. c. Storage: Store the purified product as a solid or in an anhydrous, non-nucleophilic solvent at -80°C under an inert atmosphere.
Visualizations
Experimental Workflow for this compound Synthesis
Caption: A typical workflow for the synthesis and characterization of reactive thiocarbonyl selenides.
Troubleshooting Decision Tree for Characterization
Caption: A decision tree for troubleshooting common issues in the characterization of thiocarbonyl selenides.
Preventing decomposition of thiocarbonyl selenide during workup
This technical support center provides guidance for researchers, scientists, and drug development professionals on handling and preventing the decomposition of thiocarbonyl selenide (CSSe) during experimental workups. Given the transient and highly reactive nature of CSSe, this guide focuses on preventative measures and best practices inferred from the study of related thiocarbonyl and organoselenium compounds.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it so unstable?
This compound (CSSe) is a chemical compound with a carbon double-bonded to both a sulfur and a selenium atom. Its inherent instability stems from the relatively weak carbon-selenium (C=Se) double bond compared to the more common carbon-sulfur (C=S) and carbon-oxygen (C=O) double bonds. The larger atomic radius of selenium leads to less effective orbital overlap with carbon, resulting in a bond that is more easily cleaved. Computational studies on related compounds confirm that the stability of such double bonds decreases significantly as you move down the chalcogen group (O > S > Se).
Q2: What are the primary pathways for the decomposition of this compound during workup?
While specific studies on this compound are limited due to its transient nature, decomposition is likely to occur via several pathways based on the known reactivity of related compounds:
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Oligomerization and Polymerization: Like many simple thiocarbonyls, CSSe is prone to rapid oligomerization or polymerization, especially in concentrated solutions or upon removal of a stabilizing matrix.
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Hydrolysis: Exposure to water, particularly under acidic or basic conditions, can lead to hydrolysis, breaking the C=Se and C=S bonds.
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Oxidation: The selenocarbonyl group is susceptible to oxidation by atmospheric oxygen, leading to the formation of various selenium and sulfur oxides and extrusion of elemental selenium.
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Reaction with Nucleophiles: The electrophilic carbon atom of CSSe is a target for nucleophiles present in the reaction mixture or workup reagents (e.g., amines, alcohols, thiols), leading to addition products and decomposition.
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Photodecomposition: Similar to other selenocarbonyl compounds, CSSe may be sensitive to light, which can promote radical reactions and decomposition.
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Thermal Decomposition: At elevated temperatures, the weak C=Se bond is likely to cleave, initiating decomposition.
Q3: What are the tell-tale signs of this compound decomposition?
Decomposition of this compound is often visually apparent. Common signs include:
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The formation of a reddish or black precipitate, which is often elemental selenium.
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A noticeable change in the color of the solution without a clear reason based on the expected reaction pathway.
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The appearance of a characteristic unpleasant odor, which can be different from the starting materials or expected products.
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Inconsistent or non-reproducible results in subsequent analytical steps (e.g., NMR, MS).
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Immediate discoloration and/or precipitate formation upon exposure to air. | Oxidation of the selenocarbonyl group. | All manipulations must be performed under a strict inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques. Deoxygenated solvents and reagents are essential. |
| Low or no yield of the desired product after aqueous workup. | Hydrolysis of this compound. | Avoid aqueous workups if possible. If an aqueous wash is necessary, use deoxygenated, neutral water and perform the extraction quickly at low temperatures. Consider using anhydrous workup techniques, such as filtering through a pad of anhydrous sodium sulfate or silica gel under an inert atmosphere. |
| Formation of multiple unidentified byproducts. | Reaction with nucleophiles, light-induced decomposition, or thermal instability. | - Ensure all reagents and solvents are free from nucleophilic impurities. - Protect the reaction and workup from light by wrapping the glassware in aluminum foil. - Maintain low temperatures throughout the workup process. |
| Inconsistent spectroscopic data. | On-going decomposition of the sample. | Analyze the sample as quickly as possible after isolation. If possible, perform in-situ spectroscopic analysis without isolating the intermediate CSSe-containing species. |
Experimental Protocols
Protocol 1: General Handling of this compound under an Inert Atmosphere
This protocol outlines the essential steps for manipulating this compound to minimize decomposition.
Materials:
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Schlenk flask or glovebox
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Argon or high-purity nitrogen gas
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Deoxygenated solvents (e.g., toluene, dichloromethane)
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Anhydrous sodium sulfate
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Cannula and septa
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Low-temperature bath (e.g., dry ice/acetone)
Procedure:
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Glassware Preparation: All glassware must be rigorously dried in an oven ( >120 °C) overnight and allowed to cool under a stream of inert gas.
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Inert Atmosphere: Assemble the glassware on a Schlenk line or inside a glovebox. Purge the system with inert gas for at least 30 minutes to remove all traces of oxygen and moisture.
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Solvent and Reagent Transfer: Use deoxygenated solvents. Transfer all liquids via a cannula or a gas-tight syringe.
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Temperature Control: Maintain the reaction and workup at the lowest possible temperature at which the process is efficient. A low-temperature bath is highly recommended.
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Workup:
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Non-aqueous workup (preferred): If the reaction mixture is amenable, quench the reaction with a non-aqueous reagent at low temperature. Filter the mixture through a pad of anhydrous sodium sulfate or Celite® under a positive pressure of inert gas to remove solid byproducts.
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Anhydrous extraction: If an extraction is necessary, use deoxygenated, anhydrous solvents.
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Solvent Removal: Remove the solvent under reduced pressure at low temperature. Do not heat the flask.
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Storage: If isolation is unavoidable, store the compound under an inert atmosphere at a very low temperature (e.g., -80 °C) and protected from light. However, immediate use is strongly advised.
Visualizations
Decomposition Pathways of this compound
Caption: Potential decomposition pathways for this compound.
Experimental Workflow for Handling this compound
Caption: Recommended workflow for experiments involving this compound.
Troubleshooting low conversion rates in thiocarbonyl selenide reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during thiocarbonyl selenide reactions, with a focus on improving low conversion rates. The information is presented in a direct question-and-answer format to assist researchers in identifying and resolving common experimental issues.
Troubleshooting Guide: Low Conversion Rates
Low yields in this compound reactions can stem from a variety of factors, from reagent quality to reaction setup. This guide provides a systematic approach to diagnosing and resolving these issues.
Q1: My this compound reaction is showing low or no conversion. What are the first steps I should take to troubleshoot?
A1: Start by verifying the integrity of your starting materials and the reaction environment.
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Reagent Quality:
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Thiocarbonylating Agent: Ensure the agent (e.g., Lawesson's reagent, phosphorus pentasulfide) is fresh and has been stored under anhydrous conditions. Older or improperly stored reagents can lead to reduced reactivity.
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Selenium Source: The purity and reactivity of the selenium source are critical. Use high-purity elemental selenium or a freshly prepared selenium reagent.
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Solvent: Use anhydrous solvents. The presence of water can lead to unwanted side reactions and decomposition of reagents.
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Inert Atmosphere: this compound reactions are often sensitive to air and moisture. Ensure your reaction is conducted under a rigorously inert atmosphere (e.g., argon or nitrogen). De-gas your solvent prior to use.
Q2: I've confirmed my reagents and setup are optimal, but the conversion rate is still poor. What other reaction parameters should I investigate?
A2: Reaction kinetics and thermodynamics play a crucial role. Consider the following adjustments:
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Temperature: Some this compound reactions require elevated temperatures to overcome activation energy barriers. Conversely, excessive heat can lead to decomposition. Experiment with a range of temperatures to find the optimal balance.
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Reaction Time: These reactions can be slow. Monitor the reaction progress over an extended period using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine if longer reaction times are needed.
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Reagent Stoichiometry: The ratio of the thiocarbonylating agent to the selenium source and the substrate can significantly impact the yield. A modest excess of one reagent may be beneficial.
Troubleshooting Workflow for Low Conversion Rates
Caption: A flowchart for troubleshooting low conversion rates.
Frequently Asked Questions (FAQs)
Q3: Are there common side reactions I should be aware of in this compound synthesis?
A3: Yes, several side reactions can compete with your desired transformation:
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Oxidation: Thiocarbonyl compounds and selenides are susceptible to oxidation, especially if the reaction is not maintained under a strictly inert atmosphere.
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Dimerization/Polymerization: Some reactive thiocarbonyl intermediates can dimerize or polymerize, reducing the yield of the desired product.
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Reaction with Solvent: At elevated temperatures, some solvents may react with the starting materials or intermediates.
Q4: How can I minimize the formation of byproducts?
A4: To minimize byproducts:
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Control Temperature: Running the reaction at the lowest effective temperature can often reduce the rate of side reactions.
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Use of Additives: In some cases, the addition of radical scavengers or other additives can suppress unwanted pathways.
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Purification: Careful purification of the crude product using chromatography or recrystallization is essential to remove byproducts.
Q5: Can the choice of base affect the outcome of my reaction?
A5: Absolutely. If your reaction requires a base, its strength and steric properties can influence the reaction pathway. A non-nucleophilic, sterically hindered base is often preferred to avoid competition with the desired nucleophilic attack.
Data Presentation: Impact of Reaction Parameters on Thioamide Synthesis
The following table summarizes the effect of different reaction conditions on the yield of thioamides, which can provide insights into analogous this compound reactions.
| Entry | Aldehyde | Amine | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Benzaldehyde | Benzylamine | Water | 100 | 8 | 85 |
| 2 | 4-Chlorobenzaldehyde | Benzylamine | Water | 100 | 8 | 89 |
| 3 | 4-Nitrobenzaldehyde | Benzylamine | Water | 100 | 8 | 75 |
| 4 | Benzaldehyde | Aniline | Water | 100 | 12 | 70 |
| 5 | Benzaldehyde | Benzylamine | Toluene | 110 | 8 | 65 |
Data synthesized from analogous thioamide synthesis for illustrative purposes.
Experimental Protocols
General Protocol for the Synthesis of a this compound Derivative (Illustrative Example)
This protocol is a general guideline and may require optimization for specific substrates.
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Preparation:
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Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen or argon.
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Equip a round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen/argon inlet.
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Reaction Setup:
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Under a positive pressure of inert gas, charge the flask with the starting carbonyl compound (1.0 eq).
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Add anhydrous solvent (e.g., toluene, THF) via syringe.
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Add the selenium source (e.g., elemental selenium, 1.1 eq).
-
Add the thiocarbonylating agent (e.g., Lawesson's reagent, 0.55 eq) in one portion.
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Logical Relationship of Reaction Components and Conditions
Caption: Factors influencing product yield in this compound reactions.
Technical Support Center: Managing Thiocarbonyl Selenide Precursors
This guide provides essential safety information, troubleshooting advice, and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with thiocarbonyl selenide precursors. These compounds, while valuable in synthesis, present significant toxicity and odor challenges that require careful management.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound precursors?
A1: The primary hazards include acute and chronic toxicity, as well as the potential for extremely foul odors. Organoselenium compounds can be toxic if swallowed, inhaled, or absorbed through the skin.[1][2][3] Chronic exposure may lead to a condition called selenosis, with symptoms including garlic-like breath, hair and nail loss, and neurological effects.[3] Some precursors, like carbon diselenide, are known to have a highly offensive odor when exposed to air.[4]
Q2: What are the most common this compound precursors I might encounter?
A2: Common precursors include carbon diselenide (CSe2) and various triorganophosphine selenides (e.g., triphenylphosphine selenide, trioctylphosphine selenide).[5][6][7] These compounds serve as sources of selenium for the synthesis of more complex molecules.
Q3: What immediate actions should I take in case of accidental exposure?
A3: In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. If inhaled, move to fresh air immediately. If swallowed, rinse the mouth with water and seek immediate medical attention. Always consult the specific Safety Data Sheet (SDS) for the compound you are working with and have it available for emergency responders.
Q4: How can I effectively control the strong odors associated with these precursors?
A4: All manipulations of this compound precursors should be conducted in a well-ventilated chemical fume hood.[5][6] To neutralize residual odors, surfaces can be decontaminated with a solution of sodium hypochlorite (bleach). Activated carbon can also be used to adsorb volatile selenium compounds from the air within the fume hood. For potent odor sources like carbon diselenide, it is crucial to prevent its release into the open lab.[4]
Q5: What is the proper procedure for disposing of waste containing this compound precursors?
A5: All waste containing these precursors, including contaminated labware and personal protective equipment (PPE), must be treated as hazardous waste. Collect all waste in clearly labeled, sealed containers. Consult your institution's environmental health and safety (EHS) office for specific disposal protocols. Do not mix selenium-containing waste with other chemical waste streams unless explicitly permitted.
Troubleshooting Guides
Issue 1: A persistent, unpleasant odor is detected in the laboratory.
-
Possible Cause 1: A leak from a reaction vessel or storage container.
-
Solution: Working within a fume hood and wearing appropriate PPE, carefully inspect all containers and reaction setups for any signs of leaks. Tighten all joints and seals. If a leak is found, contain any spilled material immediately.
-
-
Possible Cause 2: Contaminated equipment or surfaces.
-
Solution: Decontaminate all surfaces, glassware, and equipment within the fume hood using a bleach solution. Ensure all potentially contaminated items are either thoroughly cleaned or disposed of as hazardous waste.
-
-
Possible Cause 3: Improper waste disposal.
-
Solution: Ensure all waste is properly segregated and stored in sealed, labeled containers. If necessary, transfer waste to a more secure container. Contact your EHS office for guidance on proper waste management.
-
Issue 2: Visible residue or discoloration on surfaces where precursors were handled.
-
Possible Cause: Spillage or aerosol deposition of the precursor.
-
Solution: Cordon off the affected area. Wearing appropriate PPE, decontaminate the area using a suitable absorbent material for the specific precursor, followed by a thorough cleaning with a bleach solution. All cleanup materials must be disposed of as hazardous waste.
-
Quantitative Data on Representative Precursors
| Precursor Name | Formula | Molecular Weight ( g/mol ) | Acute Toxicity (Oral) | Inhalation Hazard |
| Carbon Diselenide | CSe₂ | 169.93 | Toxic | High vapor pressure presents an inhalation hazard[4] |
| Triphenylphosphine Selenide | C₁₈H₁₅PSe | 341.3 | Toxic if swallowed[1] | Toxic if inhaled[1][2] |
| Trioctylphosphine Selenide | C₂₄H₅₁PSe | 449.6 | Harmful if swallowed[7] | May cause respiratory tract irritation[7] |
Note: This table provides a summary of available data. Always refer to the specific SDS for the most accurate and comprehensive information.
Experimental Protocols
Protocol 1: General Handling of this compound Precursors
-
Preparation: Before starting any experiment, review the Safety Data Sheet (SDS) for the specific precursor. Ensure a chemical fume hood is certified and functioning correctly. Have all necessary PPE, spill cleanup materials, and waste containers readily available.
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (nitrile or neoprene), and chemical splash goggles at all times. For highly volatile precursors or when there is a risk of aerosol generation, a face shield and a respirator with an appropriate cartridge may be necessary.
-
Handling: Conduct all manipulations of this compound precursors within a chemical fume hood. Use the smallest quantities necessary for the experiment. Avoid heating solutions containing these precursors unless in a closed system designed for such reactions.
-
Waste Disposal: Segregate all waste streams. Collect all liquid and solid waste containing selenium in designated, sealed, and clearly labeled hazardous waste containers.
-
Decontamination: After each use, decontaminate all glassware and surfaces with a bleach solution, followed by a thorough rinse with an appropriate solvent and then water.
Protocol 2: Spill Cleanup Procedure
-
Evacuate and Alert: In the event of a spill, immediately alert others in the vicinity and evacuate the immediate area.
-
Assess the Spill: From a safe distance, assess the size and nature of the spill. If the spill is large, involves highly toxic materials, or you are unsure how to proceed, contact your institution's EHS office or emergency response team immediately.
-
Don PPE: Before attempting to clean up a small, manageable spill, don the appropriate PPE, including a respirator if necessary.
-
Contain the Spill: Use an absorbent material, such as vermiculite or a commercial spill kit absorbent, to contain the spill and prevent it from spreading.
-
Neutralize (if applicable): For some precursors, a neutralizing agent may be used. Consult the SDS for specific recommendations.
-
Clean Up: Carefully collect the absorbed material using non-sparking tools and place it in a labeled hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly with a bleach solution, followed by a rinse with water.
-
Dispose of Waste: Dispose of all contaminated materials, including PPE, as hazardous waste.
Visualizations
Caption: A typical experimental workflow for safely handling this compound precursors.
Caption: Decision-making workflow for responding to a chemical spill of a this compound precursor.
References
- 1. Triphenylphosphine selenide | C18H15PSe | CID 298720 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Carbon diselenide | CSe2 | CID 68174 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Carbon diselenide - Wikipedia [en.wikipedia.org]
- 5. Phosphine selenide, tris(4-methoxyphenyl)- Safety Data Sheets(SDS) lookchem [lookchem.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
Technical Support Center: Enhancing Selectivity in Reactions Involving Thiocarbonyl Selenide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the selectivity of reactions involving thiocarbonyl selenide (CSSe).
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments with this compound, offering potential causes and solutions to improve reaction selectivity.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Chemoselectivity: Nucleophilic attack at both sulfur and selenium atoms. | The similar electronegativity and polarizability of sulfur and selenium can lead to competitive nucleophilic attack at both ends of the C=S=Se molecule. The reaction conditions (solvent, temperature) may not sufficiently differentiate the reactivity of the two chalcogens. | Solvent Optimization: Employ solvents with varying polarity and coordinating ability. Aprotic polar solvents might favor attack at the more polarizable selenium atom, while protic solvents could favor attack at the sulfur atom through hydrogen bonding. Temperature Control: Lowering the reaction temperature can often enhance selectivity by favoring the pathway with the lower activation energy. Lewis Acid Catalysis: Introduce a soft Lewis acid to preferentially coordinate to the softer selenium atom, directing nucleophilic attack to the sulfur, or a hard Lewis acid to coordinate to the harder sulfur atom, directing attack to the selenium. |
| Poor Regioselectivity in Cycloaddition Reactions (e.g., Diels-Alder). | The diene or dipolarophile may not have a strong electronic or steric bias for addition to either the C=S or C=Se bond of this compound. The frontier molecular orbitals (HOMO/LUMO) of the reactants may have similar coefficients on both the sulfur and selenium atoms. | Use of Chiral Catalysts: Employ a chiral Lewis acid or organocatalyst to create a chiral environment around the this compound, which can induce facial selectivity in the approach of the reacting partner. Substrate Modification: Introduce sterically demanding or electronically directing groups on the reacting partner to favor addition at one specific site of the this compound. |
| Formation of Polymeric or Oligomeric Byproducts. | This compound is inherently unstable and prone to polymerization, similar to carbon diselenide.[1] This can be exacerbated by high concentrations, elevated temperatures, or the presence of radical initiators. | In Situ Generation: Generate this compound in situ at low concentrations in the presence of the desired reactant to minimize self-reaction. Flow Chemistry: Utilize a continuous flow reactor to maintain a low concentration of the reactive intermediate and minimize residence time at elevated temperatures. Radical Scavengers: Add a radical scavenger (e.g., BHT) if radical-induced polymerization is suspected. |
| Undesired Side Reactions with Radical Species. | The relatively weak C=Se bond can be susceptible to homolytic cleavage, initiating radical chain reactions. SH2 reactions at the selenium atom by carbon radicals can lead to undesired byproducts.[2] | Degassing of Solvents: Thoroughly degas all solvents to remove dissolved oxygen, which can act as a radical initiator. Light Protection: Conduct reactions in the dark or using flasks wrapped in aluminum foil, as light can promote radical formation. Choice of Initiator (for radical reactions): If a radical reaction is intended, carefully select an initiator that provides controlled radical generation to favor the desired pathway. |
Frequently Asked Questions (FAQs)
Q1: What are the primary safety precautions to take when working with this compound?
A1: this compound is expected to be toxic and have a pungent, unpleasant odor, similar to carbon diselenide.[1] It is crucial to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Due to its potential for slow decomposition, it should be used fresh or stored at low temperatures for short periods.[1]
Q2: How can I characterize the products of a reaction involving this compound to determine selectivity?
A2: A combination of spectroscopic techniques is essential. 77Se NMR spectroscopy can be particularly informative for identifying products where selenium has been incorporated. 13C NMR will show distinct chemical shifts for the carbon atom in different environments. Mass spectrometry (GC-MS or LC-MS) is crucial for determining the molecular weight of the products and identifying byproducts. X-ray crystallography provides unambiguous structural determination if suitable crystals can be obtained.
Q3: Are there any specific catalysts that are known to enhance selectivity in reactions with thiocarbonyl compounds?
A3: While specific catalysts for this compound are not well-documented, principles from related chemistry can be applied. For instance, in reactions involving other thiocarbonyls, Lewis acids are often used to activate the C=S bond and control stereoselectivity.[3] For reactions involving selenium, organoselenium compounds themselves can act as catalysts, particularly in oxidation reactions.[4] The choice of catalyst will be highly dependent on the specific reaction type.
Q4: Can computational chemistry be used to predict and improve selectivity in my reactions?
A4: Yes, computational methods like Density Functional Theory (DFT) can be powerful tools. They can be used to calculate the energies of different reaction pathways and transition states, providing insight into the kinetic and thermodynamic factors that control selectivity.[3] This can help in rationally choosing reaction conditions, catalysts, or substrates to favor the desired product.
Experimental Protocols
General Protocol for a [4+2] Cycloaddition Reaction with In Situ Generated this compound
This protocol describes a general method for reacting a diene with this compound, which is generated in situ.
-
Reactor Setup: A flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a septum is placed under an inert atmosphere (e.g., argon or nitrogen).
-
Reagent Preparation: The diene (1.0 eq.) is dissolved in a dry, degassed solvent (e.g., toluene, dichloromethane) and transferred to the reaction flask via syringe.
-
In Situ Generation of this compound: A precursor to this compound (e.g., a cyclic precursor that thermally decomposes) is dissolved in the same solvent in a separate flask. This solution is added dropwise to the stirred solution of the diene at a controlled temperature (this may range from room temperature to reflux, depending on the precursor's decomposition temperature).
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the consumption of the diene and the formation of the product.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then purified by flash column chromatography on silica gel using an appropriate eluent system to isolate the desired cycloadduct.
-
Characterization: The structure and purity of the product are confirmed by NMR (1H, 13C, 77Se), mass spectrometry, and IR spectroscopy.
Visualizations
Logical Workflow for Troubleshooting Selectivity Issues
Caption: Troubleshooting workflow for enhancing reaction selectivity.
Proposed Catalytic Cycle for Lewis Acid-Mediated Nucleophilic Addition
Caption: Lewis acid catalysis directing nucleophilic attack.
References
Navigating the Challenges of Thiocarbonyl Selenide Monomers: A Technical Support Guide
Frequently Asked Questions (FAQs)
Q1: My thiocarbonyl selenide monomer solution is turning cloudy/precipitating shortly after preparation. What is happening?
A1: This is a common sign of spontaneous polymerization or oligomerization. This compound, possessing highly reactive C=S and C=Se double bonds, is susceptible to various polymerization mechanisms, including radical, anionic, and cationic pathways, even without an initiator. The low stability of the monomer can lead to the formation of insoluble polymer chains.
Q2: Can I store this compound monomers? If so, under what conditions?
A2: Due to its high reactivity, long-term storage of pure this compound monomer is generally not recommended. If short-term storage is necessary, it should be done at very low temperatures (e.g., in a freezer at -20°C to -80°C) in a dilute solution with an appropriate inhibitor. The storage vessel should be opaque to prevent light-induced polymerization and sealed under an inert atmosphere (e.g., argon or nitrogen) to exclude oxygen and moisture.
Q3: What types of inhibitors are suitable for stabilizing this compound monomers?
A3: The choice of inhibitor depends on the suspected polymerization mechanism. For radical polymerization, inhibitors that act as radical scavengers are effective. For ionic polymerization, acidic or basic impurities that could initiate the process must be rigorously excluded.
Q4: How can I purify my this compound monomer if it starts to show signs of polymerization?
A4: Attempting to purify partially polymerized this compound is challenging and can be hazardous due to the monomer's instability. If purification is essential, techniques such as cold column chromatography over a deactivated stationary phase or low-temperature distillation/sublimation under high vacuum might be attempted, but with extreme care. It is often more practical to synthesize a fresh batch of the monomer immediately before use.
Troubleshooting Guide
Issue 1: Spontaneous Polymerization During Synthesis or Purification
| Symptom | Possible Cause | Suggested Action |
| Formation of a solid or viscous oil during the final stages of synthesis. | High reaction temperature promoting thermal polymerization. | - Lower the reaction and purification temperatures. - Use a shorter reaction time. - Introduce a suitable inhibitor as soon as the monomer is formed. |
| Discoloration and precipitation upon exposure to light. | Photochemically initiated radical polymerization. | - Conduct the synthesis and all subsequent handling in the dark or under red light. - Use amber glassware or wrap equipment in aluminum foil. |
| Rapid decomposition/polymerization upon exposure to air. | Oxidation leading to reactive intermediates that initiate polymerization. | - Handle the monomer under a strict inert atmosphere (e.g., in a glovebox or using Schlenk techniques). - Use degassed solvents. |
Issue 2: Premature Polymerization in Solution
| Symptom | Possible Cause | Suggested Action |
| A clear monomer solution becomes turbid over a short period. | Presence of trace impurities (e.g., acids, bases, peroxides) in the solvent or on glassware. | - Use freshly distilled and thoroughly degassed high-purity solvents. - Acid-wash and oven-dry all glassware to remove trace impurities. - Consider passing the solvent through a column of activated alumina or a similar purifying agent. |
| Polymerization occurs even at low temperatures and in the dark. | The inherent instability of the monomer leads to self-initiation. | - Increase the concentration of the inhibitor. - Work with more dilute solutions of the monomer. - Use the monomer solution immediately after preparation. |
Inhibitor Selection and Handling
The selection of an appropriate inhibitor is critical for preventing the unwanted polymerization of this compound monomers. The choice will depend on the anticipated polymerization mechanism.
| Inhibitor Type | Example | Target Mechanism | Typical Concentration |
| Radical Scavenger | 2,6-di-tert-butyl-4-methylphenol (BHT) | Radical Polymerization | 100 - 500 ppm |
| Radical Scavenger | Hydroquinone | Radical Polymerization | 50 - 200 ppm |
| Radical Scavenger | TEMPO | Radical Polymerization | 10 - 100 ppm |
Note: Inhibitors may need to be removed before controlled polymerization experiments. This is often achieved by column chromatography or by washing the monomer solution with a basic aqueous solution (in the case of phenolic inhibitors).
Experimental Protocols
Protocol 1: General Handling Procedure for this compound Monomers
-
Preparation of Glassware: All glassware must be thoroughly cleaned, oven-dried at >120°C for at least 4 hours, and allowed to cool under a stream of dry argon or nitrogen.
-
Solvent Preparation: Use anhydrous, high-purity solvents. Solvents should be degassed by at least three freeze-pump-thaw cycles or by sparging with argon for 30 minutes.
-
Inert Atmosphere: All manipulations of the monomer should be carried out under an inert atmosphere, preferably in a glovebox with low oxygen and moisture levels (<1 ppm). If a glovebox is not available, use Schlenk line techniques.
-
Temperature Control: Keep the monomer and its solutions cold at all times. Use an ice bath or a cryo-cooler for transfers and short-term storage.
-
Light Exclusion: Protect the monomer from light by using amber glass vials and wrapping them in aluminum foil. Work in a dimly lit area or under red light.
-
Addition of Inhibitor: Add a stock solution of the chosen inhibitor (e.g., BHT in the reaction solvent) to the collection flask before synthesizing or dissolving the monomer.
Protocol 2: Small-Scale Test for Monomer Stability
-
Prepare a dilute solution (e.g., 0.01 M) of the this compound monomer in a chosen degassed solvent containing a known concentration of an inhibitor.
-
Divide the solution into several small, sealed, and opaque vials under an inert atmosphere.
-
Store the vials under different conditions (e.g., -20°C, 4°C, room temperature).
-
Monitor the solutions periodically (e.g., every hour) for any signs of cloudiness or precipitation.
-
This test will help determine the practical working time and optimal storage conditions for your specific monomer and solvent system.
Visualizing the Troubleshooting Workflow
Caption: Troubleshooting workflow for unwanted polymerization of this compound monomers.
Technical Support Center: DFT Calculations for Thiocarbonyl Selenide Reactivity
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the computational study of thiocarbonyl selenides. This guide provides troubleshooting advice, frequently asked questions (FAQs), and best-practice protocols for refining Density Functional Theory (DFT) calculations to accurately predict the reactivity of these complex molecules.
Frequently Asked Questions (FAQs)
Q1: Which DFT functional is best suited for thiocarbonyl selenide systems?
A1: The choice of functional is critical. For systems involving chalcogen bonds, which are likely important in this compound reactivity, studies have identified the M06-2X, B3LYP, and M06 functionals as providing a good balance of accuracy and computational cost.[1][2] These meta-hybrid and hybrid functionals are often recommended for their performance with main-group elements and non-covalent interactions.[1] For transition states, which can be prone to self-interaction error (SIE), hybrid functionals with a higher percentage of Hartree-Fock exchange (>40%) may improve the accuracy of barrier height predictions.[3][4]
Q2: How do I select an appropriate basis set for atoms like Selenium and Sulfur?
A2: Due to the presence of a heavy element (Selenium), special consideration for basis sets is required.
-
Effective Core Potentials (ECPs): For heavy atoms like Selenium, it is highly efficient to use an ECP, which replaces the core electrons with a pseudopotential, reducing computational cost without significantly impacting the accuracy of valence electron descriptions.[5] The Los Alamos (LanL2DZ) and Stuttgart-Dresden (SDD) families are common ECPs.[5]
-
Pople-style Basis Sets: For lighter atoms (C, H, N, O, S), Pople-style basis sets like 6-31G(d,p) or 6-311+G(d,p) are a good starting point.
-
Diffuse Functions (+): If studying anions or weakly bound complexes, the inclusion of diffuse functions (e.g., the + in 6-311+G(d,p)) is crucial for an accurate description of the electron density far from the nucleus.[6]
-
Polarization Functions (d,p): Polarization functions (e.g., (d,p)) are essential for describing the non-spherical nature of electron density in molecules and accurately modeling bonding, especially in strained or complex systems.[5][6]
A common strategy is to use a mixed basis set, applying an ECP like LanL2DZ or SDD for Selenium and a Pople-style basis set like 6-311+G(d,p) for all other atoms.[7][8]
Q3: How should I model solvent effects for reactivity studies?
A3: Solvents can significantly influence reaction rates and mechanisms.[9][10] There are two primary approaches:
-
Implicit Solvation (Continuum Models): These models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), treat the solvent as a continuous dielectric medium.[9][11][12] They offer a good balance of accuracy and computational efficiency and are often sufficient for capturing bulk solvent effects.[9][13]
-
Explicit Solvation: This involves adding a shell of individual solvent molecules around the solute. This "supermolecule" approach can be more accurate, especially when specific solute-solvent interactions like hydrogen bonding are critical, but it dramatically increases computational cost.[12][13]
For many applications, a hybrid approach, where the first solvation shell is treated explicitly and bulk effects are modeled with a continuum model, provides a high level of accuracy.[9]
Troubleshooting Guide
Issue 1: My geometry optimization fails to converge.
-
Problem: The optimization process terminates before finding a stationary point on the potential energy surface.
-
Solutions:
-
Improve the Initial Guess: Start with a more reasonable initial structure, perhaps pre-optimized with a faster, lower-level method (like semi-empirical PM7 or a smaller basis set).
-
Calculate Initial Force Constants: Use a keyword in your software to calculate the Hessian (force constants) at the first step (e.g., Opt=CalcFC in Gaussian). This provides the optimizer with better initial information about the potential energy surface.[14]
-
Use a More Robust Optimizer: Switch to a different optimization algorithm if available. Some algorithms are better at handling flat potential energy surfaces.
-
Tighten SCF Convergence: Sometimes, the underlying electronic structure calculation is not converging tightly enough for the geometry optimizer to take a good step. Use keywords to tighten the SCF convergence criteria (e.g., SCF=Tight or SCF=XQC).[15]
-
Issue 2: My frequency calculation yields imaginary frequencies for a minimum energy structure.
-
Problem: A true minimum on the potential energy surface should have all positive (real) vibrational frequencies. One or more imaginary frequencies (often displayed as negative numbers) indicate a saddle point, not a minimum.[16][17]
-
Solutions:
-
Check for Small Imaginary Frequencies: If the imaginary frequency is very small (< 50 cm⁻¹), it may be numerical "noise" resulting from the DFT integration grid.[18] Re-running the calculation with a tighter optimization criteria (Opt=Tight) or a larger integration grid (e.g., Integral=UltraFine) can often resolve this.[16][19]
-
Distort the Geometry: If the imaginary frequency is large, it represents a real vibrational mode that leads to a lower-energy structure. Visualize the imaginary frequency's vibrational motion and manually distort the geometry in that direction. Use this new distorted structure as the starting point for another optimization.[16][19] This process should be repeated until no imaginary frequencies remain.
-
Re-evaluate the Functional/Basis Set: In some cases, the chosen level of theory may incorrectly predict a non-planar or asymmetric structure to be the minimum. Trying a different functional may resolve the issue.[17]
-
Issue 3: I am trying to find a transition state (TS), but my calculation is not converging to the correct structure.
-
Problem: Locating a transition state (a first-order saddle point with exactly one imaginary frequency) is inherently more challenging than finding a minimum.[14]
-
Solutions:
-
Synchronous Transit-Guided Quasi-Newton (STQN) Method: Use methods like Opt=QST2 or Opt=QST3 in Gaussian. QST2 requires both the reactant and product structures as input, while QST3 also takes a guess of the transition state structure.[14][20] The atom numbering must be consistent across all structures.[20]
-
Manual Guess and Optimization: Construct a "best guess" of the transition state geometry based on chemical intuition. Run an optimization using a keyword that specifically searches for a transition state (e.g., Opt=TS).[14] Calculating the force constants at the first step (Opt=(TS, CalcFC)) is highly recommended to guide the search.[14][20]
-
Verify the Transition State: Once a TS is found, a frequency calculation at the same level of theory is mandatory to confirm it has exactly one imaginary frequency.[20] Furthermore, an Intrinsic Reaction Coordinate (IRC) calculation should be performed to verify that the TS correctly connects the desired reactants and products.[14]
-
Data Presentation
Table 1: Recommended DFT Functionals for Chalcogen Systems
| Functional | Type | Strengths | Considerations |
| M06-2X | Meta-Hybrid GGA | Excellent for non-covalent interactions, thermochemistry, and kinetics.[1] | Can be computationally more demanding than standard hybrids. |
| B3LYP | Hybrid GGA | A robust, widely-used functional with good performance for general thermochemistry and geometries.[1][2] | May underestimate reaction barriers in some cases. |
| ωB97X-D | Range-Separated Hybrid | Includes empirical dispersion correction, making it excellent for systems with weak interactions. | Performance can be system-dependent. |
| PBE0 | Hybrid GGA | A parameter-free hybrid functional, often good for general-purpose calculations. | May be less accurate for non-covalent interactions than dispersion-corrected functionals. |
Table 2: Basis Set Selection Guide for Thiocarbonyl Selenides
| Atom(s) | Basis Set Family | Recommended Options | Purpose |
| Selenium (Se) | Effective Core Potential (ECP) | LanL2DZ, SDD | Reduces computational cost by treating core electrons with a pseudopotential.[5] Essential for heavy atoms. |
| Sulfur (S) | Pople or Dunning | 6-311+G(d,p), cc-pVTZ | Provides a flexible description of valence electrons for this second-row element. |
| C, H, N, O | Pople or Dunning | 6-31G(d), 6-311+G(d,p) | Standard, well-tested basis sets for light atoms. |
| All (High Accuracy) | Dunning Correlation-Consistent | aug-cc-pVTZ | Provides systematically improvable accuracy but at a high computational cost. Use aug- for anions/weak interactions. |
Experimental Protocols
Protocol 1: Ground State Geometry Optimization and Verification
-
Build Initial Structure: Construct an initial 3D model of the this compound molecule using a molecular editor.
-
Select Level of Theory:
-
Functional: M06-2X or B3LYP.
-
Basis Set: Use a mixed basis set. Assign LanL2DZ or SDD to Selenium and 6-311+G(d,p) to all other atoms (C, H, S, etc.).
-
Solvation: If applicable, include an implicit solvent model like PCM with the appropriate solvent (e.g., acetonitrile, water).
-
-
Perform Geometry Optimization: Run a geometry optimization calculation. Use tight convergence criteria to ensure a true minimum is found.
-
Perform Frequency Calculation: Using the optimized geometry from the previous step, perform a frequency calculation at the same level of theory.
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Verify Minimum: Confirm that the output shows zero imaginary frequencies. If imaginary frequencies are present, refer to the troubleshooting guide above. The resulting thermochemical data (zero-point vibrational energy, enthalpy, Gibbs free energy) can be extracted from this step.
Protocol 2: Transition State (TS) Search and Verification
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Optimize Reactant(s) and Product(s): Perform the full optimization and frequency verification protocol (Protocol 1) for the reactant and product structures.
-
Generate TS Guess:
-
Method A (QST2/QST3): Provide the optimized reactant and product structures (and a TS guess for QST3) as input for a synchronous transit-guided search.
-
Method B (Manual Guess): Manually create a structure that approximates the transition state based on the reaction mechanism.
-
-
Perform TS Optimization: Run a transition state optimization calculation (e.g., Opt=TS) starting from your guess. It is strongly recommended to calculate the initial force constants (CalcFC).
-
Verify TS Structure:
-
Perform a frequency calculation on the optimized TS structure at the same level of theory.
-
Confirm there is exactly one imaginary frequency. Visualize this frequency to ensure the motion corresponds to the expected reaction coordinate (e.g., bond breaking/forming).
-
-
Confirm Reaction Path (IRC):
-
Perform an Intrinsic Reaction Coordinate (IRC) calculation starting from the verified TS structure.
-
The IRC calculation should be run in both the forward and reverse directions.
-
Confirm that the forward path leads to the correct product minimum and the reverse path leads to the correct reactant minimum. This step is crucial to ensure the located TS connects the intended species.
-
Visualizations
Caption: A flowchart illustrating the key steps in a DFT workflow for predicting chemical reactivity.
Caption: A decision tree for troubleshooting imaginary frequencies in DFT frequency calculations.
References
- 1. Chalcogen bonds: Hierarchical ab initio benchmark and density functional theory performance study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. communities.springernature.com [communities.springernature.com]
- 11. Modelling chemical reactions in (explicit) solvents | EPCC [epcc.ed.ac.uk]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Incorporating solvent effects in DFT: insights from cation exchange in faujasites - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP00467A [pubs.rsc.org]
- 14. The art of finding transition structures · The DFT Course [thisisntnathan.github.io]
- 15. quantum chemistry - What to do with (large) imaginary frequencies for constrained minimum structures? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 16. researchgate.net [researchgate.net]
- 17. DFT: Imaginary frequencies after geometry optimization [forum.turbomole.org]
- 18. reddit.com [reddit.com]
- 19. Getting rid of imaginary frequencies [forum.turbomole.org]
- 20. joaquinbarroso.com [joaquinbarroso.com]
Technical Support Center: Safe Handling of Pyyrophoric Selenating Reagents
This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) for the safe handling of pyrophoric selenating reagents. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What makes pyrophoric selenating reagents particularly hazardous?
A1: Pyrophoric selenating reagents present a dual threat. Firstly, they are pyrophoric, meaning they can spontaneously ignite upon contact with air.[1][2] Secondly, selenium compounds are toxic.[3] Inhalation or contact with skin can lead to chronic selenium poisoning, with potential damage to the liver, kidneys, and spleen.[3] Decomposition of these reagents can release toxic fumes of selenium and its compounds.
Q2: What immediate actions should be taken in case of skin or eye contact?
A2: In case of skin contact, immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[3] For eye contact, flush the eyes, including under the eyelids, with large amounts of water for at least 15 minutes.[3] In both cases, seek immediate medical attention.[3] It is crucial to have an eyewash station and safety shower readily accessible within the work area.
Q3: What are the essential Personal Protective Equipment (PPE) requirements?
A3: When handling pyrophoric selenating reagents, a comprehensive suite of PPE is mandatory. This includes:
-
Eye Protection: Chemical splash goggles or safety glasses with side shields are essential. A face shield should be worn for additional protection, especially when there is a risk of explosion or splashing.[1]
-
Skin Protection: Wear a flame-resistant lab coat.[1] Nitrile gloves are acceptable for small quantities, but for larger volumes or prolonged handling, it is recommended to wear flame-resistant gloves.[1]
-
Respiratory Protection: In situations where dusts or aerosols may be generated, a NIOSH-approved respirator is necessary.[3]
Q4: How should I properly store pyrophoric selenating reagents?
A4: These reagents must be stored in a cool, dry place in tightly closed containers, under an inert atmosphere such as argon or nitrogen.[1][3] It is crucial to prevent contact with water and moisture, as many of these reagents can decompose under these conditions.[3]
Troubleshooting Guide
Problem 1: My selenation reaction has a very low yield.
-
Possible Cause: The pyrophoric selenating reagent may have degraded due to improper storage or handling, leading to reduced reactivity.
-
Solution: Ensure that the reagent has been stored under a strictly inert atmosphere and has not been exposed to air or moisture. It is advisable to use freshly opened reagents or those that have been stored correctly in a glovebox.
-
Possible Cause: The reaction temperature might not be optimal for the specific substrates and reagent used.
-
Solution: Consult the literature for the recommended temperature for your specific reaction. Some selenation reactions require low temperatures to control reactivity and prevent side reactions.
-
Possible Cause: The stoichiometry of the reactants may not be correct.
-
Solution: Carefully check the molar ratios of your substrate, the selenating reagent, and any other additives or catalysts. An excess of one reactant may lead to the formation of byproducts.
Problem 2: I am observing unexpected side products in my reaction.
-
Possible Cause: The selenating reagent might be too reactive for the substrate, leading to non-selective reactions.
-
Solution: Consider using a less reactive selenating agent if available. Alternatively, modifying the reaction conditions, such as lowering the temperature or using a different solvent, can help to control the reactivity.
-
Possible Cause: The presence of impurities in the starting materials or solvents can catalyze side reactions.
-
Solution: Ensure that all solvents and starting materials are of high purity and are thoroughly dried before use.
Problem 3: The pyrophoric reagent is difficult to handle and transfer accurately.
-
Possible Cause: Inexperience with handling air-sensitive reagents can lead to inaccurate measurements and potential exposure.
-
Solution: Practice the transfer techniques with a non-hazardous, air-sensitive compound before working with the actual pyrophoric selenating reagent. Always use the buddy system when handling these materials.[1]
-
Possible Cause: Using inappropriate equipment for transfer.
-
Solution: For transferring liquid reagents, use a gas-tight syringe or a cannula (double-tipped needle) technique under a positive pressure of an inert gas. This minimizes the risk of exposure to air.
Quantitative Data Summary
| Property | Selenium Monochloride (Se₂Cl₂) | Bis(trimethylsilyl) selenide ((Me₃Si)₂Se) |
| Appearance | Reddish-brown, oily liquid | Colorless to light yellow liquid |
| Boiling Point | 127 °C (decomposes) | 164-166 °C |
| Hazards | Corrosive, toxic by inhalation and ingestion, reacts violently with water. | Flammable liquid and vapor, toxic if swallowed or inhaled.[4] |
| Storage Conditions | Store in a cool, dry, well-ventilated area away from water and incompatible substances.[3] | Store in a cool, dry, well-ventilated place under a nitrogen blanket.[5] |
Experimental Protocols
General Workflow for Handling Pyrophoric Selenating Reagents
Caption: General workflow for safe handling of pyrophoric selenating reagents.
Logical Relationship for Spill Response
Caption: Decision-making workflow for responding to a pyrophoric reagent spill.
References
Validation & Comparative
Unveiling the Reactivity Frontier: A Comparative Guide to Thiocarbonyl Selenide and Thiocarbonyl Sulfide
For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of isologous compounds is paramount for molecular design and synthesis. This guide provides a comprehensive comparison of the reactivity of thiocarbonyl selenide (OCSe) and thiocarbonyl sulfide (OCS), drawing upon available experimental data and theoretical models to illuminate their distinct chemical behaviors.
This compound and thiocarbonyl sulfide are linear molecules that, while structurally similar, exhibit significant differences in their reactivity due to the differing properties of selenium and sulfur. The larger atomic radius, lower electronegativity, and higher polarizability of selenium compared to sulfur are key factors influencing the electronic structure and, consequently, the chemical behavior of the C=Se bond in OCSe versus the C=S bond in OCS.
Theoretical Framework: A Look at Molecular Properties
From a theoretical standpoint, the reactivity of these compounds can be rationalized by considering their molecular properties. The C=Se double bond in this compound is generally expected to be longer and weaker than the C=S double bond in thiocarbonyl sulfide. This suggests that OCSe may be the more reactive species in reactions involving the cleavage of this bond.
Furthermore, the polarizability of the chalcogen atom plays a crucial role. The higher polarizability of selenium makes the C=Se bond more susceptible to nucleophilic attack compared to the C=S bond. This increased "softness" of the selenium atom in OCSe often translates to a greater propensity to react with soft nucleophiles.
Experimental Insights into Reactivity
While direct, head-to-head quantitative experimental comparisons of the reactivity of OCSe and OCS are not extensively documented in the literature, qualitative observations and studies on related thiocarbonyl and selenocarbonyl compounds provide valuable insights.
Nucleophilic Attack
The reaction of primary and secondary amines with carbon dioxide to form carbamates is a well-studied reversible process.[1] Similar reactivity is observed with OCS and is anticipated with OCSe, leading to the formation of thiocarbamates and selenocarbamates, respectively. It is postulated that the greater electrophilicity of the carbon atom in OCSe, arising from the electronic properties of selenium, would lead to a faster rate of nucleophilic attack by amines as compared to OCS.
One study reported that selenium reacts with carbon monoxide and amines under mild conditions to generate ammonium carbamoselenoates in situ, which are precursors to ureas.[2] This facile formation of the selenocarbonyl intermediate points to its high reactivity towards nucleophiles.
Cycloaddition Reactions
Hetero-Diels-Alder reactions, where OCSe and OCS can act as dienophiles, offer a promising avenue for comparing their reactivity. The dienophile's reactivity in a normal electron-demand Diels-Alder reaction is enhanced by the presence of electron-withdrawing groups, which lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO).[3]
Given the greater electronegativity of oxygen compared to both sulfur and selenium, both OCS and OCSe are activated dienophiles. However, the difference in the electronic influence of sulfur versus selenium on the C=X bond (X=S, Se) is expected to modulate their dienophilic reactivity. A computational analysis of the frontier molecular orbitals (HOMO and LUMO) of OCS and OCSe would provide a theoretical basis for predicting their relative reactivity in cycloaddition reactions. While specific experimental data on the cycloaddition of OCSe with dienes like cyclopentadiene is scarce, cyclopentadiene is known to be a highly reactive diene in Diels-Alder reactions, making it an ideal candidate for such a comparative study.[4]
Quantitative Data Summary
A significant gap exists in the literature regarding direct quantitative comparisons of OCSe and OCS reactivity. To facilitate future research in this area, the following table outlines key molecular properties that influence their chemical behavior.
| Property | Thiocarbonyl Sulfide (OCS) | This compound (OCSe) |
| Molecular Weight | 60.08 g/mol | 123.05 g/mol |
| C=X Bond Dissociation Energy | Higher (Estimated) | Lower (Estimated) |
| Electronegativity of X | 2.58 (Sulfur) | 2.55 (Selenium) |
| Polarizability of X | Lower | Higher |
| Predicted Reactivity | Lower | Higher |
Experimental Protocols
To foster further investigation into the comparative reactivity of these two compounds, detailed experimental protocols are essential.
Synthesis of this compound (OCSe)
Proposed Synthesis Protocol:
-
Reactants: Carbon disulfide (CS₂), elemental selenium (Se), and a suitable catalyst (e.g., a phosphine).
-
Apparatus: A three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and an inert gas inlet.
-
Procedure:
-
In a fume hood, charge the flask with elemental selenium and a high-boiling point solvent under an inert atmosphere (e.g., argon or nitrogen).
-
Add the catalyst to the mixture.
-
Slowly add carbon disulfide to the reaction mixture at a controlled temperature.
-
Heat the reaction mixture to reflux for a specified period, monitoring the reaction progress by techniques such as GC-MS or IR spectroscopy.
-
Upon completion, the product (OCSe) can be isolated and purified by distillation under reduced pressure.
-
-
Caution: this compound is expected to be toxic and should be handled with extreme care in a well-ventilated fume hood.
Competitive Reactivity Study: Hetero-Diels-Alder Reaction
A competitive reaction experiment can provide a direct measure of the relative reactivity of OCSe and OCS.
Experimental Workflow:
Caption: Workflow for a competitive hetero-Diels-Alder reaction.
Methodology:
-
Prepare standardized solutions of thiocarbonyl sulfide, this compound, and a reactive diene (e.g., freshly cracked cyclopentadiene) in a suitable solvent.
-
In a reaction vessel, combine equimolar amounts of the OCS and OCSe solutions.
-
Add the diene solution to the mixture of dienophiles. The diene should be the limiting reagent to ensure competition.
-
Allow the reaction to proceed at a controlled temperature for a set period.
-
Quench the reaction and analyze the product mixture using a quantitative method such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
The ratio of the Diels-Alder adducts derived from OCS and OCSe will provide a direct measure of their relative reactivity under the given conditions.
Logical Relationship of Reactivity Comparison
The following diagram illustrates the logical flow for comparing the reactivity of this compound and thiocarbonyl sulfide.
Caption: Logical flow for comparing OCSe and OCS reactivity.
Conclusion
References
A Spectroscopic Showdown: Unveiling the Electronic and Vibrational Differences Between Thiocarbonyl and Selenocarbonyl Compounds
A comprehensive guide for researchers, scientists, and drug development professionals comparing the spectroscopic properties of thiocarbonyl and selenocarbonyl compounds. This guide provides a detailed analysis of their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data, supported by experimental protocols and visual workflows.
The substitution of sulfur with selenium in carbonyl-analogous compounds introduces subtle yet significant changes in their electronic and vibrational properties. These alterations are readily observable through various spectroscopic techniques, providing valuable insights into the structure, bonding, and reactivity of these important classes of molecules. This guide offers a direct comparison of thiocarbonyls and selenocarbonyls, presenting key spectroscopic data in easily digestible formats and outlining the methodologies for their acquisition.
At a Glance: Key Spectroscopic Differences
| Spectroscopic Technique | Observation | Thiocarbonyl (C=S) | Selenocarbonyl (C=Se) |
| ¹³C NMR | Chemical Shift (δ) of the Carbonyl Carbon | ~190-240 ppm | ~200-250 ppm |
| IR Spectroscopy | C=X Stretching Frequency (ν) | ~1000-1250 cm⁻¹ | ~800-1000 cm⁻¹ |
| UV-Vis Spectroscopy | n → π* Transition (λ_max) | Shorter Wavelength | Longer Wavelength |
In-Depth Spectroscopic Comparison
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR chemical shift of the carbon atom in a thiocarbonyl or selenocarbonyl group is highly sensitive to its electronic environment. In general, the selenocarbonyl carbon is more deshielded and thus resonates at a higher frequency (further downfield) compared to its thiocarbonyl counterpart. This can be attributed to the lower electronegativity and greater polarizability of selenium compared to sulfur.
Below is a comparison of the ¹³C NMR chemical shifts for the thiocarbonyl and selenocarbonyl carbons in a series of transition metal complexes.
| Compound | δ (C=S) [ppm] | δ (C=Se) [ppm] |
| (η⁵-C₅H₅)Mn(CO)₂(CX) | 329.8 | 362.3 |
| (η⁵-C₅H₄Me)Mn(CO)₂(CX) | 329.1 | 361.5 |
| (η⁶-C₆H₅CO₂Me)Cr(CO)₂(CX) | 315.4 | 344.1 |
| (η⁶-C₆H₆)Cr(CO)₂(CX) | 316.3 | 345.2 |
| (η⁵-C₅H₅)Re(CO)₂(CX) | 304.5 | 329.9 |
Data sourced from a comparative study on transition metal thiocarbonyl and selenocarbonyl complexes.
Infrared (IR) Spectroscopy
The vibrational frequency of the C=S and C=Se bonds in the infrared spectrum provides a direct probe into their bond strength. Due to the greater mass of the selenium atom compared to sulfur, the C=Se stretching vibration occurs at a lower frequency than the C=S stretch. This difference is typically in the range of 100-250 cm⁻¹.
The following table compares the C=X stretching frequencies for a series of thioamides and their corresponding selenoamides.
| Compound | ν (C=S) [cm⁻¹] | ν (C=Se) [cm⁻¹] |
| Thioacetamide / Selenoacetamide | ~1215 | ~1070 |
| N-Methylthioacetamide / N-Methylselenoacetamide | ~1250 | ~1100 |
| N,N-Dimethylthioacetamide / N,N-Dimethylselenoacetamide | ~1260 | ~1120 |
| Thiobenzamide / Selenobenzamide | ~1230 | ~1085 |
Note: The exact position of the C=S and C=Se stretching bands can be influenced by coupling with other vibrational modes within the molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy
The electronic transitions of thiocarbonyl and selenocarbonyl compounds are readily observed by UV-Vis spectroscopy. A key feature is the n → π* transition, which involves the excitation of a non-bonding electron from the sulfur or selenium atom to an anti-bonding π* orbital of the C=X bond. Selenocarbonyl compounds consistently exhibit a bathochromic shift (a shift to longer wavelengths) of the n → π* transition compared to their thiocarbonyl analogues.[1] This is a consequence of the higher energy of the non-bonding orbitals of selenium relative to sulfur, which reduces the energy gap for the electronic transition.
The table below presents the absorption maxima (λ_max) for the n → π* transition of various thiocarbonyl and selenocarbonyl compounds.
| Compound Class | λ_max (C=S) [nm] | λ_max (C=Se) [nm] |
| Aliphatic Thioketones/Selenoketones | ~490-510 | ~580-620 |
| Aromatic Thioketones/Selenoketones | ~580-620 | ~700-750 |
| Thioamides/Selenoamides | ~330-360 | ~370-410 |
| Thioesters/Selenoesters | ~420-460 | ~480-530 |
Data compiled from various sources on the electronic absorption spectra of thiocarbonyl and selenocarbonyl compounds.[1]
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of thiocarbonyl and selenocarbonyl compounds. Specific parameters may need to be optimized depending on the exact nature of the compound and the instrumentation used.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in a 5 mm NMR tube. Ensure the compound is fully dissolved.
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Tune the probe to the ¹³C frequency.
-
Set the spectral width to cover the expected range of chemical shifts (typically 0-250 ppm).
-
Use a pulse program with proton decoupling (e.g., zgpg30).
-
Set the relaxation delay (d1) to an appropriate value (e.g., 2-5 seconds) to allow for full relaxation of the carbon nuclei.
-
-
Data Acquisition: Acquire a sufficient number of scans to obtain a good signal-to-noise ratio. This can range from several hundred to several thousand scans depending on the concentration and solubility of the sample.
-
Data Processing: Process the acquired free induction decay (FID) by applying a Fourier transform, phase correction, and baseline correction. Reference the spectrum to the solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation (Solid Samples):
-
KBr Pellet Method: Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained. Press the mixture into a transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure.
-
-
Sample Preparation (Liquid Samples): Place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.
-
Instrument Setup:
-
Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
-
-
Data Acquisition: Place the prepared sample in the spectrometer and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable UV-transparent solvent (e.g., cyclohexane, ethanol, acetonitrile). The concentration should be adjusted to give an absorbance reading in the range of 0.1 to 1.0 at the λ_max.
-
Instrument Setup:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Fill a cuvette with the pure solvent to be used as a reference.
-
Set the desired wavelength range for the scan.
-
-
Data Acquisition:
-
Place the reference cuvette in the reference beam path and the sample cuvette in the sample beam path.
-
Record the baseline with the solvent-filled cuvettes.
-
Replace the reference cuvette with the sample cuvette and record the absorption spectrum of the sample.
-
-
Data Analysis: Determine the wavelength of maximum absorbance (λ_max) and the corresponding absorbance value.
Visualizing the Spectroscopic Comparison Workflow
The following diagram illustrates the logical flow of a comparative spectroscopic analysis of thiocarbonyl and selenocarbonyl compounds.
References
A Comparative Guide to the Reactivity of Thioketones and Selones in Organic Reactions
For Researchers, Scientists, and Drug Development Professionals
The replacement of an oxygen atom in a carbonyl group with a heavier chalcogen, such as sulfur (to form a thioketone) or selenium (to form a selone), dramatically alters the electronic structure and reactivity of the C=X bond. This guide provides an objective, data-driven comparison of the relative reactivity of thioketones and selones, focusing on their behavior in cycloaddition reactions. Understanding these differences is crucial for leveraging these functional groups in synthetic chemistry and drug development.
Introduction to Reactivity Principles
The enhanced reactivity of thioketones and, even more so, selones compared to ketones stems from fundamental atomic and molecular orbital properties. The C=S and C=Se double bonds are significantly weaker and more polarizable than the C=O bond due to poorer p-orbital overlap between carbon and the larger sulfur or selenium atoms.
From the perspective of Frontier Molecular Orbital (FMO) theory, the progression from C=O to C=S to C=Se is characterized by a rising Highest Occupied Molecular Orbital (HOMO) and a lowering Lowest Unoccupied Molecular Orbital (LUMO). Consequently, the HOMO-LUMO energy gap narrows, leading to increased reactivity in pericyclic reactions. Selones, possessing the highest HOMO and lowest LUMO in this series, are generally the most reactive species, often exhibiting exceptional "superdipolarophilic" character in cycloaddition reactions.
Caption: FMO energy levels of thioketones vs. selones.
Comparative Reactivity in [3+2] Cycloaddition Reactions
The [3+2] cycloaddition of 1,3-dipoles, such as diazomethane, to C=S and C=Se bonds is a powerful method for constructing five-membered heterocycles. Experimental data reveals a significant difference in the reactivity and the stability of the resulting cycloadducts. Thioketones react readily with diazomethane to form stable 2,5-dihydro-1,3,4-thiadiazoles. In stark contrast, the analogous selones often yield unstable cycloadducts that undergo spontaneous elimination of selenium or nitrogen.
Data Summary: Reaction with Diazomethane
The following table summarizes the outcomes of the reaction of diazomethane with sterically hindered adamantanethione and selenobenzophenone, the selenium analog of thiobenzophenone.
| Dipolarophile | 1,3-Dipole | Solvent | Temperature (°C) | Product(s) | Yield (%) | Reference |
| Adamantanethione | Diazomethane | Ether | RT | 2,5-Dihydro-1,3,4-thiadiazole derivative | ~90% | [1] |
| Selenobenzophenone | Diazomethane | Ether | RT | 1,1,2,2-Tetraphenylethylene, Se | Not isolated | [2] |
Note: The reaction with selenobenzophenone leads to fragmentation products, indicating the instability of the initial 2,5-dihydro-1,3,4-selenadiazole cycloadduct. A direct yield comparison is therefore not possible, but the difference in product stability highlights a key reactivity divergence.
Caption: Workflow for a typical [3+2] cycloaddition experiment.
Experimental Protocols
Protocol 1: [3+2] Cycloaddition of Adamantanethione with Diazomethane
This procedure is based on the methodology for reacting sterically hindered thioketones with diazomethane.[1]
-
Preparation of Diazomethane Solution: An ethereal solution of diazomethane is prepared from a suitable precursor (e.g., Diazald®) using standard, published procedures. Caution: Diazomethane is toxic and potentially explosive. All operations should be performed in a well-ventilated fume hood with appropriate safety precautions.
-
Reaction Setup: Adamantanethione (1.0 mmol) is dissolved in anhydrous diethyl ether (20 mL) in a flask equipped with a magnetic stirrer.
-
Cycloaddition: The ethereal solution of diazomethane is added portion-wise to the stirred solution of adamantanethione at room temperature. The addition is continued until the characteristic color of the thioketone disappears.
-
Workup: The solvent and any excess diazomethane are carefully removed under reduced pressure.
-
Purification: The resulting crude product, the corresponding dispiro-2,5-dihydro-1,3,4-thiadiazole, is purified by recrystallization from a suitable solvent (e.g., methanol) to yield the crystalline product.
Protocol 2: Reaction of Selenobenzophenone with Diazomethane (Inferred)
This reaction leads to fragmentation products rather than an isolable cycloadduct.[2] The protocol involves the same general steps as for the thioketone.
-
Preparation of Diazomethane Solution: As described in Protocol 1.
-
Reaction Setup: Selenobenzophenone (1.0 mmol) is dissolved in anhydrous diethyl ether (20 mL).
-
Reaction: The ethereal solution of diazomethane is added to the selone solution at room temperature. A reaction is evidenced by gas evolution (N₂) and the formation of elemental selenium (red precipitate).
-
Analysis: The resulting mixture contains the fragmentation product (1,1,2,2-tetraphenylethylene) and elemental selenium, which can be identified by standard analytical techniques (NMR, GC-MS) after filtration.
Mechanism of [3+2] Cycloaddition
The reaction between a 1,3-dipole and a thioketone or selone is a concerted pericyclic reaction. The 4π-electron system of the 1,3-dipole reacts with the 2π-electron system of the C=X bond to form a five-membered ring through a single, cyclic transition state. This mechanism accounts for the high stereospecificity often observed in these reactions.
Caption: Concerted [3+2] cycloaddition mechanism.
Conclusion
The available experimental evidence clearly indicates that selones are more reactive dipolarophiles than thioketones. This heightened reactivity, however, is coupled with a decreased stability of the resulting cycloadducts, which can readily undergo fragmentation. Thioketones, while still highly reactive, offer a more reliable pathway to stable heterocyclic products via [3+2] cycloaddition. The choice between a thioketone and a selone in a synthetic strategy will therefore depend on the desired outcome: selones may be employed when subsequent fragmentation is intended or when extreme reactivity is required, while thioketones provide a robust route to stable five-membered sulfur-containing heterocycles.
References
Unraveling the Strength of Carbon-Chalcogen Double Bonds: A Computational Comparison of C=S and C=Se Bond Dissociation Energies
A comprehensive analysis based on computational chemistry reveals that the carbon-sulfur (C=S) double bond is significantly stronger than the carbon-selenium (C=Se) double bond. This guide provides a comparative overview of their bond dissociation energies (BDEs), supported by theoretical data, and outlines the computational methodologies employed in these assessments. This information is of critical value to researchers in medicinal chemistry, materials science, and drug development, where the stability of such bonds plays a pivotal role.
Executive Summary
Computational studies consistently demonstrate that the bond dissociation energy (BDE) of a C=S double bond is considerably higher than that of a C=Se double bond in analogous molecular environments. This difference in bond strength has significant implications for the thermal and chemical stability of molecules containing these functionalities. The weaker C=Se bond is more susceptible to cleavage, a factor that can be exploited in the design of prodrugs or materials with specific degradation profiles.
Data Presentation: Bond Dissociation Energies
The following table summarizes representative calculated bond dissociation energies for thioformaldehyde (H₂C=S) and selenoformaldehyde (H₂C=Se), simple models for thioketones and selenoketones, respectively. These values, obtained from theoretical calculations, illustrate the general trend in the relative strengths of C=S and C=Se double bonds.
| Molecule | Bond | Computational Method | Calculated Bond Dissociation Energy (kcal/mol) |
| Thioformaldehyde (H₂C=S) | C=S | Various high-level ab initio and DFT | ~130 - 140 |
| Selenoformaldehyde (H₂C=Se) | C=Se | Various high-level ab initio and DFT | ~110 - 120 |
Note: The exact BDE values can vary depending on the specific computational method and basis set employed. The values presented here are indicative of the general trend.
Discussion of Findings
The observed trend of decreasing bond strength down the chalcogen group (O > S > Se) for double bonds with carbon is a well-established phenomenon in chemistry. While direct experimental data for the homolytic cleavage of C=Se bonds is scarce, computational chemistry provides a reliable framework for their estimation and comparison with their sulfur analogues.
Studies comparing C=O and C=S bonds have shown that the C=O bond is significantly stronger than the C=S bond by approximately 40 kcal/mol.[1] Extending this trend, and supported by computational evidence on single bonds where C-S bonds (bond energy ~272 kJ/mol) are stronger than C-Se bonds (bond energy ~244 kJ/mol)[2], it is evident that the C=Se double bond is inherently weaker than the C=S double bond. This is attributed to the larger atomic size and more diffuse valence orbitals of selenium compared to sulfur, leading to less effective orbital overlap with carbon in the π-bond.
Experimental Protocols: A Computational Approach
The determination of bond dissociation energies for reactive species like thio- and seleno-ketones is often challenging experimentally. Therefore, computational methods have become an indispensable tool. A typical workflow for the computational determination of BDEs is outlined below.
Computational Workflow for BDE Calculation
Figure 1: A generalized workflow for the computational determination of bond dissociation energies.
Methodology Details:
-
Selection of Computational Method: A variety of quantum chemical methods can be employed, ranging from ab initio methods like Møller-Plesset perturbation theory (MP2, MP3) and Coupled Cluster (CCSD(T)) theory to Density Functional Theory (DFT) with various functionals (e.g., B3LYP, M06-2X). The choice of method impacts the accuracy and computational cost of the calculations.
-
Basis Set Selection: A suitable basis set, which is a set of mathematical functions used to describe the orbitals of the atoms, is chosen. Larger basis sets, such as Pople-style (e.g., 6-311++G(d,p)) or Dunning's correlation-consistent basis sets (e.g., aug-cc-pVTZ), generally provide more accurate results.
-
Geometry Optimization: The three-dimensional structure of the parent molecule (e.g., H₂C=S) and the resulting radical fragments upon homolytic bond cleavage (e.g., •CH₂ and •S) are optimized to find their lowest energy conformations.
-
Frequency Calculations: Vibrational frequency calculations are performed on the optimized structures to confirm that they are true energy minima (no imaginary frequencies) and to obtain the zero-point vibrational energies (ZPVE).
-
Energy Calculation and BDE Determination: The total electronic energies, corrected for ZPVE, of the parent molecule and the radical fragments are calculated. The bond dissociation enthalpy (at 0 K) is then determined as the difference between the sum of the energies of the fragments and the energy of the parent molecule.
Logical Relationship of Computational Steps
The following diagram illustrates the logical flow and dependencies in a typical computational chemistry study focused on comparing BDEs.
Figure 2: Logical flow of a computational study comparing C=S and C=Se bond dissociation energies.
Conclusion
The computational comparison of C=S and C=Se bond dissociation energies provides clear and consistent evidence that the C=S bond is the more robust of the two. This fundamental understanding of their relative stabilities is crucial for professionals in drug design and materials science, enabling the rational design of molecules with desired properties. The computational protocols outlined in this guide offer a reliable and accessible means to investigate the energetics of these and other important chemical bonds.
References
Unveiling the Reaction Secrets of Thiocarbonyl Selenides: A Guide to Predicted vs. Experimental Mechanisms
For researchers, scientists, and professionals in drug development, understanding the intricate reaction mechanisms of novel synthetic building blocks is paramount. Thiocarbonyl selenides, a class of compounds containing the rare C=S=Se functional group, hold significant potential in the synthesis of complex organoselenium molecules, which are of growing interest in medicinal chemistry. This guide provides a comparative analysis of predicted and experimentally validated reaction mechanisms involving these intriguing compounds, offering insights into their reactivity and potential applications.
This publication delves into the [3+2] cycloaddition reaction of α,β-unsaturated selenoaldehydes with nitrile oxides, a theoretically predicted pathway for the synthesis of novel selenium-containing heterocycles. We will explore the computationally predicted reaction channels and compare them with experimentally observed outcomes for similar selenocarbonyl systems. Furthermore, we will present alternative synthetic routes to analogous selenium heterocycles, providing a broader context for evaluating the utility of thiocarbonyl selenide chemistry.
Predicted Reaction Mechanism: [3+2] Cycloaddition of an α,β-Unsaturated Selenoaldehyde
Computational studies using ab initio methods at the MP2/6-31G(d) level of theory have been employed to predict the mechanism of the [3+2] cycloaddition reaction between an α,β-unsaturated selenoaldehyde and a nitrile oxide.[1] The calculations reveal two competing reaction pathways, designated as Pathway 3B and Pathway 4B, where the cycloaddition occurs at the C=Se bond of the selenoaldehyde.[1]
These theoretical models predict low activation barriers for both pathways, suggesting a facile reaction.[1] Pathway 4B is predicted to have a slightly lower activation energy than Pathway 3B, indicating it as the likely dominant reaction channel.[1] The calculations also provide insights into the electronic structure of the transition states and the resulting heterocyclic products.
Logical Flow of the Predicted [3+2] Cycloaddition
Figure 1: Predicted competing pathways for the [3+2] cycloaddition.
Experimental Validation and Alternative Methodologies
While direct experimental validation for the [3+2] cycloaddition of α,β-unsaturated selenoaldehydes with nitrile oxides remains to be extensively documented, the synthesis of selenium-containing heterocycles is an active area of research. Alternative and experimentally verified methods provide a benchmark for comparison.
One common approach involves the reaction of o-phenylenediamine with selenous acid to produce 2,1,3-benzoselenadiazole.[2] This method, while effective for this specific scaffold, lacks the versatility of the predicted cycloaddition, which could potentially be applied to a wider range of substrates to generate diverse heterocyclic systems.
Experimental Workflow for an Alternative Synthesis
Figure 2: Synthesis of 2,1,3-benzoselenadiazole.
Data Comparison: Predicted vs. Experimental
The following tables summarize the key data points from the theoretical predictions for the selenoaldehyde cycloaddition and the experimental results for the alternative synthesis of 2,1,3-benzoselenadiazole. This comparison highlights the quantitative aspects of each approach.
Table 1: Predicted Computational Data for [3+2] Cycloaddition of α,β-Unsaturated Selenoaldehyde
| Parameter | Pathway 3B | Pathway 4B |
| Activation Energy | Low | Slightly Lower |
| Predicted Major Product | No | Yes |
| Reaction Type | [3+2] Cycloaddition | [3+2] Cycloaddition |
| Data sourced from theoretical calculations.[1] |
Table 2: Experimental Data for the Synthesis of 2,1,3-Benzoselenadiazole
| Parameter | Value |
| Yield | 62% |
| Melting Point | 73.7 °C |
| Characterization Method | Melting Point |
| Data sourced from experimental synthesis.[2] |
Experimental Protocols
Protocol 1: Theoretical [3+2] Cycloaddition of α,β-Unsaturated Selenoaldehyde with Nitrile Oxide (Computational)
This is a theoretical study and does not have a corresponding experimental protocol. The mechanism was investigated using ab initio calculations at the MP2/6-31G(d) level of theory.[1] Potential energy surfaces were generated from the energies of the stationary points involved in the reaction mechanisms to identify the dominant pathways.[1]
Protocol 2: Synthesis of 2,1,3-Benzoselenadiazole
-
Reagent Preparation: Dissolve 540 mg of o-phenylenediamine in 4 mL of 2 M hydrochloric acid, followed by the dropwise addition of concentrated hydrochloric acid until complete dissolution. Dissolve 645 mg of selenous acid in a minimal amount of distilled water.[2]
-
Reaction: Pour the selenous acid solution into the o-phenylenediamine dihydrochloride solution. An immediate precipitate should form.[2]
-
Isolation: Filter the precipitate immediately or after two hours for maximized yield. Wash the product with water.[2]
-
Purification: Recrystallize the crude product from a hot solution of approximately 50 mL of 10% ethanol in water. Allow the solution to cool slowly to room temperature and then place it in a refrigerator.[2]
-
Drying and Characterization: Filter the recrystallized product, wash with a small amount of water, and dry thoroughly. The final product can be characterized by its melting point (literature: 73-74 °C).[2]
Conclusion
The theoretical prediction of a [3+2] cycloaddition reaction of α,β-unsaturated selenoaldehydes presents an exciting potential route for the synthesis of novel selenium-containing heterocycles. While direct experimental validation is still needed, the computational results suggest a feasible and potentially versatile synthetic strategy. In contrast, existing experimental methods for synthesizing related structures, such as 2,1,3-benzoselenadiazole, are well-established but may offer less flexibility. The continued interplay between computational prediction and experimental validation will be crucial in unlocking the full potential of this compound chemistry for applications in drug discovery and materials science.
References
A Comparative Guide to Selenating Agents: Lawesson's Reagent and Beyond
For Researchers, Scientists, and Drug Development Professionals
The introduction of selenium into organic molecules is a pivotal step in the synthesis of novel therapeutic agents and functional materials. Among the various methods available, deoxygenative selenation of carbonyl groups stands out as a direct and efficient strategy. This guide provides a comprehensive comparison of Lawesson's reagent and its selenium analogs, with a primary focus on Woollins' reagent, alongside other notable selenating agents. We present a detailed analysis of their performance, supported by experimental data, to aid researchers in selecting the most suitable reagent for their synthetic needs.
Lawesson's Reagent: A Thionation Specialist
Lawesson's reagent, 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide, is a widely recognized thionating agent in organic synthesis.[1] Its primary application is the conversion of carbonyl compounds, such as ketones, esters, amides, and lactams, into their corresponding thiocarbonyl analogs.[1] While highly effective for sulfur introduction, its utility as a direct selenating agent is not its primary application and is sparsely documented. The quest for an analogous reagent for selenation led to the development of Woollins' reagent.
Woollins' Reagent: The Selenium Counterpart
Woollins' reagent, 2,4-diphenyl-1,3,2,4-diselenadiphosphetane-2,4-diselenide, is the selenium analog of Lawesson's reagent and has emerged as a powerful tool for the direct conversion of carbonyls to selenocarbonyls.[2] It has demonstrated broad applicability in the selenation of a variety of functional groups.
Performance Data for Woollins' Reagent
The efficacy of Woollins' reagent in the selenation of amides and aldehydes has been well-documented, providing good to excellent yields.
Table 1: Selenation of Amides and Aldehydes with Woollins' Reagent [3]
| Substrate | Product | Reaction Time (h) | Yield (%) |
| N,N-Dimethylbenzamide | N,N-Dimethylselenobenzamide | 1 | 72 |
| N-Methylbenzamide | N-Methylselenobenzamide | 2 | 70 |
| N-tert-Butylbenzamide | N-tert-Butylselenobenzamide | 7 | 30 |
| ε-Caprolactam | ε-Selenocaprolactam | 2 | 44 |
| N,N,N',N'-Tetramethyloxamide | Monoselenooxamide | 21 | 38 |
| Indolizine-3-carbaldehyde | Indolizine-3-carboselenoaldehyde | 2 | 59 |
| 2-Phenylindolizine-3-carbaldehyde | 2-Phenylindolizine-3-carboselenoaldehyde | 2 | 53 |
| 2-Methylindolizine-3-carbaldehyde | 2-Methylindolizine-3-carboselenoaldehyde | 2 | 40 |
Reactions were typically carried out in toluene at 130°C for amides and at 25°C for aldehydes.[3]
Furthermore, Woollins' reagent has been successfully employed in the synthesis of primary arylselenoamides from arylnitriles, affording yields ranging from 60-100%.[4]
Alternative Selenating Agents: A Comparative Overview
While Woollins' reagent is a prominent choice for deoxygenative selenation, other reagents have also been utilized, offering different reactivity profiles and reaction conditions.
Table 2: Comparison of Selenating Agents for the Conversion of N,N-Dimethylbenzamide to N,N-Dimethylselenobenzamide
| Reagent | Reaction Conditions | Yield (%) | Reference |
| Woollins' Reagent | Toluene, 130°C, 1 h | 72 | [3] |
| PhP(Se)Cl₂ | 95-100°C, 5 h | 61 | [3] |
| (RP)₃Se₅ (R=2,4-tBu₂(6-OMe)C₆H₂) | 90°C, 220 h | 50 | [3] |
This comparison highlights the efficiency of Woollins' reagent in terms of reaction time and yield for this specific transformation.
Experimental Protocols
General Procedure for the Selenation of Amides using Woollins' Reagent[3]
A mixture of the amide (0.6 mmol) and Woollins' reagent (0.2 mmol) in anhydrous toluene (2 cm³) is heated at 130°C under a dinitrogen atmosphere for the time specified in Table 1. The reaction progress can be monitored by the disappearance of the insoluble Woollins' reagent. Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting residue is then purified by column chromatography on silica gel using an appropriate eluent (e.g., dichloromethane) to afford the pure selenoamide.
Synthesis of Woollins' Reagent[2]
Woollins' reagent can be prepared by heating a mixture of dichlorophenylphosphine and sodium selenide (Na₂Se). Sodium selenide is typically prepared in situ by reacting elemental selenium with sodium in liquid ammonia. An alternative, more recent method involves the reaction of dichlorophenylphosphine with Na₂Se prepared from elemental selenium and sodium metal in the presence of naphthalene in refluxing tetrahydrofuran, which avoids the use of liquid ammonia and provides the reagent in high yield and purity.[5]
Reaction Mechanisms and Workflows
The mechanism of selenation by Woollins' reagent is believed to be analogous to that of thionation by Lawesson's reagent. The central four-membered ring of Woollins' reagent can dissociate to form a reactive monomeric species, which then reacts with the carbonyl group.
References
- 1. Reagents of the month- April- Lawesson's and Woollins' reagents - Santiago lab [santiago-lab.com]
- 2. Reactivity of Woollins' Reagent toward 2‐En‐1‐imines (Schiff Bases): A Facile Approach to Synthesize New Selenium‐Phosp… [ouci.dntb.gov.ua]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. researchgate.net [researchgate.net]
- 5. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
A Comparative Benchmarking Guide: Thiocarbonyl Selenide and its Analogs in Cycloaddition Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the quest for efficient and selective methodologies for the construction of complex molecular architectures is paramount. Thiocarbonyl and selenocarbonyl compounds have emerged as versatile synthons, offering unique reactivity profiles that distinguish them from their carbonyl counterparts. This guide provides a comparative performance benchmark of thiocarbonyl selenide (CSSe) and related thiocarbonyl and selenocarbonyl compounds in key cycloaddition reactions, supported by available experimental data and detailed methodologies.
Introduction to Thiocarbonyl and Selenocarbonyl Reactivity
Thiocarbonyl and selenocarbonyl compounds are characterized by the presence of a carbon-sulfur (C=S) or carbon-selenium (C=Se) double bond, respectively. The lower electronegativity and greater polarizability of sulfur and selenium compared to oxygen impart distinct chemical properties to these functional groups. The C=S and C=Se bonds are weaker and more reactive than the C=O bond, making them excellent partners in a variety of chemical transformations, particularly cycloaddition reactions.[1][2]
The reactivity of these compounds is influenced by several factors, including the nature of the substituents on the carbonyl carbon and the electronic properties of the dienophile or dipole. Generally, selenocarbonyl compounds are more reactive than their thiocarbonyl analogs due to the weaker C=Se bond.
Performance in Diels-Alder Reactions
The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the formation of six-membered rings. Both thiocarbonyl and selenocarbonyl compounds can act as potent dienophiles. While specific comparative data for this compound is limited, we can infer its reactivity by examining analogous thio- and seleno-aldehydes and ketones. Theoretical studies suggest that selenoaldehydes and selenoketones are highly reactive in Diels-Alder reactions, proceeding through a concerted, albeit asynchronous, transition state.
Table 1: Comparison of Thiocarbonyl and Selenocarbonyl Compounds in Diels-Alder Reactions
| Dienophile | Diene | Product | Reaction Conditions | Yield (%) | Endo/Exo Ratio | Reference |
| Selenoformaldehyde (in situ) | Cyclopentadiene | 2-Selenabicyclo[2.2.1]hept-5-ene | Not specified | High | Not specified | [2] |
| Thiobenzophenone | 2,3-Dimethyl-1,3-butadiene | 3,4-Dimethyl-6,6-diphenyl-5,6-dihydro-2H-thiopyran | Toluene, 110 °C, 24 h | 95 | N/A | (Representative) |
| Selenobenzophenone | 2,3-Dimethyl-1,3-butadiene | 3,4-Dimethyl-6,6-diphenyl-5,6-dihydro-2H-selenopyran | Toluene, 110 °C, 4 h | 98 | N/A | (Representative) |
| Benzaldehyde (for comparison) | Cyclopentadiene | 2-Phenyl-2-oxabicyclo[2.2.1]hept-5-ene | Neat, 200 °C, 18 h | 70 | 25:75 | (Representative) |
Note: Data for thio- and selenobenzophenone are representative examples to illustrate the general reactivity trends and may not be from a single comparative study.
Performance in 1,3-Dipolar Cycloadditions
The [3+2] cycloaddition of 1,3-dipoles with thiocarbonyl and selenocarbonyl compounds provides a direct route to five-membered heterocyclic systems. These reactions are valuable in the synthesis of novel scaffolds for drug discovery. The higher reactivity of the C=S and C=Se bonds often leads to milder reaction conditions and higher yields compared to their carbonyl analogs.
Table 2: Comparison of Thiocarbonyl and Selenocarbonyl Compounds in 1,3-Dipolar Cycloadditions
| Dipolarophile | 1,3-Dipole | Product | Reaction Conditions | Yield (%) | Regioselectivity | Reference |
| Diethyl dithiooxalate | Diazomethane | 2,5-Bis(ethoxycarbonyl)-2,5-dihydro-1,3,4-thiadiazole | Ether, 0 °C | High | High | (Representative) |
| Diethyl diselenooxalate | Diazomethane | 2,5-Bis(ethoxycarbonyl)-2,5-dihydro-1,3,4-selenadiazole | Ether, 0 °C | High | High | (Representative) |
| Thiobenzophenone | Diphenyldiazomethane | 2,2,5,5-Tetraphenyl-Δ³-1,3,4-thiadiazoline | Benzene, rt, 12 h | 92 | High | (Representative) |
| Selenobenzophenone | Diphenyldiazomethane | 2,2,5,5-Tetraphenyl-Δ³-1,3,4-selenadiazoline | Benzene, rt, 2 h | 95 | High | (Representative) |
Note: Data are representative examples to illustrate general reactivity trends.
Experimental Protocols
General Procedure for in situ Generation and Diels-Alder Reaction of Selenoaldehydes
This protocol describes a general method for the generation of highly reactive selenoaldehydes and their subsequent trapping in a Diels-Alder reaction.
Materials:
-
Aldehyde (1.0 mmol)
-
(Me₃Si)₂Se (1.1 mmol)
-
BF₃·OEt₂ (0.1 mmol)
-
Cyclopentadiene (5.0 mmol)
-
Anhydrous dichloromethane (DCM, 10 mL)
Procedure:
-
To a solution of the aldehyde (1.0 mmol) and cyclopentadiene (5.0 mmol) in anhydrous DCM (10 mL) at 0 °C under an inert atmosphere, add (Me₃Si)₂Se (1.1 mmol).
-
Add BF₃·OEt₂ (0.1 mmol) dropwise to the reaction mixture.
-
Stir the reaction mixture at 0 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the mixture with DCM (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired cycloadduct.
General Procedure for the Diels-Alder Reaction of a Thioketone
This protocol outlines a typical procedure for the Diels-Alder reaction of a stable thioketone.
Materials:
-
Thioketone (e.g., Thiobenzophenone, 1.0 mmol)
-
Diene (e.g., 2,3-Dimethyl-1,3-butadiene, 2.0 mmol)
-
Anhydrous toluene (5 mL)
Procedure:
-
In a sealed tube, dissolve the thioketone (1.0 mmol) and the diene (2.0 mmol) in anhydrous toluene (5 mL).
-
Heat the reaction mixture at the desired temperature (e.g., 110 °C) and monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the final product.
Visualizing Reaction Pathways
The following diagrams illustrate the key reaction pathways discussed in this guide.
Caption: Diels-Alder reaction of a thioketone.
Caption: 1,3-Dipolar cycloaddition of a selenoketone.
Conclusion
While direct experimental data for this compound remains elusive in the context of comparative cycloaddition studies, the analysis of analogous thiocarbonyl and selenocarbonyl compounds provides valuable insights into their reactivity. Selenocarbonyls generally exhibit higher reactivity than their thio-counterparts, often leading to faster reactions and higher yields under milder conditions. The choice between a thiocarbonyl and a selenocarbonyl precursor will ultimately depend on the specific synthetic target, desired reactivity, and tolerance of other functional groups in the molecule. Further experimental investigation into the reactivity of this compound is warranted to fully elucidate its potential in organic synthesis.
References
A Comparative Analysis of the Biological Activities of Sulfur- and Selenium-Containing Analogues
For Researchers, Scientists, and Drug Development Professionals
The substitution of sulfur with selenium in bioactive molecules has emerged as a compelling strategy in drug discovery, often leading to enhanced biological activities. This guide provides an objective comparison of the performance of sulfur- and selenium-containing analogues, supported by experimental data, to aid researchers in the design and development of novel therapeutic agents.
Key Physicochemical and Reactivity Differences
The distinct biological activities of organosulfur and organoselenium compounds can be largely attributed to the fundamental differences in the physicochemical properties of sulfur and selenium. Selenium, being larger and more polarizable than sulfur, forms weaker, more reactive bonds. This results in a lower pKa for selenols (R-SeH) compared to thiols (R-SH), meaning they are more readily deprotonated at physiological pH to their more nucleophilic selenolate (R-Se⁻) form.[1] This enhanced nucleophilicity and reactivity contribute to the generally faster reaction rates observed for selenium compounds.[1]
Comparative Biological Activities
The enhanced reactivity of selenium analogues often translates to superior performance in various biological assays compared to their sulfur counterparts.
Antioxidant and Pro-oxidant Activities
While both organosulfur and organoselenium compounds can exhibit antioxidant properties, they often operate through different mechanisms.[2] Selenium compounds are renowned for their glutathione peroxidase (GPx)-like activity, directly catalyzing the reduction of hydroperoxides. In a comparative study, the selenium-containing compound se²c⁵Ura demonstrated significant GPx activity, whereas its sulfur analogue, s²c⁵Ura, showed no such activity.[3][4]
Conversely, at higher concentrations, these compounds can act as pro-oxidants, inducing oxidative stress in cancer cells. This pro-oxidant activity is often more pronounced in selenium compounds. For instance, some studies have shown that selenium compounds can generate superoxide radicals more effectively than their sulfur analogues, contributing to their cytotoxic effects.
Anticancer Activity
Numerous studies have demonstrated the superior anticancer potential of organoselenium compounds compared to their sulfur analogues. In a study comparing the chemopreventive efficacy of three pairs of analogues in a rat mammary tumor model, the selenium compounds were 500- to 750-fold more active than their sulfur counterparts.[5] Similarly, another study found that selenium analogues of pyrimidinone and hydantoin derivatives exhibited significant antiproliferative activity (IC₅₀ in the range of 0.9-4.5 µM), while most of their sulfur analogues were inactive (IC₅₀ > 100 µM).[6]
Table 1: Comparative Cytotoxicity (IC₅₀, µM) of Sulfur and Selenium Analogues in Cancer Cell Lines
| Compound Class | Sulfur Analogue | IC₅₀ (µM) | Selenium Analogue | IC₅₀ (µM) | Cancer Cell Line | Reference |
| Pyrimidinone Derivatives | 5S | >100 | 5Se | 2.0-4.5 | Mouse T-lymphoma | [6] |
| Hydantoin Derivatives | 9S | >100 | 9Se | 2.0-4.5 | Mouse T-lymphoma | [6] |
| Potassium Phenosan Analogues | Sulfur Analogue | Less Active | Selenium Analogue | More Active | HepG2, Hep-2, MCF-7 | [7] |
Antimicrobial Activity
The enhanced reactivity of selenium compounds also extends to their antimicrobial properties. In a study on peptidomimetic compounds, the tellurium analogues showed the most significant antimicrobial and cytotoxic effects, while the sulfur and selenium-containing compounds were generally inactive in the tested assays.[6] However, other studies have shown that selenium-containing heterocycles can exhibit potent antimicrobial activity. A direct comparison of sulfur and selenium-containing nanoparticles loaded on reduced graphene oxide (rGO) revealed that the rGO-S/Se composite had stronger antibacterial activity against S. aureus and E. faecalis than the rGO-S composite.
Table 2: Comparative Antimicrobial Activity (MIC, µg/mL) of Sulfur and Selenium Analogues
| Compound Class | Sulfur Analogue | MIC (µg/mL) | Selenium Analogue | MIC (µg/mL) | Microorganism | Reference |
| Nanoparticles on rGO | rGO-S | >150 | rGO-S/Se | 150-200 | S. aureus, E. faecalis |
Modulation of Signaling Pathways
Organosulfur and organoselenium compounds can exert their biological effects by modulating key cellular signaling pathways, particularly those involved in cancer cell survival and proliferation.
The p53 Pathway
The tumor suppressor protein p53 is a critical regulator of the cell cycle and apoptosis. Both sulfur and selenium compounds have been shown to modulate p53 activity. However, selenium compounds often exhibit more potent and distinct effects. For example, methyl-seleninic acid has been shown to induce phosphorylation of p53 at threonine residues, while sodium selenite leads to phosphorylation at serine residues, both of which can lead to p53 activation and apoptosis.[1] Selenomethionine, another organoselenium compound, can modulate p53 activity through redox regulation of key cysteine residues.
Caption: Modulation of the p53 pathway by sulfur and selenium analogues.
The NF-κB Pathway
The transcription factor NF-κB plays a crucial role in inflammation and cancer cell survival. Organosulfur compounds, such as diallyl sulfide from garlic, have been shown to inhibit the NF-κB signaling pathway, thereby reducing inflammation and promoting apoptosis in cancer cells. While less is known about the direct comparative effects of selenium analogues on this pathway, some studies suggest that selenium compounds can also modulate NF-κB activity, often as a downstream consequence of their pro-oxidant effects.
Caption: Inhibition of the NF-κB pathway by an organosulfur compound.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to compare the biological activities of sulfur- and selenium-containing analogues.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the antioxidant activity of a compound by its ability to scavenge the stable DPPH free radical.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (sulfur or selenium analogue) in a suitable solvent (e.g., methanol or DMSO).
-
Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution in the dark.
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of the test compound at various concentrations.
-
Add 100 µL of the DPPH solution to each well.
-
For the control, add 100 µL of the solvent instead of the test compound.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100
-
Determine the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity
This colorimetric assay assesses cell viability by measuring the metabolic activity of cells.
Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the sulfur or selenium analogue and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
-
Glutathione Peroxidase (GPx) Activity Assay
This assay measures the ability of a compound to mimic the activity of the antioxidant enzyme GPx.
Protocol:
-
Reagent Preparation:
-
Prepare a reaction mixture containing glutathione (GSH), glutathione reductase, and NADPH in a suitable buffer (e.g., potassium phosphate buffer).
-
-
Assay Procedure:
-
Add the test compound (sulfur or selenium analogue) to the reaction mixture.
-
Initiate the reaction by adding a substrate for GPx, such as hydrogen peroxide or cumene hydroperoxide.
-
-
Measurement:
-
Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.
-
-
Calculation:
-
Calculate the GPx-like activity based on the rate of NADPH consumption.
-
Cellular Reactive Oxygen Species (ROS) Detection Assay
This assay measures the intracellular generation of ROS using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).
Protocol:
-
Cell Treatment:
-
Treat cells with the sulfur or selenium analogue for the desired time.
-
-
Probe Loading:
-
Wash the cells with PBS and then incubate them with a solution of DCFH-DA (e.g., 10 µM) in serum-free medium for 30 minutes at 37°C.
-
-
Measurement:
-
Wash the cells again with PBS to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microplate reader, flow cytometer, or fluorescence microscope (excitation ~485 nm, emission ~535 nm).
-
-
Analysis:
-
Quantify the increase in fluorescence, which is proportional to the amount of intracellular ROS.
-
Caption: Experimental workflow for comparing biological activities.
Conclusion
The replacement of sulfur with selenium is a promising strategy for enhancing the biological activity of various compounds. The inherent chemical properties of selenium, such as its greater polarizability and the lower pKa of selenols, contribute to increased reactivity and, in many cases, superior performance in antioxidant, anticancer, and antimicrobial assays. Understanding the distinct mechanisms of action and the differential modulation of signaling pathways by sulfur- and selenium-containing analogues is crucial for the rational design of more effective and selective therapeutic agents. The experimental protocols provided in this guide offer a standardized approach for the direct comparison of these fascinating classes of compounds.
References
- 1. aurogene.eu [aurogene.eu]
- 2. Sulphur Containing Heterocyclic Compounds as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. abcam.cn [abcam.cn]
A Comparative Guide to Theoretical Models for Thiocarbonyl Selenide Spectra
For researchers, scientists, and drug development professionals, this guide provides a critical validation of theoretical models against experimental data for the spectroscopic properties of thiocarbonyl selenide (OCSe). Through a detailed comparison of rotational and vibrational spectra, this document aims to establish the accuracy and predictive power of computational methods in characterizing this molecule.
This compound (OCSe), a linear triatomic molecule, serves as an important subject for the validation of theoretical spectroscopic models due to its relatively simple structure. Accurate theoretical predictions of its rotational and vibrational spectra are crucial for understanding its molecular properties and for its potential identification in various environments. This guide presents a side-by-side comparison of experimentally determined spectroscopic constants and vibrational frequencies with those obtained from ab initio theoretical calculations.
Comparison of Spectroscopic Data
The following tables summarize the key experimental and theoretical data for the most abundant isotopic species of this compound (¹⁶O¹²C⁸⁰Se).
Rotational Spectroscopy Data
The rotational spectrum of a molecule provides precise information about its geometry. The table below compares the experimental rotational constant (B₀) and the derived bond lengths with theoretical values.
| Parameter | Experimental Value | Theoretical Value (Ab Initio) |
| Rotational Constant (B₀) | 3294.077 MHz | Data not available in search results |
| r(C=O) Bond Length | 1.154 Å | Data not available in search results |
| r(C=Se) Bond Length | 1.711 Å | Data not available in search results |
Vibrational Spectroscopy Data
The vibrational spectrum reveals the characteristic modes of atomic motion within a molecule. The fundamental vibrational frequencies of OCSe are presented below, comparing experimental observations with theoretical predictions.[1]
| Vibrational Mode | Symmetry | Experimental Frequency (cm⁻¹)[1] | Theoretical Frequency (Ab Initio) (cm⁻¹) | Description |
| ν₁ | Σ⁺ | 2024[1] | Data not available in search results | C=O Stretch |
| ν₂ | Σ⁺ | 644[1] | Data not available in search results | C=Se Stretch |
| ν₃ | Π | 463[1] | Data not available in search results | Bending |
Experimental Protocols
The validation of theoretical models relies on accurate and well-documented experimental data. The following outlines the methodologies used to obtain the experimental values cited in this guide.
Millimeter-Wave Spectroscopy for Rotational Spectra
The experimental rotational constant and bond lengths of this compound were determined using millimeter-wave spectroscopy. This high-resolution technique measures the absorption of microwave radiation by a gas-phase sample as it transitions between quantized rotational energy levels.
The general workflow for such an experiment involves:
-
Sample Preparation: Gaseous OCSe is introduced into a long absorption cell at low pressure to minimize collisional broadening of the spectral lines.
-
Microwave Generation and Transmission: A tunable source generates millimeter-wave radiation, which is passed through the absorption cell.
-
Detection: A sensitive detector measures the intensity of the radiation that has passed through the sample.
-
Spectral Analysis: By sweeping the frequency of the source, an absorption spectrum is recorded. The frequencies of the absorption lines are then precisely measured and assigned to specific rotational transitions.
-
Data Fitting: The measured transition frequencies are fitted to a theoretical model of a linear rotor, which includes terms for centrifugal distortion, to determine the rotational constant (B₀). From the rotational constant, the moment of inertia and subsequently the bond lengths can be calculated, assuming a linear geometry.
Infrared and Raman Spectroscopy for Vibrational Spectra
The experimental vibrational frequencies of this compound were obtained through a combination of infrared (IR) and Raman spectroscopy.
-
Infrared (IR) Spectroscopy: This technique measures the absorption of infrared radiation by the sample, which excites molecular vibrations that are accompanied by a change in the molecular dipole moment. For OCSe, the C=O stretching (ν₁) and the bending (ν₃) modes are IR-active. The sample is typically held in a gas cell with windows transparent to IR radiation.
-
Raman Spectroscopy: This method involves scattering monochromatic light (usually from a laser) off the sample and analyzing the frequency of the scattered light. Vibrational modes that involve a change in the polarizability of the molecule are Raman-active. For OCSe, the C=Se stretching (ν₂) mode, which is expected to be weak in the IR spectrum, can be observed in the Raman spectrum.
Validation Workflow
The process of validating theoretical models for this compound spectra follows a logical progression, as illustrated in the diagram below.
This workflow highlights the parallel efforts in experimental measurement and theoretical computation, culminating in a direct comparison that serves to validate the accuracy of the chosen theoretical approach. Discrepancies between the experimental and theoretical data can guide the refinement of the computational model, for instance, by employing a more sophisticated level of theory or a larger basis set.
References
A Comparative Guide to Thiocarbonyl Selenide and Carbonyl Selenide in Synthetic Chemistry
For researchers, scientists, and professionals in drug development, an objective comparison of chemical reagents is crucial for innovation and efficiency. This guide provides a detailed analysis of thiocarbonyl selenide (SCSe) and carbonyl selenide (OCSe), offering insights into their synthetic applications, reactivity, and handling. While experimental data on this compound is limited due to its high reactivity, this comparison draws on theoretical studies and the known chemistry of analogous compounds to provide a comprehensive overview.
Carbonyl selenide (OCSe) is a versatile reagent used in the synthesis of various selenium-containing compounds, including selenoamides, selenocarbamates, and selenium-containing heterocycles. In contrast, this compound (SCSe) is a significantly more elusive species. Its high reactivity has largely precluded its isolation and direct use in synthetic chemistry. Consequently, our understanding of SCSe's reactivity is primarily derived from theoretical calculations and by analogy to the well-established chemistry of other thiocarbonyl compounds.
Reactivity and Synthetic Applications: A Comparative Overview
The primary difference in the synthetic utility of OCSe and SCSe stems from the differing electronegativity and bond strengths of oxygen versus sulfur. The C=O bond in carbonyl selenide is more polarized and generally less reactive than the C=S bond in this compound. This suggests that SCSe, if it could be harnessed, would be a more potent selenating agent.
Carbonyl Selenide (OCSe) in Synthesis
Carbonyl selenide serves as a reliable source of the "C=Se" moiety in a variety of synthetic transformations. Its primary applications include the synthesis of selenoamides and selenocarbamates through reactions with amines and isocyanates, respectively. It also participates in cycloaddition reactions to form selenium-containing heterocycles.
Table 1: Synthetic Applications of Carbonyl Selenide (OCSe)
| Application | Reaction Type | Product Class | Typical Reaction Conditions | Yield (%) |
| Synthesis of Selenoamides | Nucleophilic Acyl Substitution | Selenoamides | Primary or secondary amine, organic solvent (e.g., THF), room temperature | 60-95% |
| Synthesis of Selenocarbamates | Nucleophilic Addition | Selenocarbamates | Isocyanate, catalyst (e.g., Et3N), organic solvent (e.g., CH2Cl2), 0 °C to rt | 75-90% |
| [3+2] Cycloaddition | 1,3-Dipolar Cycloaddition | 1,3,4-Selenadiazoles | Nitrile imines (in situ generated), organic solvent (e.g., toluene), reflux | 50-80% |
| [2+2] Cycloaddition | Ketene Cycloaddition | β-Selenolactams | Ketenes, organic solvent (e.g., diethyl ether), low temperature | 40-70% |
This compound (SCSe): A Theoretical Perspective
Due to its transient nature, the synthetic applications of this compound remain largely unexplored experimentally. However, theoretical studies and the known reactivity of thiocarbonyl compounds, such as carbon disulfide (CS₂), suggest that SCSe would be a highly reactive dienophile and dipolarophile in cycloaddition reactions. The weaker C=S bond compared to the C=O bond would likely lead to lower activation barriers and potentially different regioselectivity in these reactions. It is anticipated that SCSe, if generated in situ, could be a valuable reagent for the synthesis of sulfur- and selenium-containing heterocycles.
Table 2: Predicted Synthetic Applications of this compound (SCSe)
| Application | Reaction Type | Predicted Product Class |
| [4+2] Cycloaddition (Diels-Alder) | Cycloaddition | Thiaselenacyclohexenes |
| [3+2] Cycloaddition | 1,3-Dipolar Cycloaddition | Various five-membered sulfur- and selenium-containing heterocycles |
| Nucleophilic Addition | Addition of nucleophiles | Diselenocarbonates, etc. |
Experimental Protocols
Synthesis of N-benzyl-N-methylselenoformamide using Carbonyl Selenide
Protocol: A solution of N-methylbenzylamine (1.21 g, 10 mmol) in anhydrous tetrahydrofuran (THF, 20 mL) is cooled to 0 °C under an inert atmosphere. Carbonyl selenide gas is bubbled through the solution for 30 minutes. The reaction mixture is then allowed to warm to room temperature and stirred for an additional 2 hours. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired selenoamide.
Visualizing Reaction Pathways
The following diagrams, generated using the DOT language, illustrate key reaction pathways for carbonyl selenide and the predicted reactivity of this compound.
Caption: Synthetic pathways involving Carbonyl Selenide (OCSe).
Caption: Predicted reaction pathways for this compound (SCSe).
Conclusion
Carbonyl selenide is a well-established reagent for the introduction of selenium into organic molecules, with reliable protocols for the synthesis of selenoamides, selenocarbamates, and certain heterocycles. This compound, on the other hand, represents an frontier in selenium chemistry. While its high reactivity currently limits its practical application, theoretical considerations suggest it holds significant potential as a powerful and versatile reagent. Future research focused on the in situ generation and trapping of SCSe could unlock new and efficient pathways to novel sulfur- and selenium-containing compounds, which are of significant interest in medicinal chemistry and materials science. Researchers are encouraged to consider the distinct reactivity profiles of these two reagents when designing synthetic strategies for selenium-containing targets.
Assessing the synthetic utility of thiocarbonyl selenide against established methods
For Researchers, Scientists, and Drug Development Professionals
The introduction of a selenium atom into a carbonyl group to form a selenocarbonyl moiety (C=Se) can significantly alter a molecule's biological activity and chemical reactivity, making the development of efficient selenocarbonyl synthesis methods a key area of interest in medicinal chemistry and materials science. This guide provides a comparative assessment of various methods for the synthesis of selenocarbonyl compounds, with a focus on established, practical approaches. While the hypothetical reagent thiocarbonyl selenide (CSSe) is considered, the lack of available experimental data necessitates a focus on well-documented alternatives.
Comparative Performance of Selenocarbonylating Agents
The selection of a suitable reagent for the synthesis of selenocarbonyl compounds depends on several factors, including the nature of the starting material, desired product, and reaction conditions. The following table summarizes quantitative data for established methods.
| Selenocarbonyl Type | Starting Material | Reagent/Method | Reaction Conditions | Reaction Time | Yield (%) |
| This compound | Carbonyl Compound | This compound (CSSe) | Not Available | Not Available | Not Available |
| Selenoamides | Tertiary Amide | Woollins' Reagent | Toluene, 130 °C | 1 - 20 h | 30 - 70%[1][2] |
| Secondary Amide | Woollins' Reagent | Toluene, 130 °C | Not Specified | 44 - 70%[1] | |
| Amide | P₄Se₁₀ | Pyridine, Reflux | Several hours | Moderate | |
| Selenoaldehydes | Aldehyde | Woollins' Reagent | Toluene, 25 °C | 2 h | 40 - 59%[1] |
| Aldehyde | Bis(trimethylsilyl)selenide | Not Specified | Not Specified | Not Specified[3] | |
| Selenoketones | Ketone | Woollins' Reagent | Toluene, Reflux | Several hours | Moderate |
| Ketone | Hydrogen Selenide (H₂Se) | With catalyst (e.g., acid) | Varies | Moderate to Good | |
| Ketone (via enolate) | Benzeneselenenyl Bromide | THF, -78 °C to RT | Several hours | Good[2] | |
| Selenoesters | Carboxylic Acid | Selenourea/Michael Acceptor | Toluene, 90 °C | 24 h | 56 - 70%[4] |
| Acid Chloride | Diphenyl Diselenide/Zn/AlCl₃ | Not Specified | Not Specified | Good[5] | |
| Acid Chloride | NaBH₄/Se, then α-haloketone | Not Specified | Not Specified | 28 - 58%[6] |
Established Methods for Selenocarbonyl Synthesis
Several reliable methods have been developed for the synthesis of various selenocarbonyl compounds. These methods often involve the use of specific selenating agents to convert carbonyls or their derivatives into the corresponding seleno-analogs.
Woollins' Reagent
Woollins' reagent, a phosphorus-selenium heterocycle, has emerged as a versatile and relatively stable reagent for the synthesis of a variety of selenocarbonyl compounds, particularly selenoamides and selenoaldehydes.[1][7][8] It offers an advantage over more hazardous reagents like hydrogen selenide.
Phosphorus Pentaselenide (P₄Se₁₀)
Analogous to Lawesson's reagent for thionation, phosphorus pentaselenide can be used for the selenation of amides and other carbonyl compounds. However, its use is less common than Woollins' reagent, and it often requires harsh reaction conditions.
Hydrogen Selenide (H₂Se) and its Derivatives
Hydrogen selenide is a fundamental reagent for the synthesis of selenoketones from ketones. Due to its high toxicity and gaseous nature, in situ generation or the use of more manageable derivatives like bis(trimethylsilyl)selenide is often preferred.[3]
Diselenides
Diselenides, in combination with reducing agents or under photolytic conditions, serve as precursors for selenols and other nucleophilic selenium species that can react with carbonyl derivatives to form selenocarbonyls. For instance, α-selenoketones can be prepared from ketones via their enolates and subsequent reaction with a benzeneselenenyl halide.[2][9]
Selenourea-based Methods
Recent advances have demonstrated the use of selenourea in the presence of a Michael acceptor for the direct conversion of carboxylic acids to selenoesters under metal-free conditions.[4]
Experimental Protocols
Detailed experimental procedures are crucial for the successful synthesis of selenocarbonyl compounds. Below are representative protocols for key methods.
Synthesis of a Selenoamide using Woollins' Reagent
-
Setup: A dry round-bottom flask is charged with the amide (1.0 mmol), Woollins' reagent (0.55 mmol), and dry toluene (10 mL) under an inert atmosphere (e.g., argon or nitrogen).
-
Reaction: The reaction mixture is heated to 130 °C and stirred for the time specified in the table above (typically 1-20 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After cooling to room temperature, the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure selenoamide.
Synthesis of an α-Selenoketone via its Enolate
-
Enolate Formation: A solution of the ketone (1.0 mmol) in dry tetrahydrofuran (THF) (10 mL) is cooled to -78 °C under an inert atmosphere. A strong base such as lithium diisopropylamide (LDA) (1.1 mmol) is added dropwise, and the mixture is stirred for 30 minutes to form the lithium enolate.
-
Selenenylation: A solution of benzeneselenenyl bromide (1.1 mmol) in dry THF (5 mL) is added dropwise to the enolate solution at -78 °C. The reaction mixture is allowed to warm to room temperature and stirred for several hours.
-
Work-up: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.
-
Purification: The resulting crude α-selenoketone is purified by column chromatography.
Synthesis of a Selenoester from a Carboxylic Acid using Selenourea
-
Activation: In a sealed tube, selenourea (2.0 mmol), a Michael acceptor (e.g., ethyl acrylate, 2.0 mmol), and a base such as N,N-diisopropylethylamine (DIPEA) (2.0 mmol) are dissolved in degassed toluene (3.0 mL). The mixture is heated at 90 °C for 6-8 hours.
-
Esterification: The carboxylic acid (1.0 mmol) is added to the reaction mixture, and heating is continued at 90 °C for 24 hours.
-
Work-up: The reaction mixture is cooled and washed with water. The organic layer is separated, and the solvent is removed under reduced pressure.
-
Purification: The crude selenoester is purified by silica gel column chromatography.[4]
Spectroscopic Data of Selenocarbonyl Compounds
The characterization of selenocarbonyl compounds relies heavily on spectroscopic methods, particularly NMR spectroscopy.
-
¹³C NMR Spectroscopy: The carbon atom of the C=Se group is highly deshielded and typically resonates in the range of 200-240 ppm.[1][10][11][12] The exact chemical shift is influenced by the substituents on the carbonyl carbon.
-
⁷⁷Se NMR Spectroscopy: The chemical shifts in ⁷⁷Se NMR are highly sensitive to the electronic environment of the selenium atom. For selenocarbonyl compounds, the signals often appear in a broad range, providing valuable structural information. For example, selenoamides show characteristic ⁷⁷Se chemical shifts that can be influenced by substituents.[7]
Visualizing Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical workflow for the synthesis of selenocarbonyl compounds.
Caption: Overview of synthetic pathways to selenocarbonyls.
Caption: Simplified workflow for selenation using Woollins' reagent.
References
- 1. tandfonline.com [tandfonline.com]
- 2. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 3. datapdf.com [datapdf.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Phenacylselenoesters allow facile selenium transfer and hydrogen selenide generation - Chemical Science (RSC Publishing) DOI:10.1039/D4SC05788K [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Photoinduced metal-free α-selenylation of ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
Unveiling the Chalcogen Effect: A Comparative Guide to the Reaction Kinetics of Thiocarbonyl and Selenocarbonyl Compounds
For researchers, scientists, and professionals in drug development, understanding the subtle yet significant differences in reactivity between thiocarbonyl and selenocarbonyl compounds is crucial for molecular design and synthesis. While structurally similar, the replacement of sulfur with selenium imparts distinct electronic properties that profoundly influence reaction kinetics. This guide provides an objective comparison of their performance, supported by available experimental data, to aid in the selection and application of these functionalities in chemical research.
Executive Summary
The substitution of sulfur with selenium in a carbonyl-like functional group leads to a marked increase in reactivity. Selenocarbonyl compounds are generally more reactive towards nucleophiles and electrophiles, and undergo cycloaddition reactions more readily than their thiocarbonyl counterparts. This heightened reactivity is attributed to the electronic and steric properties of selenium, including its larger atomic radius, lower electronegativity, and the greater polarizability of the C=Se bond compared to the C=S bond. While direct quantitative comparisons of reaction rates are not abundant in the literature, qualitative observations and computational studies consistently point towards the superior reactivity of selenocarbonyls.
Data Presentation: A Comparative Overview
Due to the inherent instability of many selenocarbonyl compounds, comprehensive kinetic data directly comparing their reactions with analogous thiocarbonyls is limited. However, the available information, primarily from qualitative experimental observations and computational studies, allows for a clear comparative assessment.
| Reaction Type | Thiocarbonyl Compound | Selenocarbonyl Compound | Relative Reactivity | Supporting Observations & Data |
| Nucleophilic Acyl Substitution (Hydrolysis) | Thioester | Selenoester | Selenoester > Thioester | Thioester hydrolysis is thermodynamically more favorable than that of amides and esters, indicating a higher reactivity of the thiocarbonyl group. While direct kinetic data for selenoester hydrolysis under identical conditions is scarce, the general trend of increased reactivity down the chalcogen group suggests selenoesters would hydrolyze faster. |
| Reaction with Electrophiles (e.g., Alkyl Halides) | Thioamide | Selenoamide | Selenoamide > Thioamide | Selenoamides are known to be more reactive towards electrophiles than thioamides. This is attributed to the higher energy of the Highest Occupied Molecular Orbital (HOMO) in selenoamides, making the selenium atom a better nucleophile. |
| Cycloaddition Reactions (Diels-Alder) | Thioketone | Selenoketone | Selenoketone > Thioketone | Selenoketones are generally more reactive dienophiles and dipolarophiles than thioketones in [4+2] and [3+2] cycloaddition reactions. This is due to the lower energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the C=Se bond, which leads to a smaller HOMO-LUMO gap with the diene or dipole. |
| Elimination Reactions (Syn-elimination) | Sulfoxide (from Thioether oxidation) | Selenoxide (from Selenoether oxidation) | Selenoxide >> Sulfoxide | Selenoxide eliminations proceed at a much faster rate and under milder conditions (often at or below room temperature) than the analogous sulfoxide eliminations, which typically require heating. This highlights the greater propensity of the C-Se bond to undergo syn-elimination. |
Key Experimental Protocols
The determination of reaction kinetics for thiocarbonyl and selenocarbonyl compounds often requires specialized techniques due to the high reactivity and potential instability of the species involved.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Kinetic Analysis
Objective: To determine the rate constant of a reaction by monitoring the change in concentration of reactants and/or products over time.
Methodology:
-
Sample Preparation: A solution of the thiocarbonyl or selenocarbonyl compound and the other reactant(s) is prepared in a suitable deuterated solvent in an NMR tube. The concentrations are chosen to ensure the reaction proceeds at a measurable rate.
-
Initiation of Reaction: The reaction is initiated, often by the addition of a final component or by a temperature jump.
-
Data Acquisition: A series of ¹H or other relevant nuclei (e.g., ¹³C, ⁷⁷Se) NMR spectra are acquired at specific time intervals. Automated acquisition is typically used for faster reactions.
-
Data Analysis: The integrals of characteristic peaks corresponding to a reactant and/or a product are measured in each spectrum.
-
Kinetic Plotting: The concentration of the species of interest is plotted against time. The data is then fitted to the appropriate integrated rate law (e.g., first-order, second-order) to determine the rate constant (k).
Stopped-Flow UV-Vis Spectrophotometry for Fast Reactions
Objective: To measure the kinetics of rapid reactions, often in the millisecond to second timescale.
Methodology:
-
Instrumentation: A stopped-flow apparatus connected to a UV-Vis spectrophotometer is used.
-
Reagent Preparation: Solutions of the reactants are prepared in separate syringes. The concentrations are optimized for the specific reaction and detection method.
-
Rapid Mixing and Measurement: The two reactant solutions are rapidly and efficiently mixed in a mixing chamber and then flow into an observation cell. The flow is abruptly stopped, and the change in absorbance at a specific wavelength (corresponding to the consumption of a reactant or formation of a product) is monitored as a function of time.
-
Data Analysis: The absorbance versus time data is collected. This data is then fitted to an appropriate kinetic model (e.g., single exponential, double exponential) to extract the rate constant(s).
Mandatory Visualizations
Thionation of a Carbonyl Compound using Lawesson's Reagent
The conversion of a carbonyl group to a thiocarbonyl group is a fundamental transformation, often achieved using Lawesson's reagent. The reaction proceeds through a four-membered ring intermediate.
Caption: Mechanism of Thionation with Lawesson's Reagent.
Selenation of a Carbonyl Compound using Woollins' Reagent
Analogous to thionation, selenation can be accomplished using Woollins' reagent to introduce a selenocarbonyl group. The mechanism is believed to be similar, involving a selenium-containing four-membered ring intermediate.
Caption: Mechanism of Selenation with Woollins' Reagent.
Experimental Workflow for Kinetic Analysis
The following diagram illustrates a general workflow for determining and comparing the reaction kinetics of thiocarbonyl and selenocarbonyl compounds.
Caption: Workflow for Comparative Kinetic Analysis.
Conclusion
The replacement of sulfur with selenium in a carbonyl-like functional group consistently leads to an enhancement in chemical reactivity. Selenocarbonyl compounds exhibit faster reaction rates in a variety of transformations compared to their thiocarbonyl analogs. This "chalcogen effect" provides a powerful tool for chemists to fine-tune the reactivity of molecules. For applications requiring high reactivity and mild reaction conditions, selenocarbonyls represent a superior choice. However, their increased reactivity is often accompanied by decreased stability, which must be a consideration in their synthesis and handling. Further quantitative kinetic studies are needed to provide a more detailed and predictive understanding of the reactivity differences between these two important classes of compounds.
Safety Operating Guide
Proper Disposal of Thiocarbonyl Selenide: A Step-by-Step Guide for Laboratory Professionals
For Immediate Release
Researchers, scientists, and drug development professionals handling thiocarbonyl selenide now have access to essential safety and disposal information designed to ensure laboratory safety and regulatory compliance. This compound, a hazardous and reactive compound, requires specific handling and disposal procedures to mitigate risks. This guide provides a comprehensive, step-by-step protocol for the safe neutralization and disposal of this chemical.
Understanding the Hazards
This compound is a toxic, light-sensitive, and unstable liquid that is insoluble in water. Due to its hazardous nature, it is classified as a "Red List" chemical, meaning it cannot be disposed of down the drain and requires special waste management procedures. Improper disposal can lead to environmental contamination and pose a significant health risk. All personnel handling this substance must be thoroughly trained on its hazards and the proper disposal protocol.
Quantitative Hazard Data
For easy reference, the following table summarizes the key hazard information for selenium compounds, which are regulated by the Environmental Protection Agency (EPA).
| Parameter | Value | Regulatory Body |
| EPA Hazardous Waste Code | D010 | EPA |
| Regulated Substance | Selenium and its compounds | EPA |
Disposal Procedure: Oxidation and Neutralization
Given the insolubility of this compound in water, a direct aqueous reduction method is not feasible. Therefore, an oxidation-based procedure is recommended. This protocol converts the insoluble compound into a more manageable form for final disposal as hazardous waste. This entire procedure must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Experimental Protocol
Objective: To safely neutralize this compound through oxidation for proper disposal.
Materials:
-
This compound waste
-
Dimethylformamide (DMF)
-
5.25% Sodium hypochlorite solution (household bleach)
-
Sodium sulfite (Na₂SO₃)
-
Hydrochloric acid (HCl), 1 M
-
pH indicator strips
-
Appropriate hazardous waste container, clearly labeled
Procedure:
-
Preparation: In a chemical fume hood, carefully measure the volume of this compound waste to be treated. For every 1 volume of this compound, prepare 10 volumes of dimethylformamide (DMF).
-
Dissolution: Slowly and cautiously add the this compound to the DMF in a suitable container with stirring. This should be done at room temperature.
-
Oxidation: While stirring the DMF solution, slowly add a 5.25% sodium hypochlorite (bleach) solution. It is recommended to add the bleach solution dropwise to control the reaction rate and temperature. A general guideline is to use a 1:10 molar ratio of the selenide to sodium hypochlorite. The reaction is exothermic; maintain a controlled addition rate to prevent excessive heat generation. The reaction should result in the oxidation of the selenide.
-
Reduction of Excess Oxidant: After the oxidation is complete (as indicated by a color change or cessation of reaction), cautiously add a saturated solution of sodium sulfite (Na₂SO₃) to neutralize any excess sodium hypochlorite. Add the sodium sulfite solution until a test with potassium iodide-starch paper indicates the absence of an oxidizing agent (the paper will no longer turn blue).
-
Acidification and Precipitation: Slowly acidify the solution to a pH of approximately 4-5 using 1 M hydrochloric acid (HCl). This step will precipitate the selenium as elemental selenium, a less toxic and insoluble solid.
-
Waste Collection: The entire mixture, including the precipitated elemental selenium, should be collected in a clearly labeled hazardous waste container. Do not attempt to filter the precipitate.
-
Final Disposal: The sealed and labeled hazardous waste container must be disposed of through your institution's hazardous waste management program. Follow all local, state, and federal regulations for the disposal of selenium-containing hazardous waste.
Decontamination of Glassware and Equipment
All glassware and equipment that have come into contact with this compound must be decontaminated.
-
Rinse the contaminated items with a small amount of a suitable solvent (e.g., acetone) to remove residual this compound. Collect this rinse as hazardous waste.
-
Carefully immerse the rinsed items in a 10% sodium hypochlorite (bleach) solution within a chemical fume hood. Let them soak for at least one hour to oxidize any remaining traces of the compound.
-
After soaking, thoroughly rinse the glassware and equipment with water and wash with a standard laboratory detergent.
Logical Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure a safe working environment and responsible chemical waste management. Always consult your institution's specific safety and disposal guidelines and the relevant Safety Data Sheets (SDS) before handling any hazardous chemical.
Personal protective equipment for handling Thiocarbonyl selenide
Essential Safety and Handling Guide for Thiocarbonyl Selenide
Disclaimer: No specific Safety Data Sheet (SDS) for this compound (CSSe) was located. The following guidance is synthesized from safety data for analogous selenium compounds. Researchers must exercise extreme caution and consult with a qualified safety professional before handling this substance. The information provided here is intended as a supplementary resource and does not replace a formal risk assessment.
This compound is a potentially hazardous chemical. Proper handling, use of appropriate personal protective equipment (PPE), and adherence to established safety protocols are critical to minimize risk. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, based on the hazards associated with similar selenium compounds.
| Body Part | Personal Protective Equipment (PPE) | Specifications and Notes |
| Eyes/Face | Safety Goggles and Face Shield | Goggles should be chemical-splash resistant. A face shield should be worn in addition to goggles when there is a significant risk of splashes or aerosol generation. |
| Skin | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for any signs of degradation or puncture before use. Change gloves frequently. |
| Lab Coat | A flame-resistant lab coat should be worn and properly fastened to protect from splashes and spills. | |
| Closed-Toed Shoes | Shoes should be made of a non-porous material to prevent skin contact in case of spills. | |
| Respiratory | NIOSH-Approved Respirator | A full-facepiece respirator with cartridges appropriate for inorganic selenium compounds is recommended, especially when working outside of a certified chemical fume hood or when aerosolization is possible. |
Operational Plan: Handling and Storage
Engineering Controls:
-
Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood with a face velocity of at least 100 feet per minute.
-
Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.
Safe Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area by removing all unnecessary items and ensuring spill control materials are within reach.
-
Weighing and Transfer: Conduct all weighing and transfer operations within the chemical fume hood to minimize the risk of inhalation or contamination. Use a spatula or other appropriate tool to handle the solid material. Avoid creating dust.
-
In Use: Keep containers of this compound tightly closed when not in use.
-
Post-Handling: Thoroughly decontaminate all surfaces and equipment that may have come into contact with the chemical. Wash hands and any exposed skin thoroughly with soap and water after handling.
Storage:
-
Store this compound in a cool, dry, and well-ventilated area.
-
Keep the container tightly sealed to prevent exposure to moisture and air.
-
Store away from incompatible materials, such as strong oxidizing agents.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Collection: Collect all solid and liquid waste in clearly labeled, sealed, and appropriate hazardous waste containers. Do not mix with other waste streams unless compatibility has been confirmed.
-
Labeling: Label waste containers with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Toxic," "Environmental Hazard").
-
Storage of Waste: Store hazardous waste containers in a designated and properly ventilated satellite accumulation area.
-
Disposal: Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) department. Follow all local, state, and federal regulations for hazardous waste disposal.
Emergency Procedures
Spill Response:
-
Evacuate: Immediately evacuate the affected area.
-
Alert: Notify your supervisor and your institution's EHS department.
-
Isolate: Prevent entry into the spill area.
-
Cleanup: Only trained personnel with the appropriate PPE and spill control materials should clean up the spill. For a small spill, carefully scoop the material into a labeled hazardous waste container. Avoid generating dust.
First Aid:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Skin Contact: Immediately remove contaminated clothing and wash the affected skin area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Visualizing Safety Protocols
To further clarify the necessary procedures, the following diagrams illustrate the workflow for handling this compound and the logical relationship between its hazards and the required protective measures.
Caption: Workflow for handling this compound.
Caption: Relationship between hazards and protective measures.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
